Sodium hexachloroplatinate(IV) hexahydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
disodium;hexachloroplatinum(2-);hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.6H2O.Pt/h6*1H;;;6*1H2;/q;;;;;;2*+1;;;;;;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFQOIBWJITQRI-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H12Na2O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange odorless powder; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Sodium hexachloroplatinate(IV) hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21711 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
19583-77-8 | |
| Record name | Natriumchloroplatinat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of Sodium hexachloroplatinate(IV) hexahydrate?
An In-depth Technical Guide to the Chemical Properties of Sodium Hexachloroplatinate(IV) Hexahydrate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (Na₂[PtCl₆]·6H₂O) is a pivotal inorganic compound that serves as a primary source of platinum for a multitude of applications, ranging from the synthesis of advanced catalytic materials to the development of novel therapeutics. Its chemical behavior is dictated by the robust hexachloroplatinate(IV) anion, a classic example of an octahedral coordination complex. This guide provides a comprehensive exploration of the core chemical properties of this compound, offering insights into its structure, reactivity, and stability. We will delve into the causality behind its chemical behavior, providing field-proven context for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Characteristics
This compound is an ionic salt consisting of two sodium cations (Na⁺), one hexachloroplatinate(IV) anion ([PtCl₆]²⁻), and six molecules of water of hydration. The central platinum atom is in the +4 oxidation state and is coordinated to six chloride ligands in a classic octahedral geometry. This d⁶ low-spin configuration results in a kinetically inert complex, a property that defines much of its chemical behavior.
The compound typically appears as an orange or yellow-orange crystalline solid.[1][2] It is hygroscopic and readily forms the hexahydrate when exposed to a relative humidity greater than 50%.[3] The water of hydration can be removed by heating the compound to 110°C.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | Na₂PtCl₆·6H₂O | [4][5] |
| Molecular Weight | 561.87 g/mol | [1][4][5] |
| Appearance | Orange crystalline solid/powder | [1][6] |
| Density | 2.5 g/cm³ | [1] |
| Melting Point | 100°C (Decomposes) | [1] |
| Solubility | Soluble in water and alcohol | [1][2][7] |
| CAS Number | 19583-77-8 | [4][5][8] |
Aqueous Chemistry: Hydrolysis and Equilibria
The stability of the [PtCl₆]²⁻ anion in aqueous solution is a critical aspect of its chemistry. While kinetically stable, the complex undergoes slow, stepwise hydrolysis (aquation), where chloride ligands are sequentially replaced by water molecules. This process is highly dependent on environmental conditions such as pH and chloride ion concentration.[9]
The initial hydrolysis reaction is a reversible equilibrium: [PtCl₆]²⁻ + H₂O ⇌ [PtCl₅(H₂O)]⁻ + Cl⁻
Further hydrolysis can occur, leading to a variety of chloroaqua-platinum(IV) species. In acidic solutions with a moderate to high excess of chloride ions, the equilibrium is shifted to the left, favoring the persistence of the [PtCl₆]²⁻ species.[9] Conversely, in neutral or basic solutions, or in solutions with low chloride concentration, hydrolysis is more pronounced, potentially leading to the formation of hydroxo and ultimately insoluble platinum(IV) hydroxide species (H₂Pt(OH)₆).[9]
The causality here is a direct application of Le Chatelier's principle. Increasing the concentration of a product (Cl⁻) drives the reaction backward, stabilizing the hexachloro complex. This is a crucial consideration for preparing stable stock solutions for catalytic or synthetic applications; they are often made in dilute hydrochloric acid to suppress hydrolysis.
Caption: Stepwise hydrolysis of the [PtCl₆]²⁻ anion.
Redox Chemistry and Reactivity
The hexachloroplatinate(IV) complex is a competent oxidizing agent, a property central to its use as a precursor for platinum-based materials. The Pt(IV) center can be reduced to Pt(II) or, more commonly for synthetic purposes, to elemental Pt(0).[10] This reduction is the foundational step in the synthesis of platinum nanoparticles and catalysts.
The reduction potential is influenced by the solution's composition. A wide variety of reducing agents can be employed, from common chemicals like sodium borohydride and ascorbic acid to alcohols in polyol synthesis methods.[11][12][13] The choice of reducing agent is critical as it affects the kinetics of nanoparticle nucleation and growth, thereby influencing the final size, shape, and catalytic activity of the resulting nanomaterials.[13]
The hexachloroplatinate(IV) complex can oxidize a range of organic and inorganic compounds, and the kinetics of these reactions have been studied to understand its reactivity.[10] These studies confirm that the reaction pathway can involve one or two-electron transfer steps, depending on the substrate and experimental conditions.[10]
Thermal Decomposition
When subjected to heat, this compound undergoes a multi-stage decomposition. The initial phase, occurring around 100-110°C, involves the loss of the six water molecules of hydration to yield the anhydrous salt, Na₂[PtCl₆].[1][3] Upon further heating to higher temperatures, the anhydrous salt decomposes, emitting toxic fumes of chlorine and sodium oxide.[2] The ultimate solid-state product is typically elemental platinum, often mixed with sodium chloride, depending on the atmosphere and final temperature. This thermal decomposition pathway is another method for producing platinum metal or supported platinum catalysts, although chemical reduction in solution is more common for controlled synthesis.
Application Focus: Synthesis of Platinum Nanoparticles
The chemical properties of this compound make it an ideal precursor for the bottom-up synthesis of platinum nanoparticles (PtNPs). Its high solubility in water and alcohols allows for homogeneous reaction conditions, while the facile reduction of Pt(IV) to Pt(0) enables precise control over nanoparticle formation.[4][14]
Workflow: A Self-Validating Protocol for PtNP Synthesis
The synthesis of PtNPs is a self-validating system where the chemical principles of precursor stability, reduction, and stabilization must be correctly balanced to achieve the desired outcome. The visual color change from the pale yellow of the precursor solution to a dark brown or black colloidal suspension provides immediate qualitative validation of nanoparticle formation.
Caption: General workflow for platinum nanoparticle synthesis.
Exemplary Step-by-Step Methodology
-
Precursor Solution Preparation: Dissolve a precise amount of this compound in deionized water to achieve the desired final platinum concentration (e.g., 0.1-1.0 mM). To ensure stability against premature hydrolysis, a small amount of dilute HCl can be added.
-
Addition of Stabilizer: Introduce a stabilizing agent (e.g., polyvinylpyrrolidone (PVP) or sodium citrate) to the precursor solution with stirring. The stabilizer adsorbs to the surface of the forming nanoparticles, preventing their aggregation through steric or electrostatic repulsion. The choice and concentration of the stabilizer are critical variables that influence the final particle size.[11]
-
Chemical Reduction: While vigorously stirring the solution, rapidly inject a fresh solution of a reducing agent, such as sodium borohydride (NaBH₄). The molar ratio of the reducing agent to the platinum precursor is a key parameter; a higher ratio typically leads to faster reduction and smaller nanoparticles.[12]
-
Growth and Maturation: The solution's color will rapidly change from light yellow to dark brown/black, indicating the formation of Pt(0) nanoparticles. Allow the reaction to proceed for a set period (e.g., 1-2 hours) to ensure complete reduction and stabilization.
-
Characterization: The resulting colloidal suspension should be characterized using techniques such as UV-Visible Spectroscopy (to confirm the disappearance of the Pt(IV) peak around 262 nm), and Transmission Electron Microscopy (TEM) to determine particle size, shape, and dispersity.[3][12]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate care.
-
Toxicity: It is toxic if swallowed.[8]
-
Sensitization: It is a known skin and respiratory sensitizer. Inhalation may cause allergy or asthma symptoms, and skin contact can lead to an allergic reaction.[6][7][8][15]
-
Eye Damage: The compound can cause serious eye damage.[8]
Therefore, handling should always be performed in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat.[16] For operations that may generate dust, respiratory protection is essential.[6][15]
Conclusion
The chemical properties of this compound are fundamentally linked to the electronic structure and coordination chemistry of the Pt(IV) center within the hexachloroplatinate anion. Its aqueous stability is a delicate balance of hydrolysis equilibria, while its redox activity makes it an indispensable precursor for platinum-based catalysts and nanomaterials. A thorough understanding of these properties—from solubility and stability to reactivity and thermal behavior—is essential for any researcher or developer aiming to harness the potential of platinum chemistry in their applications.
References
- 1. americanelements.com [americanelements.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Sodium Hexachloroplatinate(IV) [drugfuture.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Sodium hexachloroplatinate(IV) 98 19583-77-8 [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound | Cl6H12Na2O6Pt | CID 24846071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Tuning the Formation and Growth of Platinum Nanoparticles Using Surfactant: In Situ SAXS Study of the Aggregative Growth Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. minemen.org [minemen.org]
- 16. sds.strem.com [sds.strem.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium Hexachloroplatinate(IV) Hexahydrate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O). Intended for researchers, scientists, and professionals in drug development and materials science, this document details a reliable, step-by-step synthesis protocol derived from established literature. Furthermore, it outlines a suite of essential characterization techniques, explaining the theoretical underpinnings and expected outcomes for verification of the compound's identity, purity, and structural integrity. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the processes involved.
Introduction: Significance and Physicochemical Properties
This compound is an important inorganic coordination compound that serves as a crucial precursor in the synthesis of various platinum-based materials.[1] Its high solubility in water and alcohol makes it a versatile starting material in both academic research and industrial applications.[2][3] The compound consists of two sodium cations (Na⁺), an octahedral hexachloroplatinate(IV) anion ([PtCl₆]²⁻), and six molecules of water of hydration. The bright orange crystalline solid is hygroscopic and plays a significant role in catalysis, nanotechnology, and as a reference standard in ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]
The purity of this compound is paramount, as impurities can lead to undesirable side reactions, catalyst poisoning, or altered properties in the final products, such as platinum nanoparticles.[2] A thorough characterization is therefore essential to ensure the quality and suitability of the synthesized compound for its intended application.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | Na₂[PtCl₆]·6H₂O |
| Molecular Weight | 561.87 g/mol |
| Appearance | Orange crystalline solid |
| CAS Number | 19583-77-8 |
| Solubility | Soluble in water and alcohol[2] |
| Crystal System | (Details to be confirmed by XRD) |
| Melting Point | Decomposes upon heating |
Synthesis of this compound
The synthesis of this compound is most reliably achieved through the reaction of hexachloroplatinic acid (H₂[PtCl₆]) with a stoichiometric amount of sodium chloride (NaCl). The following protocol is adapted from the well-established procedure reported by Cox and Peters in Inorganic Syntheses.[1]
Principle of the Reaction
The synthesis is a neutralization reaction where the acidic protons of hexachloroplatinic acid are replaced by sodium cations. The reaction proceeds as follows:
H₂[PtCl₆] + 2NaCl → Na₂[PtCl₆] + 2HCl
The subsequent crystallization from an aqueous solution incorporates six water molecules into the crystal lattice to form the stable hexahydrate.
Reagents and Materials
| Reagent/Material | Grade | Purpose |
| Hexachloroplatinic acid (H₂[PtCl₆]·xH₂O) | ACS Reagent | Platinum source |
| Sodium Chloride (NaCl) | ACS Reagent, anhydrous | Sodium source |
| Deionized Water | High-purity | Solvent |
| Hydrochloric Acid (HCl) | Concentrated, ACS Reagent | To suppress hydrolysis |
| Ethanol | Anhydrous | For washing the product |
| Diethyl Ether | Anhydrous | For drying the product |
| Beakers and Erlenmeyer flasks | Borosilicate glass | Reaction and crystallization vessels |
| Magnetic stirrer and stir bar | For homogenization | |
| Hot plate | For controlled heating | |
| Rotary evaporator | For solvent removal | |
| Büchner funnel and filter paper | For product isolation | |
| Vacuum desiccator with P₄O₁₀ | For drying the final product |
Detailed Step-by-Step Protocol
-
Preparation of the Reactant Solution:
-
In a 250 mL beaker, dissolve a known quantity of hexachloroplatinic acid hydrate in a minimal amount of deionized water.
-
Add two molar equivalents of anhydrous sodium chloride to the solution.
-
Add a few drops of concentrated hydrochloric acid to the solution to maintain an acidic environment, which suppresses the hydrolysis of the [PtCl₆]²⁻ anion.
-
-
Reaction and Concentration:
-
Gently warm the solution on a hot plate with continuous stirring until all the sodium chloride has dissolved.
-
Transfer the solution to a rotary evaporator and reduce the volume under vacuum until a saturated solution is obtained and crystallization begins.
-
-
Crystallization:
-
Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of crystalline product.
-
The orange crystals of this compound will precipitate from the solution.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold anhydrous ethanol to remove any residual hydrochloric acid and other soluble impurities.
-
Follow with a wash using anhydrous diethyl ether to facilitate drying.
-
-
Drying and Storage:
-
Dry the final product in a vacuum desiccator over a suitable desiccant, such as phosphorus pentoxide (P₄O₁₀), until a constant weight is achieved.
-
Store the hygroscopic product in a tightly sealed container in a dry environment.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
A multi-technique approach is essential for the unambiguous characterization of the synthesized this compound.
Characterization Strategy Diagram
Caption: Logical flow for the comprehensive characterization of the synthesized product.
¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹⁵Pt NMR is a powerful technique for the characterization of platinum compounds due to the wide chemical shift range and the sensitivity of the ¹⁹⁵Pt nucleus to its chemical environment.
-
Principle: The synthesized this compound is dissolved in D₂O and serves as the external standard for ¹⁹⁵Pt NMR spectroscopy. By definition, the chemical shift of the [PtCl₆]²⁻ anion is set to 0 ppm.[4]
-
Expected Result: A single, sharp resonance at approximately 0 ppm should be observed, confirming the presence of the hexachloroplatinate(IV) anion and the absence of other platinum species.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy is used to identify the functional groups present in the molecule.
-
FTIR Spectroscopy:
-
Principle: Infrared radiation is absorbed by the molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of the bond types.
-
Expected Results:
-
A broad absorption band in the region of 3400-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the water of hydration.
-
A bending mode for water of hydration around 1630 cm⁻¹.
-
A strong absorption band in the far-infrared region (around 340 cm⁻¹) corresponding to the Pt-Cl stretching vibration (ν₃) of the octahedral [PtCl₆]²⁻ anion.
-
-
-
Raman Spectroscopy:
-
Principle: Inelastic scattering of monochromatic light is observed, with the frequency shifts corresponding to the vibrational modes of the molecule.
-
Expected Results: The octahedral [PtCl₆]²⁻ anion has characteristic Raman active modes:
-
A strong, polarized band around 345 cm⁻¹ (ν₁, symmetric Pt-Cl stretch).
-
A band around 320 cm⁻¹ (ν₂, E₉ stretch).
-
A band around 170 cm⁻¹ (ν₅, deformation mode).
-
-
Powder X-Ray Diffraction (PXRD)
PXRD is the primary technique for confirming the crystalline phase and purity of the synthesized material.
-
Principle: X-rays are diffracted by the crystal lattice of the material, producing a unique diffraction pattern that is a fingerprint of its crystal structure.
-
Expected Result: The obtained diffraction pattern should match the standard pattern for this compound from a crystallographic database. The absence of peaks corresponding to starting materials or byproducts will confirm the phase purity of the sample.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and the composition of the hydrated salt.
-
Principle:
-
TGA: Measures the change in mass of a sample as a function of temperature.
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature.
-
-
Expected Results:
-
A significant weight loss in the TGA curve corresponding to the loss of the six water molecules of hydration. This is expected to occur around 110 °C.[4] The theoretical weight loss for six water molecules is approximately 19.2%.
-
An endothermic peak in the DSC curve corresponding to the dehydration process.
-
At higher temperatures, further weight loss will be observed due to the decomposition of the anhydrous salt.
-
Applications in Research and Development
This compound is a versatile reagent with numerous applications:
-
Catalysis: It serves as a precursor for the synthesis of highly active platinum-based catalysts used in a wide range of chemical transformations, including hydrogenation and oxidation reactions.[1][3]
-
Nanomaterials Synthesis: It is a common starting material for the preparation of platinum nanoparticles with controlled size and morphology for applications in catalysis, electronics, and nanomedicine.[2]
-
Electrochemistry: The compound is utilized in the development of electrochemical sensors and as a component in plating baths.[3]
-
Analytical Chemistry: It has been historically used for the gravimetric determination of potassium.[5]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is toxic if swallowed and can cause severe eye irritation. It is also a sensitizer and may cause allergic skin reactions or asthma-like symptoms upon inhalation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This guide has provided a detailed and practical framework for the synthesis and comprehensive characterization of this compound. By following the outlined protocols and understanding the principles behind the characterization techniques, researchers can confidently prepare and verify the quality of this important platinum compound for a wide range of advanced applications. The emphasis on purity and thorough characterization is crucial for obtaining reliable and reproducible results in subsequent research endeavors.
References
A Technical Guide to the Molecular Structure and Bonding of Sodium Hexachloroplatinate(IV) Hexahydrate
Abstract
Sodium hexachloroplatinate(IV) hexahydrate, Na₂[PtCl₆]·6H₂O, is a pivotal inorganic compound with significant applications ranging from catalysis to the synthesis of platinum-based anticancer agents.[1][2] Its chemical behavior, reactivity, and suitability for these applications are fundamentally dictated by its intricate molecular structure and the nature of its chemical bonds. This guide provides an in-depth analysis of the compound, detailing the octahedral geometry of the [PtCl₆]²⁻ anion, the role of the sodium counterions and water of hydration in the crystal lattice, and the theoretical underpinnings of its bonding based on Ligand Field Theory and Molecular Orbital Theory. Furthermore, this document outlines core experimental protocols for its characterization, offering a comprehensive resource for researchers, chemists, and drug development professionals.
Introduction: Chemical Identity and Significance
This compound is an orange, crystalline solid that is highly soluble in water.[3][4][5] It is the sodium salt of hexachloroplatinic acid, a common precursor in platinum chemistry.[3] The compound's versatility stems from the stable yet reactive hexachloroplatinate(IV) anion, making it a crucial starting material for the synthesis of platinum nanoparticles, various catalysts, and platinum-containing pharmaceuticals.[1][2][6] Its importance in drug development is particularly notable, as platinum complexes are a cornerstone of modern chemotherapy.[1][7]
Table 1: Key Chemical and Physical Properties
| Property | Value |
| Chemical Formula | Na₂[PtCl₆]·6H₂O[1] |
| Molecular Weight | 561.87 g/mol [1][5] |
| Appearance | Orange crystalline solid[3] |
| CAS Number | 19583-77-8[1][5] |
| Solubility | Soluble in water and alcohol[4][8] |
| Crystal System | Triclinic[9][10] |
| Space Group | P-1[9][10] |
Unraveling the Molecular Architecture
The solid-state structure of this compound is a complex, three-dimensional lattice built from three primary components: the hexachloroplatinate(IV) anions, sodium cations, and water molecules of hydration.
The Hexachloroplatinate(IV) Anion: [PtCl₆]²⁻
The core of the compound is the hexachloroplatinate(IV) anion, [PtCl₆]²⁻.[11] In this complex ion, a central platinum(IV) atom is coordinated to six chloride ligands.
-
Coordination Geometry: The six chloride ligands arrange themselves symmetrically around the central platinum ion, resulting in a well-defined octahedral geometry . This Oₕ symmetry is a common and stable arrangement for six-coordinate transition metal complexes.[12]
-
Bonding: The Pt-Cl bonds are strong covalent interactions. The platinum atom, in its +4 oxidation state, acts as a Lewis acid, accepting electron pairs from the chloride ligands (Lewis bases).
Caption: Octahedral geometry of the [PtCl₆]²⁻ anion.
The Role of Counterions and Hydration
The two sodium cations (Na⁺) are present to balance the 2- charge of the hexachloroplatinate anion. These ions do not directly bond with the platinum but are electrostatically attracted to the anionic complex.
The six water molecules (hexahydrate) are integral to the crystal structure. They are held in the lattice by hydrogen bonds, forming a complex network that links the sodium ions and the [PtCl₆]²⁻ anions.[13] This hydrogen bonding network, involving interactions between the water hydrogens and the chloride ligands (O–H···Cl), is crucial for stabilizing the overall crystal structure.[13] The dehydration of the compound, which occurs upon heating to around 110 °C, leads to the anhydrous form and a change in crystal structure.[3][8]
A Deeper Look at Chemical Bonding
To fully comprehend the properties of the [PtCl₆]²⁻ anion, we must turn to more advanced bonding theories that describe transition metal complexes.
Electronic Configuration of Platinum(IV)
The central platinum atom (Pt, atomic number 78) has a ground-state electron configuration of [Xe] 4f¹⁴ 5d⁹ 6s¹.[14] In its +4 oxidation state, it loses four electrons, resulting in a [Xe] 4f¹⁴ 5d⁶ configuration. These six d-electrons are key to understanding the complex's magnetic properties and electronic spectra.
Ligand Field Theory (LFT) Perspective
Ligand Field Theory (LFT) provides a powerful model for describing the electronic structure of coordination complexes by considering the interaction between the metal's d-orbitals and the ligand orbitals.[15][16]
In an isolated Pt(IV) ion, the five d-orbitals are degenerate (have the same energy). However, in an octahedral field created by the six chloride ligands, this degeneracy is lifted. The d-orbitals split into two distinct energy levels:
-
A lower-energy set of three orbitals, designated t₂g (dxy, dxz, dyz).
-
A higher-energy set of two orbitals, designated e₉ * (dx²-y², dz²).[17]
The energy separation between these levels is known as the ligand field splitting energy (Δₒ). For Pt(IV), a third-row transition metal, Δₒ is large. Chloride is generally a weak-field ligand, but the high charge of the Pt(IV) ion contributes to a significant splitting.
With a d⁶ configuration and a large Δₒ, the six d-electrons will pair up in the lower-energy t₂g orbitals. This results in a low-spin configuration (t₂g⁶ e₉⁰). Consequently, sodium hexachloroplatinate(IV) is diamagnetic , as it has no unpaired electrons.
Molecular Orbital (MO) Theory
A more complete picture is provided by Molecular Orbital (MO) theory, which considers the formation of covalent bonds through the overlap of metal and ligand orbitals.[18][19] In the [PtCl₆]²⁻ anion, the metal's 5d, 6s, and 6p orbitals combine with the ligand group orbitals (combinations of the chloride 3p orbitals) to form bonding, non-bonding, and anti-bonding molecular orbitals.
The key takeaway from the MO approach is that the highest occupied molecular orbitals (HOMOs) are derived from the non-bonding t₂g set, and the lowest unoccupied molecular orbital (LUMO) is the e₉* anti-bonding set. The energy gap between these orbitals corresponds to Δₒ and is responsible for the compound's color and UV-visible absorption spectrum.[8]
Experimental Characterization Protocols
Validating the structural and bonding models described requires a suite of analytical techniques. The following protocols outline standard methodologies for the characterization of this compound.
Caption: Workflow for the synthesis and characterization of Na₂[PtCl₆]·6H₂O.
Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.
Methodology:
-
Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated aqueous solution of Na₂[PtCl₆]·6H₂O.
-
Crystal Selection: Select a high-quality, defect-free crystal (typically <0.5 mm) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected.
-
Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group.[9][10]
-
Structure Refinement: The initial model is refined to achieve the best fit between the observed and calculated diffraction intensities, yielding the final atomic coordinates and thermal parameters.
Self-Validation: The quality of the final structure is assessed by parameters such as the R-factor (residual factor), which should be low (<5%), and the goodness-of-fit (GOF), which should be close to 1.
Protocol: UV-Visible Spectroscopy
Objective: To probe the electronic transitions between the d-orbitals and to estimate the ligand field splitting energy (Δₒ).
Methodology:
-
Sample Preparation: Prepare a dilute solution of Na₂[PtCl₆]·6H₂O in a suitable non-absorbing solvent (e.g., 1 M HCl to prevent hydrolysis).[8]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-800 nm.
-
Data Analysis: Identify the absorption maxima (λ_max). The low-energy, low-intensity bands correspond to the d-d transitions. One prominent absorption maximum is observed around 262 nm.[8]
Causality: The absorbed photon energy promotes an electron from the filled t₂g orbitals to the empty e₉* orbitals. The energy of this transition provides a direct measure of Δₒ.
Protocol: Vibrational Spectroscopy (FTIR/Raman)
Objective: To identify the characteristic vibrational modes of the [PtCl₆]²⁻ anion, particularly the Pt-Cl stretching frequencies.
Methodology:
-
Sample Preparation:
-
FTIR: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a translucent disk.
-
Raman: Place the crystalline powder directly into a sample holder or capillary tube.
-
-
Data Acquisition:
-
FTIR: Acquire the infrared spectrum.
-
Raman: Irradiate the sample with a monochromatic laser and collect the scattered light.[12]
-
-
Spectral Analysis: For an octahedral [PtCl₆]²⁻ species, specific vibrational modes are active in either IR or Raman spectroscopy, or are forbidden in both.[12][20] The Pt-Cl stretching modes are of particular interest and appear in the far-infrared/low-frequency Raman region.
Trustworthiness: The observation of mutually exclusive bands in the IR and Raman spectra is a strong indicator of a centrosymmetric structure, such as the ideal octahedral geometry of the [PtCl₆]²⁻ ion.
Implications for Drug Development and Catalysis
The well-defined structure and bonding of this compound are directly linked to its utility.
-
Precursor for Anticancer Drugs: The Pt(IV) center is kinetically inert, meaning the chloride ligands do not readily dissociate.[7] This stability is advantageous. The compound can be used as a precursor to synthesize Pt(IV) prodrugs, which are designed to be reduced to active Pt(II) species inside cancer cells.
-
Catalysis: The Pt-Cl bonds can be cleaved under specific reaction conditions, allowing the platinum center to coordinate with organic substrates and catalyze a wide range of transformations, including hydrogenations and oxidations.[1] The purity of the precursor is critical, as impurities can poison the catalyst.[2]
Conclusion
This compound is a coordination compound whose macroscopic properties are a direct consequence of its microscopic structure. The octahedral coordination of the [PtCl₆]²⁻ anion, governed by the principles of ligand field theory, results in a stable, low-spin d⁶ electronic configuration. The entire ionic lattice is further stabilized by an extensive network of hydrogen bonds involving the sodium ions and water molecules. A thorough understanding of this structure and bonding, validated through standard analytical protocols, is essential for its effective application in the critical fields of catalysis and medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. This compound | Cl6H12Na2O6Pt | CID 24846071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 六氯代铂(IV)酸钠 六水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Platinum(IV) compounds as potential drugs: a quantitative structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Hexachloroplatinate(IV) [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 12. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogen-Bonded Organic–Inorganic Hybrid Based on Hexachloroplatinate and Nitrogen Heterocyclic Cations: Their Synthesis, Characterization, Crystal Structures, and Antitumor Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanelements.com [americanelements.com]
- 15. Ligand field theory - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chembaby.ru [chembaby.ru]
- 19. Molecular orbital diagram - Wikipedia [en.wikipedia.org]
- 20. orbit.dtu.dk [orbit.dtu.dk]
An In-Depth Technical Guide to the Solubility of Sodium Hexachloroplatinate(IV) Hexahydrate in Organic Solvents
Introduction
Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O) is a pivotal inorganic compound, serving as a key precursor in the synthesis of various platinum-based catalysts and active pharmaceutical ingredients (APIs).[1][2] Its bright orange crystalline structure belies a complex coordination chemistry that dictates its utility and reactivity.[3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile in non-aqueous, organic solvents is not merely academic; it is a fundamental prerequisite for reaction medium selection, catalyst delivery, purification via crystallization, and the formulation of platinum-containing therapeutics.
This guide provides a deep dive into the solubility characteristics of this compound. Moving beyond simple empirical data, we will explore the underlying chemical principles that govern its dissolution in organic media, present available quantitative data, and provide a robust experimental framework for determining solubility in novel solvent systems.
Theoretical Framework: The Energetics of Dissolution
The solubility of an ionic compound like this compound is governed by a thermodynamic balance between the lattice energy of the crystal and the solvation energy of the constituent ions. Dissolution occurs when the energy released upon solvation of the sodium cations (Na⁺) and hexachloroplatinate anions ([PtCl₆]²⁻) by solvent molecules is sufficient to overcome the strong electrostatic forces holding them in the crystal lattice.
The "Like Dissolves Like" Principle Re-examined for Ionic Solutes
While the adage "like dissolves like" is a useful heuristic for molecular compounds, for ionic species, a more nuanced understanding is required.[5] The key solvent properties are not just polarity, but more specifically, the dielectric constant (ε) and the ability to form coordinate bonds or strong ion-dipole interactions.[6][7]
-
Dielectric Constant (ε): This is a measure of a solvent's ability to reduce the electrostatic force between two charged particles.[6][8] Water has a very high dielectric constant (ε ≈ 80.1), making it an excellent solvent for ionic compounds.[6] The solvent molecules orient themselves around the ions, effectively shielding their charges and preventing them from re-associating. Organic solvents exhibit a wide range of dielectric constants, which is a primary determinant of their ability to dissolve ionic salts.[9] Solvents with high ε values are better equipped to stabilize the separated ions in solution.[7][10]
-
Solvent Polarity and Donor Ability: Polar solvents possess permanent dipole moments that can interact favorably with cations and anions. Protic solvents, such as alcohols, can also engage in hydrogen bonding, which can be a significant factor. For the [PtCl₆]²⁻ anion, aprotic polar solvents with high dipole moments (e.g., acetone, DMSO) can effectively solvate the Na⁺ cation, but may interact less strongly with the large, diffuse hexachloroplatinate anion.
The interplay of these factors is visually represented below.
Caption: Dissolution mechanism based on solvent dielectric constant.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is sparse in readily available literature. Most sources confirm its high solubility in water and qualitative solubility in alcohol.[1][2][11] However, specific values are often not provided. The table below compiles available qualitative information and provides context with relevant solvent properties.
| Solvent | Formula | Dielectric Constant (ε) at 20-25°C | General Solubility | Reference |
| Water | H₂O | 80.1 | Soluble / Highly Soluble | [3][11][12] |
| Methanol | CH₃OH | 32.7 | Slightly Soluble | [12] |
| Ethanol | C₂H₅OH | 24.5 | Soluble | [1][2] |
| Acetone | C₃H₆O | 20.7 | Poorly Soluble / Insoluble | [13] |
| Dichloromethane | CH₂Cl₂ | 9.1 | Insoluble | General Chemical Principles |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Insoluble | General Chemical Principles |
| Hexane | C₆H₁₄ | 1.9 | Insoluble | General Chemical Principles |
Note: "Soluble" and "Slightly Soluble" are qualitative terms from the cited sources and can vary. Precise quantitative determination requires experimental validation.
The data indicates that polar protic solvents, particularly lower-chain alcohols, offer some degree of solubility, while less polar or aprotic solvents are generally poor choices. The slight solubility in methanol compared to the stated solubility in ethanol may seem counterintuitive given methanol's higher dielectric constant. This highlights that other factors, such as the specific nature of ion-solvent interactions and the common ion effect in commercial ethanol grades (which may contain water), can influence observed solubility.
Experimental Protocol for Solubility Determination
To generate reliable, quantitative data for a specific application, an experimental determination of solubility is essential. The following protocol describes the isothermal equilibrium method, a trustworthy technique for measuring the equilibrium solubility of a salt in a given solvent.[14][15]
Principle
An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to allow the solution to reach equilibrium (saturation). The concentration of the dissolved solute in the supernatant is then measured.
Materials and Equipment
-
This compound, 98%+ purity
-
Anhydrous organic solvent of interest, HPLC grade or higher
-
Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate
-
Calibrated thermometer or thermocouple
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance (±0.1 mg)
-
Analytical instrumentation for platinum quantification (e.g., ICP-MS, ICP-OES, or UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation: Set the thermostatic bath to the desired experimental temperature (e.g., 25.0 °C ± 0.1 °C). Allow the solvent to equilibrate to this temperature.
-
Sample Addition: To a series of sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps), add a known volume of the pre-heated solvent (e.g., 10.00 mL).
-
Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid remains undissolved at equilibrium. A starting point is to add enough solute to create a visible slurry.
-
Equilibration: Seal the vials tightly and place them in the thermostatic shaker. Agitate the slurries at a constant rate. The time required to reach equilibrium must be determined empirically. A common starting point is 24-48 hours.[15] Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. It is crucial to prove that equilibrium has been reached, typically by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and confirming the concentration no longer increases.
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle for at least 30 minutes within the thermostatic bath. This prevents temperature fluctuations that would alter the solubility. Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette or syringe. Immediately filter the solution through a syringe filter into a clean, dry vial. Self-Validation Note: Filtration is a critical step to remove all undissolved microcrystals. The filter material must be chemically inert to the solvent and should not adsorb the solute.
-
Dilution and Analysis: Accurately dilute the filtered saturate to a concentration suitable for the analytical method being used. Analyze the concentration of platinum in the diluted solution using a calibrated ICP-MS, ICP-OES, or other suitable technique.
-
Calculation: Calculate the solubility using the measured concentration, accounting for all dilution factors. Express the result in standard units, such as g/100 mL or mol/L.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility Measurements
-
Hydration State: The compound exists as a hexahydrate.[4][16] The presence of this crystal water means it is not a truly anhydrous system even in an anhydrous organic solvent. The anhydrous form, Na₂[PtCl₆], can be obtained by heating at 110°C and will exhibit different solubility.[4] Ensure the starting material's hydration state is well-characterized.
-
Temperature: Solubility is highly temperature-dependent. All measurements must be conducted under strict isothermal conditions.
-
Impurities: Impurities in either the solvent (e.g., water in ethanol) or the solute can significantly alter the measured solubility.
-
Complexation: Some solvents may not act merely as a dissolving medium but can actively participate in coordination chemistry, potentially displacing the chloride ligands on the platinum center, which would change the nature of the dissolved species.[17]
Implications for Research and Drug Development
A precise knowledge of solubility in organic solvents is critical for:
-
Homogeneous Catalysis: Selecting a solvent that can dissolve both the platinum catalyst and the organic substrates to ensure an efficient reaction in a single phase.
-
Synthesis and Purification: Designing effective crystallization procedures for purifying the compound or its derivatives. Anti-solvent crystallization, where a miscible solvent in which the compound is insoluble is added to a solution, relies on accurate solubility data.
-
Drug Formulation: For platinum-based drug candidates, solubility in pharmaceutically acceptable co-solvents or lipid-based systems is a key parameter for developing viable parenteral (injectable) formulations.
-
Analytical Chemistry: Sodium hexachloroplatinate is used as a chemical shift reference in ¹⁹⁵Pt NMR spectroscopy, often dissolved in D₂O due to its high solubility.[4] Understanding its behavior in other deuterated solvents can expand its utility.
Conclusion
The solubility of this compound in organic solvents is a complex phenomenon dictated primarily by the solvent's dielectric constant and its ability to solvate the constituent Na⁺ and [PtCl₆]²⁻ ions. While it is highly soluble in water, its solubility is limited in most organic solvents, with polar protic solvents like ethanol showing the most promise. Due to the scarcity of precise quantitative data, researchers must rely on robust experimental protocols, such as the isothermal equilibrium method, to determine solubility for their specific application. Careful control over temperature, solute hydration state, and equilibration time is paramount to obtaining accurate and reproducible results, which are foundational for advancing synthesis, catalysis, and pharmaceutical development involving this important platinum compound.
References
- 1. Sodium Hexachloroplatinate(IV) [drugfuture.com]
- 2. Page loading... [guidechem.com]
- 3. americanelements.com [americanelements.com]
- 4. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 5. chem.ws [chem.ws]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. a. One of the properties that chiefly determine the choice and effectiven.. [askfilo.com]
- 8. quora.com [quora.com]
- 9. ftloscience.com [ftloscience.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. This compound CAS#: 19583-77-8 [m.chemicalbook.com]
- 13. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes [mdpi.com]
- 14. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound | Cl6H12Na2O6Pt | CID 24846071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to the Thermal Decomposition of Sodium Hexachloroplatinate(IV) Hexahydrate
This guide provides a comprehensive technical overview of the thermal decomposition of sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O), a critical process in the synthesis of platinum-based materials for catalysis, drug delivery, and electrochemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the decomposition pathway, experimental analysis, and the underlying chemical transformations.
Introduction: The Significance of Controlled Decomposition
This compound is a key precursor for the generation of finely dispersed platinum catalysts and nanoparticles.[1][2][3] Its thermal decomposition is a fundamental technique to produce metallic platinum or platinum-containing composites with high purity and controlled morphology. Understanding the stepwise nature of this decomposition is paramount for optimizing reaction conditions and achieving desired material properties. The process involves a series of dehydration and decomposition steps, each occurring within specific temperature ranges and influenced by the surrounding atmosphere.
The Multi-Step Thermal Decomposition Pathway
The thermal decomposition of this compound is not a single-step event but rather a cascade of reactions. While specific detailed thermal analysis data for this exact compound is not extensively published, the decomposition pathway can be reliably inferred from the well-documented behavior of analogous chloroplatinate salts, such as the ammonium and silver salts, and hexachloroplatinic acid.[4][5][6] The decomposition proceeds through distinct stages of dehydration followed by the reduction of platinum(IV) to its elemental form.
Dehydration: The Initial Water Loss
The initial phase of the thermal decomposition involves the removal of the six molecules of water of hydration. This dehydration step is an endothermic process that typically occurs at relatively low temperatures. For this compound, this process is known to take place at approximately 110 °C.[7][8]
Reaction: Na₂[PtCl₆]·6H₂O(s) → Na₂--INVALID-LINK-- + 6H₂O(g)
This dehydration step is critical as the presence of water can influence the subsequent decomposition reactions and the morphology of the final platinum product.
Decomposition of the Anhydrous Salt
Following dehydration, the anhydrous sodium hexachloroplatinate(IV) begins to decompose at higher temperatures. Based on the behavior of similar compounds, this decomposition is expected to occur in a stepwise manner, ultimately yielding metallic platinum and sodium chloride. The decomposition of other hexachloroplatinates, like the silver salt, proceeds with the release of chlorine gas.[4][9]
A plausible decomposition pathway for anhydrous sodium hexachloroplatinate(IV) in an inert atmosphere is as follows:
Step 1: Reduction to Platinum(II) Na₂--INVALID-LINK-- → 2NaCl(s) + PtCl₄(g) (hypothesized intermediate)
Step 2: Further Reduction to Metallic Platinum PtCl₄(s) → Pt(s) + 2Cl₂(g)
Alternatively, the decomposition might proceed through a direct reduction:
Na₂--INVALID-LINK-- → 2NaCl(s) + Pt(s) + 2Cl₂(g)
When heated, the compound is expected to emit toxic fumes of chloride and sodium oxide.[10] The exact nature and temperature ranges of these intermediate steps for the sodium salt require detailed experimental investigation using techniques such as thermogravimetric analysis coupled with mass spectrometry (TGA-MS) to identify the evolved gases.
The decomposition of related ammonium hexachloroplatinate in an inert atmosphere has been shown to proceed via the formation of intermediate platinum compounds like Pt(NH₃)₂Cl₂ and PtCl₂ before the final reduction to metallic platinum.[5] This suggests the potential for intermediate platinum chloride species in the decomposition of the sodium salt as well.
Experimental Analysis of Thermal Decomposition
A thorough understanding of the thermal decomposition of this compound necessitates the use of advanced analytical techniques. Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are indispensable for elucidating the decomposition pathway.[11][12] In-situ X-ray Diffraction (XRD) provides real-time structural information on the solid phases during heating.[13][14]
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, indicating endothermic or exothermic events. A combined TGA/DTA analysis of this compound would reveal the distinct stages of decomposition.
Expected TGA/DTA Profile:
-
Stage 1 (Dehydration): An initial mass loss corresponding to the removal of six water molecules, accompanied by an endothermic peak in the DTA curve around 110 °C.[7]
-
Stage 2 (Decomposition): Subsequent mass loss at higher temperatures, corresponding to the release of chlorine gas and the formation of sodium chloride and metallic platinum. This stage may consist of multiple steps, each with a corresponding endothermic or exothermic peak in the DTA curve.
The atmosphere under which the analysis is conducted is a critical parameter. An inert atmosphere (e.g., nitrogen or argon) will promote decomposition to the metallic state, while an oxidizing atmosphere (e.g., air) could lead to the formation of platinum oxides.[15][16]
Table 1: Predicted TGA Data for the Decomposition of Na₂[PtCl₆]·6H₂O
| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Gaseous Products | Solid Residue |
| Dehydration | ~100 - 150 | ~19.23% | H₂O | Na₂[PtCl₆] |
| Decomposition | > 300 | ~25.45% | Cl₂ | 2NaCl + Pt |
Note: The temperature ranges and specific mass losses for the decomposition step are estimations based on related compounds and require experimental verification for Na₂[PtCl₆]·6H₂O.
Experimental Protocol: TGA/DTA Analysis
A detailed, self-validating protocol for the TGA/DTA analysis of this compound is outlined below.
Objective: To determine the temperature ranges and mass losses associated with the dehydration and decomposition of Na₂[PtCl₆]·6H₂O.
Instrumentation: Simultaneous TGA/DTA or TGA/DSC instrument.
Materials:
-
This compound (Na₂[PtCl₆]·6H₂O)
-
High-purity nitrogen or argon gas (for inert atmosphere)
-
Dry air (for oxidizing atmosphere)
-
Alumina or platinum crucibles
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of Na₂[PtCl₆]·6H₂O into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with the desired gas (nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass (TGA) and the differential temperature or heat flow (DTA/DSC) as a function of temperature.
-
Data Analysis:
-
Determine the onset and peak temperatures for each mass loss event from the TGA and derivative thermogravimetric (DTG) curves.
-
Calculate the percentage mass loss for each step and compare it with the theoretical values for the proposed decomposition reactions.
-
Identify the nature of the thermal events (endothermic or exothermic) from the DTA/DSC curve.
-
In-Situ X-ray Diffraction (XRD)
To gain a deeper understanding of the structural transformations during decomposition, in-situ XRD is a powerful tool. This technique allows for the identification of crystalline phases present in the sample as it is heated.
Experimental Workflow: An in-situ XRD experiment would involve heating the Na₂[PtCl₆]·6H₂O sample in a high-temperature XRD chamber while continuously collecting diffraction patterns. This would enable the direct observation of the disappearance of the initial hexahydrate phase, the appearance of the anhydrous phase, any crystalline intermediates, and the final formation of sodium chloride and metallic platinum.
Visualizing the Decomposition Process
To clearly illustrate the proposed decomposition pathway and the experimental workflow for its analysis, the following diagrams are provided.
Caption: Proposed thermal decomposition pathway of this compound.
References
- 1. ceat.okstate.edu [ceat.okstate.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 4. Formation of Catalytically Active Nanoparticles under Thermolysis of Silver Chloroplatinate(II) and Chloroplatinate(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.abo.fi [web.abo.fi]
- 7. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 8. Sodium Hexachloroplatinate(IV) [drugfuture.com]
- 9. mdpi.com [mdpi.com]
- 10. Page loading... [guidechem.com]
- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 12. cet-science.com [cet-science.com]
- 13. Laboratory X-ray Diffraction Complex for In Situ Investigations of Structural Phase Evolution of Materials under Gaseous Atmosphere [mdpi.com]
- 14. In Situ X-ray Diffraction as a Basic Tool to Study Oxide and Metal Oxide Catalysts [mdpi.com]
- 15. chemicalpapers.com [chemicalpapers.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's In-Depth Technical Guide to the Purity Standards of Sodium Hexachloroplatinate(IV) Hexahydrate in Research
Introduction: The Imperative of Purity in Platinum Chemistry
In the precise and demanding fields of advanced catalysis, nanotechnology, and pharmaceutical development, the starting materials are the bedrock upon which successful outcomes are built. Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O), a key precursor for a multitude of platinum-based materials, is no exception. The purity of this orange crystalline solid is not merely a quality metric; it is a critical determinant of experimental reproducibility, catalytic efficiency, and the ultimate safety and efficacy of therapeutic agents.[1] Impurities, even at trace levels, can introduce unpredictable variables, leading to catalyst poisoning, altered nanoparticle morphology, and the formation of toxic byproducts in drug synthesis.[1][2] This guide provides a comprehensive overview of the purity standards, analytical methodologies, and the profound impact of impurities on the research applications of this compound.
Understanding the Landscape of Impurities
The journey to high-purity this compound begins with an understanding of the potential contaminants that can arise during its synthesis. The most common synthetic route involves the dissolution of metallic platinum in aqua regia (a mixture of nitric and hydrochloric acids), followed by reaction with a sodium salt.[3][4] This process, while effective, can introduce a variety of impurities.
Common Impurities in this compound:
-
Other Platinum Group Metals (PGMs): Platinum ores naturally contain other PGMs such as rhodium (Rh), palladium (Pd), iridium (Ir), osmium (Os), and ruthenium (Ru).[5] These elements have similar chemical properties, making their separation from platinum challenging.
-
Base Metals: Contaminants from the initial platinum source or from the processing equipment can introduce base metals like iron (Fe), copper (Cu), nickel (Ni), and lead (Pb).
-
Non-Metallic Inorganic Species: Residual nitrates and nitrosyl compounds from the aqua regia digestion can persist if not properly removed.[6] Other anions like sulfates and phosphates can also be present.
-
Organic Residues: Solvents and other organic reagents used during purification steps can leave trace amounts of organic impurities.
The Detrimental Impact of Impurities in Key Research Applications
The stringency of purity requirements is directly proportional to the sensitivity of the application. What might be an acceptable impurity level for one use case could be catastrophic for another.
Catalysis: A Game of Active Sites
In heterogeneous catalysis, where this compound is a precursor for finely dispersed platinum catalysts, impurities can have a devastating effect on performance.
-
Catalyst Poisoning: Elements like sulfur and certain organic compounds can strongly adsorb to the active platinum sites, blocking them from participating in the desired catalytic reaction. This leads to a rapid decline in catalytic activity and selectivity.
-
Altered Electronic Properties: The presence of other metals can alter the electronic structure of the platinum nanoparticles, thereby affecting their catalytic behavior. For instance, the presence of bismuth or silicon has been shown to influence the oxygen charge transfer reaction in platinum film catalysts.
-
Reduced Catalyst Lifetime: Impurities can promote sintering of platinum nanoparticles at lower temperatures, leading to a loss of active surface area and a shorter catalyst lifespan.
Drug Development: A Matter of Safety and Efficacy
This compound is a critical starting material for the synthesis of platinum-based anticancer drugs, such as cisplatin and carboplatin.[2] In this context, purity is paramount for patient safety.
-
Toxicity: The presence of other heavy metals can introduce significant toxicity. For example, traces of toxic Pt(IV) ions present as salts rather than the intended complex in platinum-containing anticancer drugs have been a documented concern.[1]
-
Side Reactions and Reduced Yield: Impurities can lead to the formation of undesired byproducts during the synthesis of the active pharmaceutical ingredient (API), complicating purification and reducing the overall yield.
-
Regulatory Compliance: Regulatory bodies like the European Medicines Agency (EMA) and the United States Pharmacopeia (USP) have established strict limits for elemental impurities in pharmaceutical products.[7][8][9] For platinum, a permitted daily exposure (PDE) is defined, which dictates the maximum allowable concentration in the final drug product.
Nanotechnology: Precision at the Nanoscale
In the synthesis of platinum nanoparticles for applications in biomedical imaging and electronics, the purity of the precursor directly influences the properties of the resulting nanomaterials.[1][5]
-
Control of Particle Size and Shape: Impurities can interfere with the nucleation and growth of nanoparticles, leading to a broader size distribution and less defined morphology. This is critical as the optical and catalytic properties of nanoparticles are highly size- and shape-dependent.[1]
-
Surface Contamination: Impurities can adsorb onto the surface of the nanoparticles, altering their surface chemistry and functionality. For biomedical applications requiring biocompatible coatings, such contamination can be a significant issue.[5]
Defining and Quantifying Purity: A Multi-faceted Approach
There is no single, universal standard for the purity of this compound. Instead, the required purity level is dictated by the intended application. Commercially available grades typically range from 98% to 99.99% purity on a metals basis.[10][11][12]
Key Purity Specifications
A comprehensive assessment of purity involves the quantification of several key parameters:
-
Assay (Platinum Content): This determines the percentage of platinum in the compound and is a primary indicator of overall purity.
-
Trace Metal Impurities: This involves the quantification of other PGMs and base metals, typically reported in parts per million (ppm).
-
Water Content: As a hexahydrate, the compound has a theoretical water content. Deviations from this can indicate the presence of anhydrous or other hydrated forms.
-
Insoluble Matter: This measures the amount of material that does not dissolve in a specified solvent, indicating the presence of insoluble impurities.
The following table summarizes typical purity specifications for a research-grade this compound:
| Parameter | Specification | Typical Method |
| Assay (as Pt) | 33.5 - 35.5% | Gravimetric Analysis, UV-Vis |
| Purity (Metals Basis) | ≥ 99.9% | ICP-MS/OES |
| Individual Trace Metals | < 10 ppm | ICP-MS/OES |
| Water Content | ~19.2% (as hexahydrate) | Karl Fischer Titration |
| Insolubles in Water | < 0.01% | Gravimetric Analysis |
Analytical Workflows for Purity Verification
A robust quality control framework for this compound relies on a combination of analytical techniques to provide a complete picture of its purity.
Diagram: Logical Workflow for Purity Assessment
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Metal Analysis
ICP-MS is the gold standard for quantifying trace and ultra-trace metallic impurities due to its high sensitivity and multi-element capability.
Experimental Protocol for ICP-MS Analysis:
-
Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 100 mg of the this compound sample into a clean, acid-leached digestion vessel.
-
Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 5 mL HNO₃ and 2 mL HCl).
-
Digest the sample using a microwave digestion system, following a program that ramps the temperature to approximately 200°C and holds for a set time to ensure complete dissolution.[13]
-
After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a final volume with deionized water. The final acid concentration should typically be around 2-5%.[14]
-
-
Instrument Calibration:
-
Prepare a series of multi-element calibration standards from certified stock solutions in a matrix that matches the acid concentration of the samples.
-
Include a calibration blank (acid matrix without analytes).
-
-
Analysis:
-
Data Analysis:
-
Generate a calibration curve for each element.
-
Calculate the concentration of each impurity in the original sample, taking into account the dilution factor.
-
Diagram: Experimental Workflow for ICP-MS Analysis
Caption: Step-by-step experimental workflow for trace metal analysis by ICP-MS.
UV-Visible Spectrophotometry for Assay Determination
UV-Vis spectrophotometry provides a rapid and reliable method for determining the concentration of the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, which can then be used to calculate the platinum assay. The [PtCl₆]²⁻ ion exhibits a characteristic strong absorbance maximum at approximately 262 nm.[13][17]
Experimental Protocol for UV-Vis Assay:
-
Preparation of Standard Solutions:
-
Accurately weigh a high-purity platinum standard (e.g., certified platinum wire) and dissolve it in aqua regia to prepare a stock solution of known platinum concentration.
-
Prepare a series of calibration standards by diluting the stock solution with a suitable acidic matrix (e.g., 1 M HCl).
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample of this compound and dissolve it in the same acidic matrix as the standards to a known volume.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorbance (λ_max), approximately 262 nm.
-
Use the acidic matrix as a blank to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Calculation of Platinum Assay:
-
Construct a calibration curve by plotting the absorbance of the standards versus their known platinum concentrations.
-
Determine the concentration of platinum in the sample solution from the calibration curve.
-
Calculate the percentage of platinum in the original solid sample.
-
Conclusion: A Commitment to Quality
The purity of this compound is a cornerstone of reproducible and reliable research in catalysis, drug development, and nanotechnology. A thorough understanding of potential impurities and their impact, coupled with rigorous analytical testing, is essential for ensuring the quality of this critical platinum precursor. As a Senior Application Scientist, I advocate for a comprehensive approach to purity assessment, integrating techniques like ICP-MS and UV-Vis spectrophotometry into a robust quality control framework. By adhering to stringent purity standards, researchers and drug development professionals can build their work on a foundation of quality, leading to more predictable outcomes and fostering innovation in their respective fields.
References
- 1. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Functionalized Platinum Nanoparticles with Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 7. CN101987748A - Preparation method of analytically pure chloroplatinic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Bacteriogenic Platinum Nanoparticles for Application in Nanomedicine [frontiersin.org]
- 12. americanelements.com [americanelements.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.co.za [journals.co.za]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Hexachloroplatinate Compounds
This guide provides a comprehensive overview of the discovery, history, and foundational chemistry of hexachloroplatinate compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the pivotal moments, key scientific figures, and the evolution of experimental methodologies that have established hexachloroplatinates as a cornerstone of modern chemistry.
The Dawn of Platinum Chemistry: Wollaston's Pioneering Work
The story of hexachloroplatinate compounds is intrinsically linked to the purification of platinum. In the early 19th century, British chemist William Hyde Wollaston developed the first commercially successful process for producing malleable platinum.[1][2] Prior to Wollaston's work, platinum was notoriously difficult to work with due to its high melting point and the presence of other platinum group metals in its ores.
Wollaston's confidential method, a precursor to modern powder metallurgy, involved the dissolution of platinum ore in aqua regia, a highly corrosive mixture of nitric acid and hydrochloric acid.[2][3] The choice of aqua regia is critical; nitric acid acts as a powerful oxidizing agent, converting platinum metal to its ions, while hydrochloric acid provides chloride ions to form the stable hexachloroplatinate(IV) anion, [PtCl₆]²⁻.[3][4] This complexation is the driving force for the dissolution of the otherwise unreactive platinum metal.[3]
After dissolving the platinum, Wollaston's process involved a series of precipitation steps to separate it from other metals like palladium and rhodium, which he also discovered during these investigations.[2][5] A key step was the precipitation of ammonium hexachloroplatinate, (NH₄)₂[PtCl₆], by adding ammonium chloride to the hexachloroplatinic acid solution.[1][6] This salt is sparingly soluble, allowing for its separation from more soluble metal chlorides.[6][7]
Experimental Protocol: Synthesis of Hexachloroplatinic Acid
The foundational synthesis of hexachloroplatinic acid, the parent compound for all hexachloroplatinates, is a direct evolution of Wollaston's initial dissolution process.
Objective: To dissolve platinum metal and form an aqueous solution of hexachloroplatinic acid (H₂PtCl₆).
Methodology:
-
Reaction Setup: Place platinum metal (powder or foil for increased surface area) in a flask equipped with a reflux condenser to minimize the loss of volatile reactants and products. This should be performed in a well-ventilated fume hood due to the evolution of toxic gases.
-
Reagent Addition: Carefully add a 3:1 molar ratio of concentrated hydrochloric acid to concentrated nitric acid (aqua regia).[3] The volume should be sufficient to fully submerge the platinum.
-
Heating and Dissolution: Gently heat the mixture.[4] The dissolution of platinum is a slow process, and controlled heating accelerates the reaction.[4] The reaction produces nitrogen oxides, which are visible as brown fumes.
-
Removal of Nitrogen Oxides: After the platinum has completely dissolved, it is crucial to remove residual nitric acid and dissolved nitrogen oxides, which can interfere with subsequent reactions. This is achieved by repeated evaporation of the solution with the addition of concentrated hydrochloric acid.[8] This process converts any remaining nitrosonium compounds into chlorides and drives off volatile acids.
-
Final Product: The resulting solution is a concentrated aqueous solution of hexachloroplatinic acid, identifiable by its characteristic orange-red color.
A Landmark Discovery: Zeise's Salt and the Birth of Organometallic Chemistry
In 1827, the Danish chemist William Christopher Zeise made a serendipitous discovery that would lay the foundation for the field of organometallic chemistry. While investigating the reaction of platinum(IV) chloride with ethanol, he isolated yellow crystals of a novel compound.[9] Through meticulous analysis, Zeise correctly proposed that this compound contained an organic molecule, ethylene, bonded to the platinum atom. This compound, now known as Zeise's salt (K[PtCl₃(C₂H₄)]·H₂O), was the first organometallic compound to be synthesized and characterized.
The structure and bonding in Zeise's salt were a subject of intense debate for over a century. It was not until the advent of X-ray crystallography that the true nature of the platinum-ethylene bond was elucidated, confirming the Dewar-Chatt-Duncanson model of σ-donation from the ethylene π-orbital to the metal and π-back-donation from the metal d-orbitals to the ethylene π*-antibonding orbital.[10]
Experimental Protocol: Synthesis of Zeise's Salt
Objective: To synthesize potassium trichloro(ethene)platinate(II) monohydrate (Zeise's Salt).
Methodology:
-
Precursor Preparation: Begin with an aqueous solution of potassium tetrachloroplatinate(II) (K₂PtCl₄). This can be prepared by the reduction of potassium hexachloroplatinate(IV) with a mild reducing agent like hydrazine.[11]
-
Ethylene Addition: Bubble ethylene gas through the solution of K₂PtCl₄.
-
Catalysis (Modern Method): For a more efficient reaction, a catalytic amount of tin(II) chloride (SnCl₂) is often added.[9] The SnCl₂ acts as a co-catalyst, though its exact role is complex; it is believed to facilitate the displacement of a chloride ligand by ethylene through the formation of a Pt-SnCl₃ intermediate.[12]
-
Crystallization: The reaction mixture is typically heated gently to promote the reaction. Upon cooling, yellow, needle-like crystals of Zeise's salt precipitate from the solution.
-
Isolation and Purification: The crystals are isolated by filtration, washed with a small amount of cold water and ethanol to remove any unreacted starting materials and byproducts, and then dried.
The Hexachloroplatinate Family: Synthesis and Properties
The hexachloroplatinate anion ([PtCl₆]²⁻) forms a variety of salts with different cations. The synthesis of these salts typically involves the reaction of hexachloroplatinic acid with a salt of the desired cation. The differing solubilities of these salts are a key feature that has been exploited in both analytical and preparative chemistry.
Potassium Hexachloroplatinate (K₂PtCl₆)
Potassium hexachloroplatinate is a bright yellow, crystalline solid that is notably insoluble in cold water and ethanol.[11] This low solubility formed the basis of a classical method for the gravimetric determination of potassium ions.[11]
Synthesis: Potassium hexachloroplatinate is readily prepared by adding a solution of a potassium salt, such as potassium chloride (KCl), to a solution of hexachloroplatinic acid. The product precipitates out of solution and can be collected by filtration.[11]
Ammonium Hexachloroplatinate ((NH₄)₂[PtCl₆])
Ammonium hexachloroplatinate is another sparingly soluble salt that precipitates as a yellow solid.[6] As mentioned earlier, this precipitation was a crucial step in Wollaston's platinum purification process.[1] The salt is thermally unstable and decomposes upon heating to yield platinum sponge.[6][7]
Synthesis: Similar to the potassium salt, ammonium hexachloroplatinate is synthesized by reacting hexachloroplatinic acid with an ammonium salt, like ammonium chloride (NH₄Cl).[6][7]
Sodium Hexachloroplatinate (Na₂PtCl₆)
In contrast to the potassium and ammonium salts, sodium hexachloroplatinate is highly soluble in water and typically exists as a hexahydrate (Na₂PtCl₆·6H₂O), which is an orange, crystalline solid.[13] Its high solubility makes it a useful precursor for the synthesis of other platinum compounds where a high concentration of the hexachloroplatinate anion is required in solution.[13]
Synthesis: Sodium hexachloroplatinate is prepared by neutralizing hexachloroplatinic acid with a sodium base, such as sodium hydroxide or sodium carbonate, followed by evaporation of the solution to crystallize the salt.[13]
Data Summary: Physicochemical Properties of Hexachloroplatinate Salts
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water |
| Potassium Hexachloroplatinate | K₂PtCl₆ | 485.99 | Yellow solid | 0.89 g/100 mL at 25°C[11] |
| Ammonium Hexachloroplatinate | (NH₄)₂[PtCl₆] | 443.87 | Yellow crystals | 0.7 g/100 mL at 15°C[6] |
| Sodium Hexachloroplatinate (hexahydrate) | Na₂PtCl₆·6H₂O | 561.87 | Orange crystalline solid | Soluble[13] |
Applications of Hexachloroplatinate Compounds
The unique chemical properties of hexachloroplatinate compounds have led to their widespread use in various fields, from industrial catalysis to analytical chemistry and materials science.
Catalysis: The Speier and Karstedt Catalysts
Hexachloroplatinic acid is perhaps most famous for its role as a catalyst, particularly in hydrosilylation reactions. In the 1950s, John Speier discovered that hexachloroplatinic acid, known as Speier's catalyst , is highly effective in catalyzing the addition of Si-H bonds across carbon-carbon double bonds.[14] This reaction is of immense industrial importance for the production of silicones.
The catalytic cycle is generally described by the Chalk-Harrod mechanism .[14][15] This mechanism involves the oxidative addition of the silane to the platinum center, followed by coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the alkylsilane product to regenerate the catalyst.[14][15]
A related and widely used catalyst is Karstedt's catalyst , which is a platinum(0)-divinyltetramethyldisiloxane complex. It is highly active and soluble in nonpolar solvents, making it a preferred choice in many industrial applications.[14]
Electroplating
Hexachloroplatinic acid and its salts are key components in electroplating baths for depositing a thin, corrosion-resistant layer of platinum onto various substrates.[16] The hexachloroplatinate anion in the electrolyte is electrochemically reduced at the cathode to form a uniform and adherent coating of platinum metal.[17] This is crucial in the electronics industry for creating reliable electrical contacts and in the manufacturing of scientific and medical equipment.[16]
Analytical Chemistry
As previously mentioned, the low solubility of potassium hexachloroplatinate was historically used for the quantitative gravimetric analysis of potassium.[11] Although now largely superseded by instrumental methods, this classical technique highlights the fundamental chemical properties that have been ingeniously applied in analytical science.
Conclusion
The journey of hexachloroplatinate compounds, from their origins in the challenging purification of platinum by Wollaston to the groundbreaking discovery of Zeise's salt and their indispensable role in modern catalysis, showcases a remarkable evolution in chemical science. The foundational work on these compounds not only unlocked the chemistry of platinum but also paved the way for the entire field of organometallic chemistry. For today's researchers, a deep understanding of this history and the underlying chemical principles remains essential for innovation in catalysis, materials science, and drug development.
References
- 1. Ammonium hexachloroplatinate | Cl6H8N2Pt | CID 16211460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wollaston's Work on Metallurgy | Research Starters | EBSCO Research [ebsco.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Lateral Science: Wollaston's Discovery of a Controversial Element - Palladium [lateralscience.blogspot.com]
- 6. Ammonium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 7. Ammonium_hexachloroplatinate [chemeurope.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Zeise's salt - Wikipedia [en.wikipedia.org]
- 10. Aromaticity in Ancient Zeise’s Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 14. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. proplate.com [proplate.com]
- 17. researchgate.net [researchgate.net]
Theoretical Studies on the Electronic Structure of the Hexachloroplatinate(IV) Anion
An In-Depth Technical Guide
Abstract
The hexachloroplatinate(IV) anion, [PtCl₆]²⁻, is a quintessential example of a coordination complex, serving as a fundamental model for understanding the electronic properties of heavy transition metals. Its octahedral geometry and d⁶ electron configuration have made it a subject of theoretical investigation for decades, evolving from classical electrostatic models to sophisticated quantum mechanical calculations. This guide provides a comprehensive exploration of the theoretical frameworks used to describe the electronic structure of [PtCl₆]²⁻. We will traverse the historical landscape from Crystal Field and Ligand Field Theories to the modern era of Density Functional Theory (DFT), with a special emphasis on the indispensable role of relativistic effects. This document is intended for researchers, scientists, and drug development professionals who seek a deep, mechanistic understanding of this important chemical entity, bridging foundational theory with practical computational workflows.
The Evolution of a Model: From Electrostatics to Covalency
Understanding the electronic structure of [PtCl₆]²⁻ requires an appreciation for the theoretical models that have been developed to describe bonding in transition metal complexes. The journey begins with simple, intuitive models and progresses to more comprehensive, computationally intensive methods.
Crystal Field Theory (CFT): An Initial Approximation
Crystal Field Theory (CFT) provides the simplest electrostatic model. It treats the ligands as point charges that create an electric field, which in turn perturbs the energies of the central metal ion's d-orbitals.
-
d-Orbital Splitting: In the octahedral field generated by the six chloride ligands, the five degenerate d-orbitals of the Pt(IV) ion split into two distinct energy levels: a lower-energy triplet (t₂g: dxy, dxz, dyz) and a higher-energy doublet (eg: dz², dx²-y²).
-
Low-Spin Configuration: Platinum is a 5d transition metal. For second and third-row transition metals, the crystal field splitting (Δo) is significantly larger than for their first-row counterparts. This large energy gap forces the six d-electrons of Pt(IV) to pair up in the lower-energy t₂g orbitals, resulting in a t₂g⁶eg⁰ low-spin configuration.[1] This configuration correctly predicts the observed diamagnetism of the [PtCl₆]²⁻ anion.[2]
Despite its success in explaining magnetic properties and colors, CFT's core assumption of purely electrostatic interaction is a significant limitation, as it completely neglects the covalent nature of the metal-ligand bond.
Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory: Incorporating Covalency
Ligand Field Theory (LFT) is an extension of CFT that incorporates principles from Molecular Orbital (MO) theory to provide a more realistic bonding picture.[3][4] In this framework, atomic orbitals of the metal and symmetry-adapted linear combinations (SALCs) of ligand orbitals combine to form molecular orbitals that extend over the entire complex.[5][6]
For [PtCl₆]²⁻, the primary interactions are:
-
σ-Bonding: The metal's 5d(eg), 6s(a₁g), and 6p(t₁u) orbitals overlap with the chloride ligands' p-orbitals to form six bonding and six antibonding σ molecular orbitals.
-
π-Bonding: The metal's 5d(t₂g) orbitals can overlap with the ligands' p-orbitals to form π bonds.
The resulting MO diagram shows that the six d-electrons of Pt(IV) occupy the non-bonding t₂g and π-bonding molecular orbitals. A crucial insight from modern calculations is that the Highest Occupied Molecular Orbital (HOMO) has significant ligand p-character, while the Lowest Unoccupied Molecular Orbital (LUMO) is the antibonding e_g* orbital, which is a mixture of metal d and ligand p character.[7] This contrasts with older models that assumed both HOMO and LUMO were predominantly metal d-orbitals.[7]
Caption: Evolution of theoretical models for describing [PtCl₆]²⁻.
The Critical Role of Relativistic Effects
For heavy elements like platinum (Z=78), the high nuclear charge causes the inner-shell electrons to move at speeds approaching the speed of light. This necessitates the inclusion of relativistic effects in any accurate theoretical description.[8][9]
-
Direct and Indirect Effects: Relativistic effects cause a contraction and stabilization of s and p orbitals (direct effect) and a corresponding expansion and destabilization of d and f orbitals (indirect effect), which are more effectively shielded by the contracted core.[8][9][10] For platinum, this destabilization of the 5d orbitals is a dominant factor influencing its chemistry.
-
Spin-Orbit Coupling: This is the interaction between an electron's spin and its orbital angular momentum. For heavy elements, this effect is substantial and can lead to significant mixing of electronic states.[11][12] It is crucial for accurately predicting the fine structure of electronic spectra and understanding photochemical activation pathways.[11][12]
Failing to account for these effects leads to qualitatively incorrect descriptions of the electronic structure and properties of platinum complexes.
Density Functional Theory: The Modern Computational Standard
Density Functional Theory (DFT) has become the preeminent tool for studying the electronic structure of transition metal complexes.[13] Instead of solving the complex many-electron wavefunction, DFT calculates the total energy from the electron density, offering a balance of accuracy and computational efficiency.
For [PtCl₆]²⁻, a typical DFT study involves careful selection of:
-
Functionals: Generalized Gradient Approximation (GGA) functionals like BP86 and PBE, or hybrid functionals like B3LYP, are commonly used. Double hybrid functionals like B2PLYP can offer even higher accuracy for geometries.[14]
-
Basis Sets and ECPs: For the chlorine atoms, Pople-style basis sets (e.g., 6-31G(d)) are common. For platinum, it is standard practice to use an Effective Core Potential (ECP) like LANL2DZ or the Stuttgart-Dresden (SDD) basis sets.[15] ECPs replace the inner-shell core electrons with a potential, which implicitly includes the dominant scalar relativistic effects, significantly reducing computational cost.[12] For high-accuracy spectral studies, more explicit relativistic Hamiltonians may be required.[11][12]
Probing Electronic Excitations with TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, most notably electronic absorption spectra.[7][11] For [PtCl₆]²⁻, TD-DFT calculations reveal that the intense absorptions in the UV region are not d-d transitions (which are Laporte-forbidden and weak) but are instead fully allowed Ligand-to-Metal Charge Transfer (LMCT) transitions.[7][12] These involve the promotion of an electron from occupied orbitals with primarily chloride character (HOMO, HOMO-1, etc.) to the unoccupied antibonding e_g* orbital (LUMO) with primarily platinum 5d character.
A Practical Guide: Computational Workflow for [PtCl₆]²⁻
This section provides a generalized, step-by-step protocol for performing a standard DFT analysis on the [PtCl₆]²⁻ anion.
Caption: A typical DFT workflow for analyzing [PtCl₆]²⁻.
Experimental Protocol: Computational Analysis
-
Structure Preparation: Construct an initial 3D model of the [PtCl₆]²⁻ anion, imposing ideal octahedral (Oₕ) symmetry. Define the charge (-2) and spin multiplicity (singlet).
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization calculation using a chosen DFT functional and basis set/ECP combination.
-
Following optimization, perform a frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of imaginary frequencies.
-
-
Ground-State Property Analysis:
-
From the optimized output, extract key geometric parameters like the Pt-Cl bond length.
-
Generate molecular orbital plots, paying close attention to the composition and energy of the HOMO and LUMO.
-
Use a population analysis method (e.g., Natural Bond Orbital, NBO) to determine atomic charges and the nature of the Pt-Cl bond.
-
-
Excited-State Calculation (TD-DFT):
-
Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the first several (e.g., 10-20) vertical electronic excitations.
-
Analyze the output to obtain the excitation energies (in eV or nm), oscillator strengths (a measure of transition intensity), and the character of each transition (i.e., which orbitals are involved).
-
-
Data Correlation: Compare the calculated geometric parameters, vibrational frequencies, and simulated UV-Vis spectrum with available experimental data for validation.
Data Synthesis and Interpretation
A key aspect of theoretical studies is the ability to generate quantitative data that can be directly compared with experimental measurements.
Table 1: Comparison of Structural and Vibrational Data for [PtCl₆]²⁻
| Property | Computational Result (BP86/SDD) | Experimental Value |
| Pt-Cl Bond Length (Å) | 2.40 - 2.45 | ~2.42 |
| A₁g (Raman) ν(Pt-Cl) cm⁻¹ | ~340 | ~344 |
| T₁u (IR) ν(Pt-Cl) cm⁻¹ | ~320 | ~321 |
Note: Computational values are representative and depend on the specific level of theory and environment (gas phase vs. solvent).
Table 2: Representative TD-DFT Results and Spectral Assignment
| Calculated λ (nm) | Oscillator Strength | Transition Character | Assignment | Experimental λ (nm) |
| ~260 | > 0.1 | t₁u(π,σ) → eg | LMCT (Allowed) | ~262 |
| ~350 | < 0.01 | t₁g(π) → eg | LMCT (Forbidden) | ~358 |
Note: The calculated transitions confirm the intense peak around 262 nm observed experimentally is due to a fully allowed LMCT transition.[7][16]
Relevance to Drug Development and Materials Science
A robust theoretical understanding of [PtCl₆]²⁻ has significant practical implications.
-
Anticancer Prodrugs: Many novel platinum-based anticancer agents are Pt(IV) prodrugs, which are kinetically inert and must be reduced to the active Pt(II) form within the cell.[12][17] The electronic structure, particularly the energy of the LUMO, governs the reduction potential of these complexes. Theoretical studies can help tune these properties to design prodrugs that are stable in the bloodstream but are readily activated in the tumor's reductive environment.[12]
-
Catalysis and Precursor Chemistry: The hexachloroplatinate anion is a common precursor for synthesizing platinum nanoparticles and supported catalysts.[18][19] Understanding its electronic structure and reactivity in solution is crucial for controlling the synthesis and final properties of these advanced materials.[19]
Conclusion
The theoretical study of the hexachloroplatinate(IV) anion's electronic structure provides a compelling narrative of scientific progress. From the qualitative success of Crystal Field Theory to the quantitative and predictive power of modern relativistic DFT, our understanding has become increasingly refined. The key takeaways are clear: [PtCl₆]²⁻ is a low-spin d⁶ complex whose properties are profoundly influenced by both covalent bonding and relativistic effects. Its electronic spectrum is dominated by intense ligand-to-metal charge transfer bands, a feature accurately captured by TD-DFT. The computational workflows and theoretical principles detailed in this guide not only illuminate the fundamental nature of this iconic anion but also provide a powerful toolkit for researchers designing the next generation of platinum-based drugs and materials.
References
- 1. Calculate the number of unpaired electrons and LFSE of [PtCl6 ]–2 ion . - CHEMSOLVE.NET [chemizi.blogspot.com]
- 2. homework.study.com [homework.study.com]
- 3. Ligand field theory - Wikipedia [en.wikipedia.org]
- 4. Ligand_field_theory [chemeurope.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigating the influence of relativistic effects on absorption spectra for platinum complexes with light-activated activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating the influence of relativistic effects on absorption spectra for platinum complexes with light-activated activity against cancer cells - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05143H [pubs.rsc.org]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Computational methods for the description of pharmacologically relevant platinum complexes – molecular structure and bond dissociation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Preparation of High-Performance Platinum-Based Catalysts from Sodium Hexachloroplatinate(IV) Hexahydrate
< < APPLICATION NOTE & PROTOCOL
Abstract
This document provides a comprehensive guide for the synthesis of platinum-based catalysts utilizing sodium hexachloroplatinate(IV) hexahydrate as the precursor. Detailed protocols for three prevalent synthesis methodologies—impregnation, colloidal synthesis, and deposition-precipitation—are presented. The rationale behind critical experimental parameters, such as the choice of support material, reducing agent, and post-synthesis treatments, is thoroughly discussed to provide researchers with a foundational understanding for catalyst design and optimization. Furthermore, standard techniques for catalyst characterization, including X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS), are outlined to ensure the validation of synthesized materials.
Introduction: The Central Role of Platinum Catalysts
Platinum-based catalysts are indispensable in a myriad of industrial and research applications, including petroleum refining, automotive exhaust treatment, fuel cells, and fine chemical synthesis.[1][2] The catalytic efficacy of these materials is intrinsically linked to the size, shape, and dispersion of the platinum nanoparticles (NPs), as well as their interaction with the support material.[1] this compound (Na₂PtCl₆·6H₂O) is a widely used and cost-effective platinum precursor for the synthesis of these catalysts.
This guide is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols to synthesize high-performance platinum catalysts. By understanding the underlying principles of each synthesis method, users can tailor the catalyst properties to meet the specific demands of their applications.
Foundational Components: Precursors, Supports, and Reducing Agents
The successful synthesis of a platinum catalyst is a symphony of well-chosen components. The interplay between the platinum precursor, the support material, and the reducing agent dictates the final characteristics of the catalyst.
The Platinum Precursor: this compound
This compound is a stable, water-soluble salt, making it a convenient and versatile precursor for catalyst preparation. In aqueous solutions, the [PtCl₆]²⁻ anion can undergo hydrolysis, a factor that can be leveraged in certain synthesis methods.[3]
The Support: More Than Just a Scaffold
The support material provides mechanical stability and a high surface area for the dispersion of platinum nanoparticles, preventing their agglomeration.[4] The choice of support significantly influences the catalyst's performance. Common support materials include:
-
Carbon Black: Valued for its high surface area, good electrical conductivity, and low cost, carbon black is a conventional support, particularly in fuel cell applications.[4] However, its microporous and disordered structure can sometimes be a limitation.[4]
-
Alumina (Al₂O₃): Offering high thermal stability and a well-defined porous structure, alumina is a popular choice for various catalytic applications.[5]
-
Silica (SiO₂): Known for its high surface area and chemical inertness, silica is another widely used support material.[1]
The interaction between the platinum precursor and the support surface is a critical factor in achieving high metal dispersion.
The Reducing Agent: The Key to Nanoparticle Formation
The reduction of Pt(IV) ions to metallic platinum (Pt⁰) is the cornerstone of catalyst synthesis. The choice of reducing agent impacts the kinetics of the reduction and, consequently, the size and morphology of the resulting nanoparticles.[6] Common reducing agents include:
-
Sodium Borohydride (NaBH₄): A strong reducing agent that facilitates rapid reduction at room temperature, often leading to the formation of small nanoparticles.[7][8][9]
-
Ethylene Glycol (C₂H₆O₂): In the polyol synthesis method, ethylene glycol acts as both a solvent and a reducing agent at elevated temperatures.[10][11][12]
-
Hydrogen Gas (H₂): A clean and effective reducing agent, typically used in the final activation step of supported catalysts at elevated temperatures.[13][14]
Synthesis Methodologies: A Detailed Protocol Guide
This section provides step-by-step protocols for three widely employed methods for synthesizing platinum-based catalysts.
Wet Impregnation: A Straightforward Approach
Incipient wetness impregnation is a common technique where a solution of the platinum precursor is added to the support material in a volume equal to the pore volume of the support.[1]
Protocol: Preparation of Pt/C Catalyst via Incipient Wetness Impregnation
-
Support Pre-treatment: Dry the carbon black support (e.g., Vulcan XC-72) at 120°C for 4 hours to remove adsorbed water.
-
Precursor Solution Preparation: Prepare an aqueous solution of this compound with a concentration calculated to achieve the desired platinum loading on the support.
-
Impregnation: Slowly add the precursor solution to the dried carbon support with continuous mixing until the pores are completely filled.
-
Drying: Dry the impregnated support in an oven at 100-120°C overnight.[1]
-
Calcination (Optional): Calcine the dried material in an inert atmosphere (e.g., nitrogen or argon) at 300-500°C.[1][15] This step can help to decompose the precursor and anchor the platinum species to the support.
-
Reduction: Reduce the calcined catalyst in a flowing hydrogen atmosphere at 250-500°C for 2-4 hours to form metallic platinum nanoparticles.[1][13]
Workflow for Incipient Wetness Impregnation
A schematic representation of the incipient wetness impregnation process.
Colloidal Synthesis: Precision in Nanoparticle Formation
The colloidal method allows for the synthesis of platinum nanoparticles with well-controlled size and shape in a liquid medium.[6] These nanoparticles can then be deposited onto a support.
Protocol: Polyol Synthesis of Colloidal Platinum Nanoparticles
-
Solvent and Stabilizer Preparation: In a three-neck flask equipped with a condenser and thermometer, heat ethylene glycol to 160°C under an inert atmosphere.[10] Add a stabilizing agent, such as polyvinylpyrrolidone (PVP), to the hot ethylene glycol.[16]
-
Precursor Injection: Rapidly inject a solution of this compound in ethylene glycol into the hot solvent mixture with vigorous stirring.[10]
-
Reaction and Growth: Maintain the reaction temperature for 1-2 hours to allow for the reduction of the platinum precursor and the growth of nanoparticles. The color of the solution will change, indicating nanoparticle formation.
-
Purification: Cool the colloidal suspension to room temperature. Precipitate the platinum nanoparticles by adding a non-solvent like acetone and centrifuge to collect the nanoparticles. Wash the nanoparticles several times with a suitable solvent (e.g., ethanol) to remove excess reactants and stabilizer.
-
Deposition onto Support: Disperse the purified platinum nanoparticles in a solvent and add the desired support material. Stir the suspension for several hours to allow for the adsorption of the nanoparticles onto the support.
-
Final Treatment: Collect the supported catalyst by filtration or centrifugation, wash, and dry. A final low-temperature reduction step may be performed to ensure the complete removal of any remaining organic residues.
Workflow for Colloidal Synthesis and Deposition
A schematic representation of the colloidal synthesis and subsequent deposition process.
Deposition-Precipitation: Leveraging pH Control
Deposition-precipitation is a method where the platinum precursor is precipitated onto the support material by carefully controlling the pH of the solution.[3][17][18]
Protocol: Preparation of Pt/Al₂O₃ Catalyst via Deposition-Precipitation
-
Support Suspension: Suspend the alumina support in deionized water.
-
pH Adjustment: Adjust the pH of the suspension to a value where the alumina surface has a charge opposite to that of the platinum precursor complex. For alumina, a basic pH is typically used.[19]
-
Precursor Addition: Slowly add an aqueous solution of this compound to the support suspension while maintaining the pH with a suitable base (e.g., NaOH or NH₄OH).[1]
-
Precipitation and Aging: Stir the mixture for several hours to allow for the deposition and precipitation of platinum hydroxide or oxide species onto the alumina surface.
-
Washing and Drying: Filter the catalyst, wash thoroughly with deionized water to remove residual ions, and dry in an oven at 100-120°C.
-
Calcination and Reduction: Calcine the dried catalyst in air at 300-500°C, followed by reduction in a flowing hydrogen atmosphere at a similar temperature range.[20]
Workflow for Deposition-Precipitation
A schematic representation of the deposition-precipitation process.
Catalyst Characterization: Validating Your Synthesis
Thorough characterization is crucial to understanding the physical and chemical properties of the synthesized catalysts and correlating them with their catalytic performance.
| Technique | Information Obtained | Typical Observations for Pt Catalysts |
| X-ray Diffraction (XRD) | Crystalline structure, average crystallite size (using the Scherrer equation), phase purity.[2][21][22] | Broad diffraction peaks corresponding to the face-centered cubic (fcc) structure of platinum, indicating the presence of nanoparticles.[23] |
| Transmission Electron Microscopy (TEM) | Particle size distribution, morphology (shape), and dispersion of nanoparticles on the support.[2][21] | Direct visualization of platinum nanoparticles, allowing for the measurement of their size and observation of their distribution on the support. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states of the elements on the catalyst surface.[24][25] | Analysis of the Pt 4f core level spectrum to determine the relative amounts of metallic platinum (Pt⁰) and platinum oxides (e.g., Pt²⁺, Pt⁴⁺).[3][23] |
Conclusion: A Foundation for Innovation
The protocols and insights provided in this application note serve as a robust foundation for the synthesis of high-performance platinum-based catalysts from this compound. By understanding the causal relationships between synthesis parameters and catalyst properties, researchers can rationally design and optimize catalysts for a wide range of applications, from advancing sustainable energy technologies to developing novel pharmaceuticals.
References
- 1. aps.anl.gov [aps.anl.gov]
- 2. "X-RAY CHARACTERIZATION OF PLATINUM GROUP METAL CATALYSTS" by Eric Peterson [digitalrepository.unm.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Spherical core–shell alumina support particles for model platinum catalysts - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Platinum nanoparticle - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. On the Rate of Interaction of Sodium Borohydride with Platinum (IV) Chloride Complexes in Alkaline Media [mdpi.com]
- 9. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. feeco.com [feeco.com]
- 16. researchgate.net [researchgate.net]
- 17. alliedacademies.org [alliedacademies.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Sodium Hexachloroplatinate(IV) Hexahydrate as a Foundational Precursor for Organometallic Complexes in Research and Drug Development
Abstract
Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O) stands as a cornerstone in the field of inorganic and organometallic chemistry. Its utility extends far beyond a simple platinum salt; it is a versatile and highly reactive precursor for a vast array of platinum complexes, most notably those with profound applications in catalysis and medicine.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore the underlying chemical principles that govern its reactivity and provide detailed, field-proven protocols for the synthesis of landmark organoplatinum anticancer agents, including a pathway to both classic Pt(II) drugs and next-generation Pt(IV) prodrugs.
Introduction: The Strategic Importance of Sodium Hexachloroplatinate(IV)
The significance of this compound lies in its combination of high water solubility, well-defined stoichiometry, and the reactivity of the [PtCl₆]²⁻ anion.[1][3] This makes it an ideal and reliable starting material for syntheses requiring a high-purity source of platinum. While its direct applications include catalysis and electrochemistry, its primary role in modern research is as a gateway to other platinum compounds.[1][4] In the realm of drug development, it is the ultimate upstream precursor for the synthesis of platinum-based chemotherapy agents like cisplatin, carboplatin, and a new generation of investigational Pt(IV) organometallic complexes designed to overcome the limitations of earlier drugs.[5][6][7]
Physicochemical Properties
A thorough understanding of the precursor's properties is critical for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| Chemical Formula | Na₂[PtCl₆]·6H₂O | [1] |
| Molecular Weight | 561.87 g/mol | [1] |
| Appearance | Orange to yellow crystalline solid | [3][8] |
| CAS Number | 19583-77-8 | [1] |
| Solubility | Soluble in water and alcohol | [3][4] |
| Oxidation State | Pt(IV) | [8] |
| Key Hazard | Toxic, Corrosive, Respiratory & Skin Sensitizer | [8] |
The Precursor's Reactivity: From Pt(IV) to Therapeutic Agents
The synthetic versatility of sodium hexachloroplatinate(IV) stems from the octahedral [PtCl₆]²⁻ complex. The Pt(IV) center is kinetically inert compared to Pt(II), meaning ligand exchange reactions are slow.[7] Consequently, a common and critical first step in many syntheses, particularly for classic anticancer drugs, is the reduction of Pt(IV) to a more reactive Pt(II) intermediate, typically the tetrachloroplatinate(II) anion, [PtCl₄]²⁻.[9][10] This Pt(II) species serves as the direct building block for complexes like cisplatin.
Conversely, the development of Pt(IV) prodrugs leverages the inertness of the Pt(IV) center. These complexes are designed to be stable in the bloodstream, reducing off-target reactions and side effects, and are only reduced to the active cytotoxic Pt(II) form within the hypoxic environment of a tumor.[7][11] The synthesis of these advanced complexes often involves the controlled oxidation of a pre-formed Pt(II) drug.[11][12] Therefore, Na₂[PtCl₆] acts as the starting point for both generations of drugs, as illustrated below.
Caption: Synthetic relationship between the Pt(IV) precursor and platinum-based drugs.
Application Protocols: Synthesis of Anticancer Complexes
The following protocols are presented as self-validating systems, with explanations for each critical step grounded in established chemical principles.
Protocol 1: Synthesis of Potassium Tetrachloroplatinate(II) (K₂[PtCl₄])
Rationale: This step is the gateway to Pt(II) chemistry. We reduce the inert Pt(IV) source to the labile Pt(II) intermediate, K₂[PtCl₄], which is a common starting material for cisplatin and its analogs.[9][13] Hydrazine is a powerful and effective reducing agent for this transformation. Using a slight excess of the Pt(IV) starting material prevents over-reduction to metallic platinum.[9]
Materials:
-
Potassium hexachloroplatinate(IV) (K₂[PtCl₆]) (Note: K⁺ salt is often used for this step due to solubility characteristics of the product, but the principle is identical starting from the Na⁺ salt).
-
Hydrazine dihydrochloride (N₂H₄·2HCl).
-
Deionized water.
Procedure:
-
Suspend 9.72 g (0.02 mol) of K₂[PtCl₆] in 100 mL of deionized water in a 250 mL beaker equipped with a magnetic stirrer.
-
In small portions, add 1.0 g (0.01 mol) of hydrazine dihydrochloride. Causality: Adding the reducing agent slowly prevents localized over-reduction and potential formation of undesired hydrazine-platinum complexes.[9]
-
Stir the mixture while raising the temperature to 60-65°C over 10 minutes. Maintain this temperature for approximately 2 hours. The solution will turn a deep red color as the [PtCl₄]²⁻ ion forms.
-
Once the reaction is nearly complete (indicated by a small amount of remaining yellow K₂[PtCl₆]), raise the temperature to 80-90°C briefly to ensure full conversion.
-
Cool the mixture in an ice bath and filter to remove any unreacted K₂[PtCl₆].
-
The resulting deep red filtrate contains pure K₂[PtCl₄] and is ready for use in the next step.
Protocol 2: Synthesis of Cisplatin (cis-[Pt(NH₃)₂Cl₂])
Rationale: The synthesis of isomerically pure cisplatin is a cornerstone of medicinal inorganic chemistry. Dhara's method, which proceeds via a cis-[Pt(NH₃)₂I₂] intermediate, is a widely adopted and reliable route.[13] The larger iodide ligands favor the formation of the cis isomer due to steric and electronic effects. Subsequent replacement of iodide with chloride yields the final product.
Caption: Workflow for the synthesis of Cisplatin via Dhara's Method.
Procedure (Adapted from Dhara's Method[13]):
-
To an aqueous solution of K₂[PtCl₄] (e.g., 4.15 g, 0.01 mol in 75 mL water), add 4 equivalents of potassium iodide (KI). The solution will turn dark brown upon formation of [PtI₄]²⁻.
-
Slowly add aqueous ammonia (e.g., 3M NH₄OH). A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form immediately. Causality: The trans effect of iodide is greater than that of chloride, facilitating the substitution of two iodides by ammonia in a cis configuration.
-
Isolate the yellow precipitate by filtration and wash with cold water.
-
Suspend the cis-[Pt(NH₃)₂I₂] precipitate in water. Add 2 equivalents of silver nitrate (AgNO₃) solution. Stir the mixture in the dark to prevent photoreduction of silver salts. Causality: Silver ions have a high affinity for iodide, precipitating insoluble silver iodide (AgI) and forcing the iodide ligands off the platinum center, replacing them with water molecules to form the diaqua complex, cis-[Pt(NH₃)₂(OH₂)₂]²⁺.[13]
-
Filter off the AgI precipitate.
-
To the filtrate containing the diaqua complex, add a source of chloride ions (e.g., KCl or HCl). Isomerically pure cisplatin will precipitate as a yellow solid.
-
Collect the cisplatin by filtration, wash with ice-cold water, and dry. The purity can be assessed by HPLC and NMR.[13]
Protocol 3: Synthesis of a Pt(IV) Prodrug Intermediate (cis,trans,cis-[Pt(NH₃)₂Cl₂(OH)₂])
Rationale: This protocol describes the crucial oxidation step to convert a Pt(II) drug into a Pt(IV) scaffold.[11] Hydrogen peroxide is a clean and efficient oxidant that adds two hydroxide ligands to the axial positions of the square planar Pt(II) complex, resulting in an octahedral Pt(IV) complex. This dihydroxo intermediate is a versatile precursor for further functionalization.[12][14]
Materials:
-
Cisplatin (cis-[Pt(NH₃)₂Cl₂]).
-
30% Hydrogen Peroxide (H₂O₂).
-
Deionized water.
Procedure:
-
Suspend cisplatin (e.g., 0.20 g, 0.67 mmol) in 10 mL of deionized water.
-
Add 1 mL of 30% H₂O₂ solution. Causality: H₂O₂ acts as the oxidizing agent, converting Pt(II) to Pt(IV) and providing the oxygen atoms for the two new axial hydroxide ligands.[11][12]
-
Heat the reaction mixture to approximately 60-70°C with stirring for 2 hours. The cisplatin suspension will gradually dissolve as the more soluble Pt(IV) dihydroxo complex forms.
-
After cooling, evaporate the solvent in vacuo. This will yield the product, cis,trans,cis-[Pt(NH₃)₂Cl₂(OH)₂], as a pale-yellow powder.
-
This intermediate can then be reacted with acid anhydrides or isocyanates to append various axial ligands, creating a library of Pt(IV) prodrugs for screening.[11][14]
Characterization and Data
The identity and purity of synthesized complexes must be rigorously confirmed. Key characterization data for the parent drugs are summarized below.
| Complex | Molecular Formula | Key ¹⁹⁵Pt NMR Shift (ppm) | Cytotoxic Mechanism |
| Cisplatin | Cis-[Pt(NH₃)₂Cl₂] | ~ -2100 | Binds to DNA, forming intrastrand crosslinks, inhibiting replication.[7] |
| Carboplatin | C₆H₁₂N₂O₄Pt | ~ -1800 | Slower DNA binding kinetics but forms the same adducts as cisplatin.[15] |
| Pt(IV) Prodrug | cis,trans,cis-[PtCl₂(OAc)₂(NH₃)₂] | ~ +1200 | Inactive prodrug; requires intracellular reduction to release active Pt(II) species.[7][11] |
Note: ¹⁹⁵Pt NMR shifts are highly dependent on solvent and reference; listed values are approximate.
Safety and Handling
Critical: Sodium hexachloroplatinate(IV) and its derivatives are hazardous.
-
Toxicity: Highly toxic if swallowed.
-
Sensitization: Can cause severe allergic skin reactions and asthma-like symptoms or breathing difficulties if inhaled. It is a potent respiratory sensitizer.[8]
-
Eye Damage: Causes serious eye damage.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles with a face shield. Use a respirator with appropriate cartridges if there is any risk of aerosolization.
Conclusion
This compound is more than a mere shelf chemical; it is the entry point into the rich and impactful field of platinum-based therapeutic design. A disciplined, mechanistically informed approach to its use, beginning with controlled reduction to Pt(II) intermediates or leveraging it in pathways to Pt(IV) prodrugs, allows for the systematic development of novel organometallic complexes. The protocols detailed herein provide a reliable foundation for researchers to synthesize both established benchmarks and innovative new chemical entities in the ongoing quest for more effective and safer metal-based drugs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Sodium Hexachloroplatinate(IV) [drugfuture.com]
- 5. Synthesis, Structure and Anticancer Activity of a Dinuclear Organoplatinum(IV) Complex Stabilized by Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijsssr.com [ijsssr.com]
- 8. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 9. Synthesis [ch.ic.ac.uk]
- 10. ijpcbs.com [ijpcbs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carboplatin - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Role of Sodium Hexachloroplatinate(IV) Hexahydrate in Modern Electrochemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O) is a cornerstone precursor material in the field of electrochemistry.[1] Its high purity, excellent aqueous solubility, and straightforward electrochemical reduction make it the preferred source of platinum for a multitude of applications, ranging from the fabrication of catalytic electrodes to the synthesis of advanced nanomaterials.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of its key applications, explains the fundamental principles behind its use, and delivers validated, step-by-step protocols for its successful implementation in the laboratory.
Foundational Principles: The Electrochemistry of the [PtCl₆]²⁻ Ion
The utility of sodium hexachloroplatinate in electrochemistry stems from the ability to precisely control the reduction of the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, to metallic platinum (Pt⁰). This process is fundamental to creating surfaces with high catalytic activity. The generally accepted reduction mechanism occurs in a stepwise fashion, although it can be influenced by factors such as the applied potential and the composition of the electrolyte.[4][5]
-
Step 1: Reduction of Pt(IV) to Pt(II): [PtCl₆]²⁻ + 2e⁻ → [PtCl₄]²⁻ + 2Cl⁻
-
Step 2: Reduction of Pt(II) to Pt(0): [PtCl₄]²⁻ + 2e⁻ → Pt(s) + 4Cl⁻
At higher overpotentials, a direct four-electron reduction from Pt(IV) to Pt(0) may also occur.[5][6] The ability to manipulate this electrochemical process allows for the creation of platinum coatings with tailored morphologies, from dense, smooth films to high-surface-area nanostructures.
Application I: Electrodeposition of Catalytic Platinum Films ("Platinum Black")
One of the most common applications of sodium hexachloroplatinate is the electrodeposition of platinum onto a conductive substrate. This process, often referred to as "platinization," creates a highly active electrode surface known as "platinum black" due to its appearance. This high surface area is critical for enhancing the kinetics of electrochemical reactions in applications such as fuel cells, electrochemical sensors, and water electrolysis.[7][8]
Causality Behind Experimental Choices:
-
Supporting Electrolyte: An acid like H₂SO₄ is used not only to provide high conductivity and minimize potential drop across the cell but also to ensure the stability of the chloroplatinate complexes in solution.[9]
-
Potentiostatic Control: Applying a constant potential (potentiostatic method) allows for fine control over the driving force for the reduction reaction.[6][7] This helps in achieving a consistent and adherent platinum deposit. The chosen potential is negative enough to reduce the Pt(IV) species but, ideally, not so negative as to cause excessive hydrogen evolution, which can compromise the film quality.
-
Substrate Preparation: Meticulous cleaning and polishing of the substrate electrode are paramount. An atomically clean surface ensures uniform nucleation and strong adhesion of the deposited platinum film.
Experimental Workflow: Electrodeposition
Caption: Workflow for potentiostatic electrodeposition of platinum.
Protocol 1: Potentiostatic Deposition of a Platinum Black Film
This protocol describes the modification of a glassy carbon electrode (GCE), but it can be adapted for other conductive substrates like gold or brass.[7]
Materials & Reagents:
-
This compound (Na₂[PtCl₆]·6H₂O, ≥98% purity)
-
Sulfuric acid (H₂SO₄, 99.999% trace metals basis)
-
High-purity deionized (DI) water (>18 MΩ·cm)
-
Working Electrode (e.g., 3 mm glassy carbon electrode)
-
Counter Electrode (Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl in saturated KCl)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Polishing materials (alumina slurries, polishing pads)
Procedure:
-
Electrode Preparation:
-
Mechanically polish the glassy carbon electrode with decreasing sizes of alumina slurry (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with DI water and sonicate in DI water for 2-3 minutes to remove any polishing residues.
-
Dry the electrode under a stream of nitrogen.
-
-
Plating Solution Preparation:
-
Prepare a 0.5 M H₂SO₄ supporting electrolyte solution using DI water.
-
Create a plating solution by dissolving this compound in the 0.5 M H₂SO₄ to a final concentration of 5 mM [PtCl₆]²⁻.
-
-
Electrochemical Deposition:
-
Assemble the three-electrode system in the electrochemical cell containing the plating solution.
-
Ensure the reference electrode tip is close to the working electrode surface.
-
Connect the electrodes to the potentiostat.
-
Apply a constant potential of -0.25 V (vs. Ag/AgCl) for a duration of 600 seconds . A gradual darkening of the electrode surface should be visible as the platinum black film deposits.
-
-
Post-Deposition & Cleaning:
-
Carefully remove the newly platinized electrode from the plating solution.
-
Gently rinse the electrode with a stream of DI water to remove any residual plating solution.
-
The electrode is now ready for characterization or use.
-
Application II: Synthesis of Platinum Nanoparticles for High-Performance Electrocatalysis
To maximize the efficiency and minimize the cost associated with platinum, it is often used in the form of nanoparticles (PtNPs) dispersed on a high-surface-area support, such as carbon black.[10][11] Sodium hexachloroplatinate is the ideal starting material for both chemical and electrochemical synthesis of these crucial catalytic materials.[1][2] The size, shape, and distribution of the PtNPs are critical parameters that dictate the final catalytic performance.[12]
Logical Framework: Precursor to Nanocatalyst
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. proplate.com [proplate.com]
- 4. d-nb.info [d-nb.info]
- 5. Studies of the electrodeposition of platinum metal from a hexachloroplatinic acid bath - ePrints Soton [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Electrodeposition of Platinum Black on Brass [mdpi.com]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. Content Retired - Compliance Assistance Centers [caiweb.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of Branched Platinum Nanoparticles and Their Catalytic Activities for the Oxygen Reduction Reaction [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrosilylation Reactions Catalyzed by Sodium Hexachloroplatinate(IV) Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hydrosilylation
Hydrosilylation, also known as catalytic hydrosilation, is a fundamental and highly versatile chemical reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double (C=C) or triple (C≡C) bond.[1] This process is one of the most significant applications of homogeneous catalysis, particularly with platinum-based catalysts, and is a cornerstone of organosilicon chemistry.[1] The reaction's importance stems from its atom economy and its utility in producing a wide array of organosilicon compounds, which are crucial intermediates in organic synthesis and the production of silicone polymers, resins, and adhesives.
The Central Role of Platinum Catalysts
While various transition metals can catalyze hydrosilylation, platinum complexes exhibit exceptional activity and selectivity, making them the catalysts of choice for most applications. Historically, the discovery by John Speier that chloroplatinic acid (H₂PtCl₆) effectively catalyzes the addition of hydrosilanes to olefins was a major breakthrough in the field.[1] This led to the development of "Speier's catalyst," a solution of H₂PtCl₆ in a solvent like isopropanol. Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O) is a stable, solid precursor that serves as an excellent and often more manageable alternative to the highly hygroscopic chloroplatinic acid for generating the active catalytic species.
Focus on this compound
Chemical Properties and Structure: this compound is an orange, crystalline solid that is soluble in water and alcohols. It consists of two sodium cations (Na⁺) and a hexachloroplatinate(IV) anion ([PtCl₆]²⁻), in which a central platinum atom in the +4 oxidation state is octahedrally coordinated to six chloride ligands. The hexahydrate form indicates the presence of six water molecules of crystallization.
Mechanism of Action: The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] This catalytic cycle is initiated by the in-situ reduction of the Pt(IV) precursor, such as sodium hexachloroplatinate(IV), to a catalytically active Pt(0) or Pt(II) species. The silane itself can act as the reducing agent. The key steps of the cycle are as follows:
-
Oxidative Addition: The hydrosilane (R₃SiH) oxidatively adds to the low-valent platinum center, forming a platinum-hydrido-silyl intermediate.
-
Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the platinum complex.
-
Migratory Insertion: The alkene inserts into the platinum-hydride (Pt-H) bond. This is typically the rate-determining step and governs the regioselectivity of the addition. For terminal alkenes, this insertion usually occurs in an anti-Markovnikov fashion, with the silicon atom attaching to the terminal carbon.[1]
-
Reductive Elimination: The final product, an alkylsilane, is formed through the reductive elimination of the silyl and alkyl groups, regenerating the active platinum catalyst, which can then re-enter the catalytic cycle.
A variation, known as the modified Chalk-Harrod mechanism, involves the insertion of the alkene into the Pt-Si bond, followed by C-H reductive elimination. However, for many platinum-catalyzed systems, the original Chalk-Harrod pathway is considered predominant.[1]
References
Application Notes & Protocols: The Strategic Use of Sodium Hexachloroplatinate(IV) Hexahydrate in Organic Synthesis
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O) in modern organic synthesis. Moving beyond a simple recitation of facts, this note delves into the causality behind its applications, focusing on its role as a robust catalyst precursor. Detailed, field-proven protocols for catalyst preparation and subsequent application in catalytic hydrosilylation are provided, alongside critical safety procedures and mechanistic insights.
Introduction: Beyond a Simple Platinum Salt
This compound is an orange, crystalline solid with good solubility in water and alcohols.[1][2][3] While it can be used directly as a catalyst for various reactions, its primary and most strategic value in organic synthesis is as a stable, reliable, and commercially available precursor for generating highly active homogeneous platinum catalysts.[1][4][5] Its defined structure and purity are critical, as impurities in a platinum precursor can lead to unpredictable side reactions, catalyst poisoning, and reduced efficiency, ultimately compromising the integrity of the synthetic pathway.[6] This guide will focus on the transformation of this stable Pt(IV) salt into a potent Pt(0) catalyst for one of the most powerful reactions in organosilicon chemistry: hydrosilylation.
Critical Safety & Handling Protocols: A Non-Negotiable Prerequisite
While pure platinum metal is largely inert, platinum coordination complexes, including soluble salts like sodium hexachloroplatinate, must be handled with significant care.[3] The compound is classified as toxic upon ingestion and is a severe eye irritant.[7] Crucially, it is a known respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions, including asthma-like symptoms.[7][8][9][10]
Mandatory Handling Protocol:
-
Engineering Controls: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required when handling the solid.
-
Gloves: Use nitrile or other chemically resistant gloves. Always inspect gloves prior to use and dispose of contaminated gloves immediately after handling.
-
Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.
-
Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for inorganic dusts/mists is mandatory.[9]
-
-
Handling: Avoid creating dust. Use spatulas and weighing paper carefully. Do not get the substance in eyes, on skin, or on clothing.[11][12]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, handled under inert gas if possible.[8][11]
-
Disposal: Dispose of all waste, including contaminated consumables, as hazardous waste in accordance with local, regional, and national regulations.[9]
Application I: Preparation of Karstedt's Catalyst from a Stable Precursor
One of the most important applications of sodium hexachloroplatinate is its conversion to Karstedt's catalyst, a highly active Pt(0) complex widely used for hydrosilylation.[13][14] The rationale for this conversion is to transform the stable, less reactive Pt(IV) salt into a coordinatively unsaturated and highly reactive Pt(0) species that can readily enter a catalytic cycle. The vinyl siloxane ligand both facilitates the reduction of Pt(IV) to Pt(0) and stabilizes the resulting low-valent platinum atom.[15]
Experimental Workflow: Synthesis of Karstedt's Catalyst
Caption: Workflow for preparing Karstedt's catalyst.
Detailed Protocol for Karstedt's Catalyst Preparation
This protocol is adapted from established methods for preparing platinum-vinylsiloxane complexes.[15][16]
-
Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 1,3-divinyltetramethyldisiloxane (6-8 eq), and absolute ethanol (3-5 mL per gram of platinum salt).
-
Initial Reaction: Protect the flask from light by wrapping it in aluminum foil. Begin stirring and gently heat the mixture to approximately 70°C under a nitrogen atmosphere. Maintain this temperature for one hour. The solution will typically change color.
-
Reduction and Neutralization: After one hour, add sodium bicarbonate (approx. 3 eq) to the reaction mixture. The purpose of the base is to neutralize the HCl formed during the reduction of the platinum center and to remove chloride ligands from the coordination sphere.[16]
-
Completion: Continue heating and stirring the mixture at 70°C for an additional hour.
-
Work-up: Allow the mixture to cool to room temperature. Filter the solution through a pad of celite to remove the sodium salts (NaCl and excess NaHCO₃).
-
Isolation: Wash the filter cake with small aliquots of 1,3-divinyltetramethyldisiloxane to ensure complete recovery of the catalyst. The resulting filtrate is a solution of Karstedt's catalyst and can be used directly or stored under an inert atmosphere. The platinum concentration can be determined by ICP-OES for precise applications.
Application II: Platinum-Catalyzed Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across an unsaturated C-C bond, is a cornerstone of organosilicon chemistry, enabling the synthesis of a vast array of functional materials and molecules.[17] The reaction is thermodynamically favorable but requires a catalyst, with platinum complexes like Karstedt's catalyst being exceptionally efficient.[13][17]
Mechanism of Action: The Chalk-Harrod Cycle
The widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[17][18] This cycle explains the formation of the desired alkylsilane product and is essential for understanding reaction kinetics and potential side reactions.
Caption: The Chalk-Harrod mechanism for hydrosilylation.
Causality of the Steps:
-
Oxidative Addition: The Si-H bond of the silane adds to the Pt(0) center, forming a Pt(II) hydrido silyl intermediate. This is the activation step.[18][19]
-
Olefin Coordination: The alkene substrate coordinates to the platinum center.
-
Migratory Insertion: The alkene inserts into the Pt-H bond. This step is often rate-determining and establishes the regioselectivity of the reaction (anti-Markovnikov addition is typical).[17][20]
-
Reductive Elimination: The final C-Si bond is formed, releasing the alkylsilane product and regenerating the active Pt(0) catalyst, allowing the cycle to continue.[18][19]
General Protocol for Hydrosilylation of an Alkene
-
Preparation: To a dry, inert-atmosphere flask, add the alkene (1.0 eq) and the desired solvent (e.g., toluene or xylenes).
-
Catalyst Addition: Add the prepared Karstedt's catalyst solution via syringe. The catalyst loading is typically very low, often in the parts-per-million (ppm) range relative to the alkene.
-
Silane Addition: Add the hydrosilane (1.0-1.2 eq) dropwise to the mixture. The reaction can be exothermic, so slow addition may be necessary to control the temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction progress by TLC, GC, or ¹H NMR by observing the disappearance of the Si-H and vinyl proton signals.
-
Work-up: Once the reaction is complete, the product can often be purified by removing the solvent under reduced pressure. If necessary, further purification can be achieved by distillation or column chromatography.
Typical Reaction Parameters
| Parameter | Typical Value/Range | Rationale |
| Substrates | Terminal Alkenes, Hydrosilanes | Terminal alkenes are generally more reactive. |
| Catalyst Loading | 10 - 150 ppm [Pt] | High catalyst activity allows for very low loadings, which is economically and environmentally favorable.[20][21] |
| Temperature | 25 - 80 °C | Many reactions proceed readily at room temperature; gentle heating can accelerate slower reactions.[20] |
| Reaction Time | 0.5 - 4 hours | Dependent on substrate reactivity and catalyst loading. |
| Solvent | Toluene, Xylenes, THF | Inert solvents that can dissolve all components are preferred. |
| Yield | >95% | The reaction is typically very high-yielding and atom-economical. |
Other Catalytic Applications
While its use as a precursor for hydrosilylation catalysts is paramount, this compound and its derivatives are also employed in other synthetic transformations, including:
-
Hydrogenation and Oxidation Processes: The compound can serve as a precursor for catalysts used in hydrogenation and oxidation reactions.[1][4]
-
Nanoparticle Synthesis: It is a common starting material for the synthesis of platinum nanoparticles, which themselves are highly active catalysts for a variety of organic transformations.[1][6]
Conclusion
This compound is a cornerstone material for accessing the powerful catalytic activity of platinum in organic synthesis. Its true potential is realized not through its direct use, but as a stable and reliable gateway to generating highly active catalysts, most notably for hydrosilylation reactions. By understanding the causal links between its structure, its conversion to active species like Karstedt's catalyst, and the mechanistic pathways of the subsequent reactions, researchers can harness its full potential. However, this potential can only be safely unlocked through strict adherence to rigorous safety and handling protocols due to the inherent hazards of soluble platinum salts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. americanelements.com [americanelements.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ヘキサクロロ白金(IV)酸ナトリウム 六水和物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. sds.strem.com [sds.strem.com]
- 12. sds.strem.com [sds.strem.com]
- 13. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 14. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. EP0979837A2 - Method for making a platinum hydrosilylation catalyst - Google Patents [patents.google.com]
- 17. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 18. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Fabrication of Chemical Sensors Using Sodium Hexachloroplatinate(IV) Hexahydrate
Introduction: The Pivotal Role of Platinum Nanostructures in Modern Chemical Sensing
In the ever-evolving landscape of chemical detection, the demand for sensors with high sensitivity, selectivity, and rapid response times is paramount. Platinum nanoparticles (PtNPs) have emerged as a cornerstone material in the development of next-generation sensing platforms.[1] Their exceptional catalytic activity, high surface-area-to-volume ratio, and excellent electrical conductivity make them ideal candidates for the fabrication of highly sensitive electrochemical and colorimetric sensors.[1][2] Sodium hexachloroplatinate(IV) hexahydrate (Na₂PtCl₆·6H₂O) serves as a crucial and widely used precursor for the synthesis of these catalytically active platinum nanostructures.[3] The controlled reduction of this platinum(IV) salt allows for the precise engineering of PtNPs with desired sizes and morphologies, which in turn dictates their performance in sensing applications.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding and detailed protocols for utilizing this compound in the fabrication of high-performance chemical sensors. We will delve into the principles of PtNP synthesis, electrode modification techniques, and sensor performance evaluation, offering a self-validating framework for reproducible and reliable sensor development.
Core Principle: From Platinum Salt to Sensing Signal
The fundamental principle underpinning the use of this compound in chemical sensors lies in its transformation into catalytically active platinum nanoparticles. This process and subsequent sensor operation can be broken down into three key stages:
-
Synthesis of Platinum Nanoparticles: The hexachloroplatinate(IV) ion, [PtCl₆]²⁻, is chemically reduced to elemental platinum (Pt⁰). This reduction process is carefully controlled to promote the nucleation and growth of nanoparticles with specific sizes and shapes. Common reducing agents include sodium borohydride, hydrazine, and polyols like ethylene glycol.[3][6][7] Stabilizing or capping agents are often employed to prevent nanoparticle aggregation and control their growth.[3][8]
-
Sensor Fabrication (Electrode Modification): The synthesized PtNPs are then immobilized onto a transducer surface, most commonly an electrode (e.g., glassy carbon electrode, screen-printed electrode).[9][10] This can be achieved through various methods such as drop-casting, electrochemical deposition, or covalent attachment.[9][11] The resulting modified electrode serves as the active sensing element.
-
Analyte Detection: The PtNPs on the electrode surface catalytically facilitate the electrochemical oxidation or reduction of the target analyte. This catalytic activity enhances the electrochemical signal (e.g., current, potential), leading to a highly sensitive and selective measurement.[1][12] The magnitude of the signal is proportional to the concentration of the analyte.
Experimental Protocols
Protocol 1: Synthesis of Platinum Nanoparticles via Chemical Reduction
This protocol describes a common and straightforward method for synthesizing PtNPs using sodium borohydride as the reducing agent.
Materials:
-
This compound (Na₂PtCl₆·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Trisodium citrate dihydrate (as a stabilizing agent)
-
Deionized (DI) water (18.2 MΩ·cm)
Equipment:
-
Glass beakers and flasks
-
Magnetic stirrer and stir bars
-
Pipettes and graduated cylinders
-
Centrifuge
Procedure:
-
Prepare Precursor Solution: Prepare a 1 mM aqueous solution of Na₂PtCl₆·6H₂O in DI water.
-
Prepare Stabilizer Solution: Prepare a 10 mM aqueous solution of trisodium citrate dihydrate in DI water.
-
Reaction Setup: In a clean glass beaker, add 50 mL of the 1 mM Na₂PtCl₆·6H₂O solution and 1 mL of the 10 mM trisodium citrate solution. Place the beaker on a magnetic stirrer and stir vigorously.
-
Reduction: While stirring, rapidly inject 1 mL of freshly prepared, ice-cold 0.1 M NaBH₄ solution into the beaker. A color change from pale yellow to dark brown or black indicates the formation of PtNPs.[13]
-
Stirring and Aging: Continue stirring the solution for 30 minutes at room temperature to ensure complete reaction and stabilization of the nanoparticles.
-
Purification: Purify the synthesized PtNPs by centrifugation at 10,000 rpm for 20 minutes. Discard the supernatant and resuspend the nanoparticle pellet in DI water. Repeat this washing step twice to remove unreacted reagents and byproducts.
-
Storage: Resuspend the final purified PtNPs in a known volume of DI water for further use. For long-term storage, keep the colloidal suspension at 4°C.
Protocol 2: Fabrication of a PtNP-Modified Glassy Carbon Electrode (GCE)
This protocol details the modification of a glassy carbon electrode using the drop-casting method.
Materials:
-
Synthesized PtNP colloidal suspension
-
Glassy carbon electrode (GCE)
-
Alumina slurry (0.3 and 0.05 µm)
-
DI water
-
Ethanol
Equipment:
-
Polishing pad
-
Micropipette
-
Nitrogen gas source (optional)
Procedure:
-
Electrode Polishing: Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad to obtain a mirror-like finish.
-
Cleaning: Rinse the polished GCE thoroughly with DI water and then sonicate in ethanol and DI water for 5 minutes each to remove any residual alumina particles and contaminants.
-
Drying: Dry the cleaned GCE under a gentle stream of nitrogen gas or by allowing it to air dry at room temperature.
-
Modification: Using a micropipette, carefully drop-cast a specific volume (e.g., 5-10 µL) of the purified PtNP suspension onto the GCE surface.
-
Drying and Immobilization: Allow the solvent to evaporate completely in a dust-free environment at room temperature, which will result in the immobilization of the PtNPs on the electrode surface.
Protocol 3: Electrochemical Performance Evaluation
This protocol outlines the steps to evaluate the performance of the fabricated PtNP-modified GCE for the detection of a model analyte, hydrogen peroxide (H₂O₂), using cyclic voltammetry (CV).
Materials:
-
PtNP-modified GCE (working electrode)
-
Ag/AgCl (reference electrode)
-
Platinum wire (counter electrode)
-
Phosphate buffer solution (PBS, e.g., 0.1 M, pH 7.4)
-
Hydrogen peroxide (H₂O₂) stock solution
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the PtNP-modified GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode in a known volume of PBS.
-
Background Scan: Record the cyclic voltammogram of the modified electrode in the PBS solution without the analyte to establish the background current.
-
Analyte Addition: Add a known concentration of H₂O₂ to the PBS in the electrochemical cell.
-
Cyclic Voltammetry: Record the cyclic voltammogram in the presence of H₂O₂ over a suitable potential range (e.g., -0.8 V to 0.2 V vs. Ag/AgCl). The appearance of a reduction peak for H₂O₂ will indicate the catalytic activity of the PtNPs.
-
Calibration Curve: Repeat steps 3 and 4 with successive additions of H₂O₂ to obtain a series of CVs at different concentrations. Plot the peak current against the H₂O₂ concentration to generate a calibration curve.
-
Performance Metrics: From the calibration curve and CV data, determine the key performance metrics of the sensor as outlined in the table below.
Data Presentation: Key Performance Metrics for Chemical Sensors
The performance of a chemical sensor is characterized by several key parameters. A summary of these metrics and their significance is provided in the table below.
| Performance Metric | Description | Significance | Typical Values for PtNP-based H₂O₂ Sensors |
| Sensitivity | The change in sensor response per unit change in analyte concentration. | A higher sensitivity indicates a greater ability to detect small changes in concentration. | 341.14 µA mM⁻¹ cm⁻²[14] |
| Detection Limit (LOD) | The lowest concentration of an analyte that can be reliably detected. | A lower LOD signifies the ability to detect trace amounts of the analyte. | 0.1 - 0.5 µM[14] |
| Linear Range | The concentration range over which the sensor response is directly proportional to the analyte concentration. | A wider linear range allows for the quantification of the analyte over a broader concentration spectrum. | 1 - 1,477 µM[14] |
| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other interfering species. | High selectivity is crucial for accurate measurements in complex samples. | Varies with interfering species |
| Response Time | The time taken for the sensor to reach a stable signal upon exposure to the analyte. | A faster response time is desirable for real-time monitoring applications. | Typically < 10 seconds |
| Reproducibility | The consistency of the sensor response for multiple measurements of the same sample. | Good reproducibility ensures the reliability and precision of the sensor. | Relative Standard Deviation (RSD) < 5% |
| Stability | The ability of the sensor to maintain its performance over time. | High stability is important for long-term applications and reduces the need for frequent recalibration. | Can maintain >90% of initial response after several weeks |
Causality and Trustworthiness in Protocol Design
The protocols provided are designed to be self-validating by incorporating steps that ensure the quality and performance of the synthesized materials and the final sensor.
-
Causality in PtNP Synthesis: The choice of a strong reducing agent like NaBH₄ leads to a rapid reduction of the platinum precursor, resulting in the formation of small nanoparticles. The inclusion of a citrate stabilizer is critical; it electrostatically shields the nanoparticles, preventing aggregation and ensuring a stable colloidal suspension, which is essential for uniform electrode modification.[13]
-
Trustworthiness in Electrode Fabrication: The meticulous polishing and cleaning of the GCE surface before modification is a crucial step. A clean and smooth surface ensures strong adhesion and a uniform distribution of the PtNPs, leading to a reproducible and stable sensor response.
-
Validation through Electrochemical Evaluation: The performance evaluation protocol serves as a direct validation of the entire fabrication process. A well-defined and concentration-dependent electrochemical signal for the target analyte confirms the successful synthesis of catalytically active PtNPs and their effective immobilization on the electrode surface. The generation of a linear calibration curve with a low detection limit provides quantitative evidence of a functional and sensitive chemical sensor.[1]
Conclusion
This compound is an indispensable precursor for the development of high-performance chemical sensors based on platinum nanoparticles. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize catalytically active PtNPs and fabricate sensitive and reliable electrochemical sensors. By understanding the causality behind the experimental choices and adhering to the self-validating nature of the protocols, scientists can confidently advance their research in chemical sensing and drug development.
References
- 1. Frontiers | Recent Progress of the Practical Applications of the Platinum Nanoparticle-Based Electrochemistry Biosensors [frontiersin.org]
- 2. Green Synthesis and Characterization of Platinum Nanoparticles, Optics, Science Publishing Group [sciencepublishinggroup.com]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. [PDF] Polyol Synthesis of Platinum Nanoparticles: Control of Morphology with Sodium Nitrate | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Platinum Nanoparticles by Liquid Phase Reduction [powdermat.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Functionalized platinum nanoparticles with surface charge trigged by pH: synthesis, characterization and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Progress of the Practical Applications of the Platinum Nanoparticle-Based Electrochemistry Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Green Synthesis of Platinum Nanoparticles Utilizing Sodium Hexachloroplatinate(IV) Hexahydrate
Introduction: The Imperative of Green Nanotechnology
The synthesis of platinum nanoparticles (PtNPs) has garnered significant attention due to their exceptional catalytic, antioxidant, and biomedical properties.[1][2][3] Traditionally, the fabrication of these nanoparticles has relied on physical and chemical methods that often involve hazardous reducing agents, high energy consumption, and the generation of toxic byproducts.[4][5] In response to the growing need for sustainable scientific practices, green synthesis has emerged as a compelling alternative. This eco-friendly approach leverages biological entities such as plants, bacteria, fungi, and algae to reduce platinum salts to their nano-formulations in a cost-effective, simple, and environmentally benign manner.[6][7]
This guide provides detailed application notes and protocols for the green synthesis of platinum nanoparticles using Sodium hexachloroplatinate(IV) hexahydrate (Na₂PtCl₆·6H₂O) as the precursor. We will delve into the underlying mechanisms, explore the influence of critical experimental parameters, and provide step-by-step protocols for reproducible synthesis.
The Precursor: this compound
This compound is a water-soluble salt of platinum that serves as an excellent precursor for the synthesis of PtNPs.[1] The high purity of this intermediate compound is crucial for predictable reaction kinetics and the formation of well-defined nanoparticles, as impurities can lead to undesirable side reactions and affect the final product's characteristics.[8]
Mechanism of Green Synthesis: A Bio-Reductionist Approach
The green synthesis of PtNPs from Na₂PtCl₆·6H₂O is a bottom-up approach that hinges on the bioreduction of platinum ions (Pt⁴⁺) to zerovalent platinum (Pt⁰).[9] This process is mediated by a diverse array of biomolecules found in biological extracts, which act as both reducing and capping agents.[4][6] These biomolecules can include polyphenols, flavonoids, terpenoids, alkaloids, proteins, and polysaccharides.[4][6][7]
The synthesis typically proceeds through three main phases:
-
Reduction Phase: The biomolecules donate electrons to the Pt⁴⁺ ions, reducing them to Pt⁰.
-
Nucleation Phase: The reduced Pt⁰ atoms start to agglomerate, forming small clusters or nuclei.
-
Growth and Capping Phase: These nuclei grow into larger nanoparticles. The biomolecules then adsorb onto the surface of the growing nanoparticles, preventing further aggregation and providing stability to the colloidal suspension.[9]
The choice of the biological agent and the control of reaction parameters are paramount in determining the size, shape, and stability of the resulting PtNPs.[5][10]
Phytosynthesis: Leveraging the Power of Plants
Plant extracts are one of the most widely used biological resources for the green synthesis of PtNPs due to their rich content of phytochemicals.[4][11] The process is generally straightforward and can often be conducted at room or slightly elevated temperatures.[6]
Key Phytochemicals and Their Roles
-
Polyphenols and Flavonoids: These compounds, abundant in plants like tea (Camellia sinensis) and Maytenus royleanus, possess numerous hydroxyl groups that readily oxidize, facilitating the reduction of Pt⁴⁺ ions.[9][11]
-
Terpenoids: Found in plants such as Azadirachta indica (Neem), terpenoids act as effective reducing and capping agents.[11][12]
-
Proteins and Enzymes: In some plant extracts, proteins and enzymes can play a significant role in the reduction and stabilization of PtNPs. For instance, acid phosphatase in Rumex dentatus seed extract has been implicated in the stability and capping of the nanoparticles.[7]
Experimental Protocol: Synthesis of PtNPs using Ocimum sanctum (Tulsi) Leaf Extract
This protocol describes a reproducible method for the synthesis of PtNPs using the leaf extract of Ocimum sanctum, a medicinal plant known for its high concentration of bioactive compounds.[1][13]
Materials:
-
This compound (Na₂PtCl₆·6H₂O)
-
Fresh Ocimum sanctum leaves
-
Deionized water
-
Whatman No. 1 filter paper
-
Magnetic stirrer with heating plate
-
Beakers and conical flasks
Procedure:
-
Preparation of the Plant Extract:
-
Thoroughly wash 20g of fresh Ocimum sanctum leaves with deionized water to remove any dust and impurities.
-
Finely chop the leaves and boil them in 100 mL of deionized water for 10 minutes.
-
Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper to obtain a clear aqueous extract.
-
-
Synthesis of Platinum Nanoparticles:
-
Prepare a 1 mM aqueous solution of Na₂PtCl₆·6H₂O.
-
In a 250 mL beaker, take 90 mL of the 1 mM Na₂PtCl₆·6H₂O solution and place it on a magnetic stirrer with a heating plate.
-
To this solution, add 10 mL of the Ocimum sanctum leaf extract dropwise.
-
Continue stirring the reaction mixture at 100°C for 1 hour.[9] A color change from pale yellow to dark brown indicates the formation of PtNPs.
-
-
Purification of Platinum Nanoparticles:
-
After the reaction is complete, centrifuge the solution at 10,000 rpm for 15 minutes to pellet the PtNPs.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove any unreacted precursors and biomolecules.
-
Finally, dry the purified PtNPs in a hot air oven at 60°C for 24 hours.
-
Causality of Experimental Choices:
-
Temperature (100°C): Higher temperatures accelerate the reduction of Pt⁴⁺ ions, leading to a faster rate of nanoparticle formation.[1] Studies have shown that increasing the reaction temperature can also lead to smaller and more uniformly dispersed nanoparticles.[14]
-
Extract Concentration: The ratio of the plant extract to the metal salt solution is a critical parameter. A higher concentration of the extract provides more reducing and capping agents, which can influence the size and stability of the nanoparticles.[4][5]
-
Stirring: Continuous stirring ensures a homogenous reaction mixture, leading to the uniform growth of nanoparticles.
Experimental Workflow for Phytosynthesis of PtNPs
Caption: Workflow for the green synthesis of platinum nanoparticles using Ocimum sanctum extract.
Microbial Synthesis: Harnessing Nature's Nanofactories
Microorganisms such as bacteria, fungi, and algae offer another sustainable route for the synthesis of PtNPs.[6][7] The enzymatic machinery of these organisms can efficiently reduce metal ions.[15] Microbial synthesis can be either intracellular or extracellular.
Bacterial Synthesis
Bacteria like Acinetobacter calcoaceticus and Shewanella algae have been shown to synthesize PtNPs.[1] The reduction of Pt⁴⁺ ions can occur in the periplasmic space, mediated by enzymes and other biomolecules.[1][6]
Fungal Synthesis
Fungi, such as Fusarium oxysporum, are particularly attractive for nanoparticle synthesis due to their ability to secrete large amounts of enzymes.[15] The synthesis is often extracellular, which simplifies the downstream processing of the nanoparticles.[7] The proposed mechanism involves enzymes like hydrogenase that reduce Pt⁴⁺ to Pt⁰.[2][16]
Experimental Protocol: Extracellular Synthesis of PtNPs using Fusarium oxysporum
This protocol outlines the steps for the extracellular synthesis of PtNPs using the fungus Fusarium oxysporum.
Materials:
-
Fusarium oxysporum culture
-
Potato Dextrose Broth (PDB)
-
This compound (Na₂PtCl₆·6H₂O)
-
Deionized water
-
Shaker incubator
-
Centrifuge
Procedure:
-
Fungal Culture Preparation:
-
Inoculate Fusarium oxysporum in 100 mL of PDB in a 250 mL Erlenmeyer flask.
-
Incubate the flask in a shaker incubator at 28°C and 150 rpm for 72 hours.
-
After incubation, harvest the fungal biomass by filtration through Whatman No. 1 filter paper.
-
Wash the biomass thoroughly with deionized water to remove any media components.
-
-
Preparation of Fungal Filtrate:
-
Resuspend 10g of the washed fungal biomass in 100 mL of deionized water.
-
Incubate this suspension in the shaker incubator at 28°C and 150 rpm for 48 hours.
-
After incubation, filter the suspension to obtain the cell-free fungal filtrate, which contains the extracellular enzymes.
-
-
Synthesis of Platinum Nanoparticles:
-
Prepare a 1 mM aqueous solution of Na₂PtCl₆·6H₂O.
-
In a 250 mL Erlenmeyer flask, mix 50 mL of the fungal filtrate with 50 mL of the 1 mM Na₂PtCl₆·6H₂O solution.
-
Incubate the reaction mixture in the dark at 28°C for 24-48 hours. The appearance of a dark brown color indicates the formation of PtNPs.
-
-
Purification of Platinum Nanoparticles:
-
Follow the same purification steps (centrifugation, washing, and drying) as described in the phytosynthesis protocol.
-
Causality of Experimental Choices:
-
Extracellular Synthesis: Using the cell-free filtrate simplifies the process as it eliminates the need for cell lysis to recover the nanoparticles.
-
Incubation in the Dark: This prevents any potential photochemical reactions that might interfere with the bioreduction process.
-
pH and Temperature: The enzymatic activity is highly dependent on pH and temperature. The optimal conditions for the hydrogenase enzyme from F. oxysporum are typically around pH 7.5 and 38°C, though synthesis can also occur at room temperature.[2][16]
Characterization of Green Synthesized Platinum Nanoparticles
A comprehensive characterization of the synthesized PtNPs is essential to understand their physicochemical properties and potential applications.[17]
| Technique | Purpose | Typical Observations for PtNPs |
| UV-Visible Spectroscopy | To confirm the formation of PtNPs and monitor their stability. | A characteristic surface plasmon resonance (SPR) peak is observed in the range of 260-300 nm.[1] |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and morphology of the nanoparticles. | Provides high-resolution images of individual nanoparticles. Green synthesized PtNPs are often spherical or quasi-spherical.[1] |
| Scanning Electron Microscopy (SEM) | To analyze the surface morphology and topography of the nanoparticles. | Can reveal the aggregation state and overall morphology of the nanoparticle sample.[7][18] |
| X-ray Diffraction (XRD) | To determine the crystalline nature and crystal structure of the PtNPs. | The diffraction peaks can be indexed to the face-centered cubic (fcc) structure of platinum.[7][14] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups of the biomolecules responsible for the reduction and capping of the PtNPs. | The presence of peaks corresponding to hydroxyl, carboxyl, and amine groups indicates the involvement of these functional groups.[7] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. | Provides information on the average particle size and polydispersity index. |
Conclusion and Future Perspectives
Green synthesis methods utilizing this compound offer a promising and sustainable avenue for the production of platinum nanoparticles. The protocols detailed in this guide provide a foundation for researchers to explore the vast potential of biological resources for nanomaterial fabrication. Further research should focus on optimizing the synthesis parameters to achieve better control over the size and shape of the nanoparticles, which in turn will enhance their specific applications in catalysis, medicine, and environmental remediation.
References
- 1. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Review of Green Synthesis of Metal Nanoparticles Using Algae [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Green synthesis: Proposed mechanism and factors influencing the synthesis of platinum nanoparticles | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Green Synthesis of Platinum Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Platinum Nanoparticles: Green Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioreduction of platinum salts into nanoparticles: a mechanistic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of Green Synthesized Platinum Nanoparticles for Biomedical Applications | springerprofessional.de [springerprofessional.de]
- 18. vicas.org [vicas.org]
Troubleshooting & Optimization
How to improve the yield of platinum nanoparticles using Sodium hexachloroplatinate(IV) hexahydrate.
A Guide for Researchers, Scientists, and Drug Development Professionals on Improving the Yield of Platinum Nanoparticles from Sodium Hexachloroplatinate(IV) Hexahydrate.
Welcome to the technical support center for platinum nanoparticle (PtNP) synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to address the most common challenges encountered when using this compound as a precursor, with a specific focus on maximizing the yield of stable, high-quality nanoparticles.
Part 1: Troubleshooting Guide for Common Yield-Related Issues
Low yield is a frequent issue in nanoparticle synthesis, often manifesting as either a lack of nanoparticle formation or the aggregation and precipitation of the newly formed particles. This section addresses specific problems in a Q&A format.
Question 1: My reaction solution color doesn't change, or changes very slightly. UV-Vis analysis shows a persistent precursor peak. What's wrong?
This indicates a failure in the reduction of the Pt(IV) ions to Pt(0) atoms, the essential first step of nanoparticle formation.
Potential Causes & Solutions:
-
Inactive or Insufficient Reducing Agent:
-
Causality: The reducing agent may have degraded over time (e.g., Sodium Borohydride, NaBH₄, reacting with atmospheric moisture) or its concentration is too low to reduce the entire volume of the platinum precursor.[1]
-
Solution: Always use a freshly prepared solution of your reducing agent. Consider increasing the molar ratio of the reducing agent to the platinum precursor. For instance, in NaBH₄ reductions, molar ratios of 10:1 (NaBH₄:Pt) are often used to ensure complete reduction.[2]
-
-
Incorrect Reaction Temperature:
-
Causality: Many reducing agents, particularly milder ones like ethylene glycol (in the polyol method) or citric acid, require thermal energy to achieve the necessary reduction potential.
-
Solution: Ensure your reaction is at the optimal temperature. For polyol synthesis, temperatures can range from 120°C to 190°C.[3][4] For syntheses using plant extracts, temperatures up to 95-100°C can be required to achieve complete reduction.[5][6]
-
-
Suboptimal pH:
-
Causality: The reduction potential of many reagents is highly pH-dependent. An incorrect pH can render the reducing agent ineffective.
-
Solution: Verify and adjust the pH of the reaction medium. For example, the polyol method often requires an alkaline environment to facilitate the reduction process.[7][8]
-
Question 2: The solution turned dark, but a black precipitate quickly formed, and my yield of colloidal nanoparticles is very low. Why did this happen?
This is a classic sign of nanoparticle aggregation and precipitation. While the reduction was successful, the nanoparticles were not adequately stabilized.
Potential Causes & Solutions:
-
Insufficient or Ineffective Capping Agent:
-
Causality: Nanoparticles have a very high surface-area-to-volume ratio, making them thermodynamically unstable and prone to aggregation to minimize surface energy. Capping agents (or stabilizers) adsorb to the nanoparticle surface, creating a protective layer that prevents aggregation through steric or electrostatic repulsion.[9][10]
-
Solution:
-
Increase Concentration: Increase the concentration of your capping agent (e.g., Polyvinylpyrrolidone (PVP), Sodium Citrate).
-
Change Agent: The chosen capping agent may not be effective under your reaction conditions. The strength of the bond between the capping agent and the platinum surface is critical; a bond that is too weak will not prevent aggregation, while one that is too strong can inhibit catalytic activity.[11][12]
-
Timing of Addition: Add the capping agent to the precursor solution before introducing the reducing agent to ensure the nanoparticles are stabilized as they form.
-
-
-
Excessively Fast Reduction Rate:
-
Causality: A very strong reducing agent like NaBH₄ can cause extremely rapid nucleation, where a massive number of Pt(0) atoms are formed simultaneously. If the capping agent cannot adsorb to the surfaces quickly enough, the nascent particles will aggregate and crash out of the solution.[1]
-
Solution:
-
Slow Down Addition: Add the reducing agent dropwise or via a syringe pump to control the rate of nucleation.
-
Lower Temperature: Perform the reduction at a lower temperature (e.g., in an ice bath for NaBH₄ reductions) to slow the reaction kinetics.
-
-
-
Incorrect pH:
-
Causality: The pH affects the surface charge of the nanoparticles and the efficacy of many stabilizers. An inappropriate pH can neutralize the repulsive forces between particles, leading to aggregation.[7][13]
-
Solution: Adjust the pH to a range that promotes stability. For citrate-stabilized nanoparticles, a neutral to slightly alkaline pH is generally preferred.
-
Part 2: FAQs for Optimizing Platinum Nanoparticle Yield
This section provides answers to frequently asked questions about key experimental parameters that directly influence the final yield.
Q1: How does my choice of reducing agent impact the overall yield?
The reducing agent is arguably the most critical factor. It dictates the kinetics of the reaction (nucleation and growth) and thus the final size, shape, and stability of the nanoparticles.
| Reducing Agent | Typical Use Case | Advantages | Challenges for Yield | Expert Insight |
| Sodium Borohydride (NaBH₄) | Rapid, low-temperature synthesis in aqueous media.[2] | Fast and highly efficient reduction. | Extremely fast nucleation can lead to aggregation if stabilization is not perfect. Borohydride can also act as a weak stabilizer.[2] | Best for small nanoparticles. Requires vigorous stirring and pre-dissolved stabilizer. Control the addition rate carefully. |
| Ethylene Glycol (Polyol method) | High-temperature synthesis for shape control.[4] | Acts as both solvent and reducing agent. Slower, more controlled growth. | Requires high temperatures. Can produce byproducts that may need removal. | Excellent for achieving high yields of crystalline, shape-controlled nanoparticles. The reaction pH is a critical parameter to control.[8] |
| Citric Acid / Sodium Citrate | "Green" synthesis, often used as both reductant and stabilizer.[14] | Non-toxic, provides good electrostatic stabilization. | Slower reduction, requires heating. May not be strong enough for complete reduction in all cases. | A good choice for biomedical applications. The ratio of citrate to the platinum precursor is key to balancing reduction and stabilization. |
| Plant Extracts (e.g., from Tea, Leaves) | Eco-friendly "green" synthesis.[9][15] | Abundant, non-toxic, and can act as both reducing and capping agents.[16] | Complex mixture of biomolecules can lead to batch-to-batch variability. | The composition of the extract is critical. Parameters like temperature and extract concentration must be optimized to achieve reproducible yields.[5][17] |
Q2: Can the purity of the this compound precursor affect my yield?
Absolutely. The use of a high-purity precursor is a non-negotiable requirement for achieving high and reproducible yields.[18]
-
Mechanism of Interference: Impurities, particularly other metal ions or organic residues, can act as poisons to the reaction. They can interfere with the nucleation process, leading to a wider size distribution, or adsorb to the nanoparticle surface, preventing proper stabilization and causing aggregation.[18]
-
Best Practice: Always use a precursor with the highest available purity (e.g., ≥98% metals basis). Store the precursor in a desiccator to prevent hydration changes, as it is a hexahydrate.
Q3: How do I optimize temperature and pH to maximize yield?
Temperature and pH are interdependent parameters that control reaction kinetics and nanoparticle stability.
-
Temperature:
-
Effect on Reduction: Higher temperatures generally increase the rate of reduction.[6] This can lead to faster nanoparticle formation but also risks uncontrolled growth or aggregation if not balanced with stabilization.
-
Effect on Stability: For some systems, higher temperatures can lead to particle sintering or changes in shape.[19][20] However, in other cases, annealing at high temperatures can improve crystallinity.[21]
-
Optimization Strategy: Start with a literature-reported temperature for your chosen method. To optimize, vary the temperature in 10-20°C increments while keeping all other parameters constant. Analyze the yield and particle characteristics at each temperature to find the optimal point.
-
-
pH:
-
Effect on Reduction Potential: The reduction strength of many agents is pH-dependent.
-
Effect on Stabilization: pH is critical for electrostatic stabilizers like citrate. It also affects the conformation of polymer stabilizers like PVP. An optimal pH ensures maximum repulsive force between particles.[7] The stability of PtNPs has been shown to be highly dependent on pH.[22]
-
Optimization Strategy: The optimal pH can vary significantly, from acidic to alkaline depending on the synthesis route.[5][7] Perform a pH screen (e.g., from pH 4 to 10) for your specific reaction system to identify the range that provides the highest yield of stable, monodisperse nanoparticles.
-
Part 3: Visualization Hub
Diagram 1: General Workflow for High-Yield PtNP Synthesis
Caption: A generalized workflow for synthesizing platinum nanoparticles with a focus on steps critical for maximizing yield.
Diagram 2: Troubleshooting Flowchart for Low Yield
References
- 1. apjee-my.weebly.com [apjee-my.weebly.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Platinum Nanoparticles: Green Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Platinum nanoparticle - Wikipedia [en.wikipedia.org]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. pH dependent catalytic activities of platinum nanoparticles with respect to the decomposition of hydrogen peroxide and scavenging of superoxide and singlet oxygen - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Platinum Nanoparticles Supported on Fused Nanosized Carbon Spheres Derived from Sustainable Source for Application in a Hydrogen Generation Reaction (Journal Article) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. Green Synthesis of Platinum Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. nbinno.com [nbinno.com]
- 19. Plasma-Induced Heating Effects on Platinum Nanoparticle Size during Sputter Deposition Synthesis in Polymer and Ionic Liquid Substrates [research.chalmers.se]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Extraordinary Thermal Stability and Sinter Resistance of Sub-2 nm Platinum Nanoparticles Anchored to a Carbon Support by Selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Preventing agglomeration of platinum nanoparticles synthesized from Sodium hexachloroplatinate(IV) hexahydrate.
A Guide to Preventing Agglomeration and Ensuring Stability
Welcome to the Technical Support Center for the synthesis of platinum nanoparticles (PtNPs). This resource is designed for researchers, scientists, and drug development professionals who are working with Sodium hexachloroplatinate(IV) hexahydrate as a precursor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing the agglomeration of your nanoparticles.
Troubleshooting Guide: Common Issues and Solutions
Agglomeration, the clumping together of nanoparticles, is a frequent obstacle in the synthesis of stable and monodisperse PtNPs. This phenomenon can significantly impact the unique properties and performance of the nanoparticles in downstream applications. This guide will walk you through common problems, their underlying causes, and actionable solutions.
Issue 1: Immediate Precipitation or Formation of Large Aggregates Upon Addition of Reducing Agent
Symptoms:
-
The solution immediately turns black and turbid.
-
Visible black particles precipitate out of the solution.
-
Dynamic Light Scattering (DLS) analysis shows a very large hydrodynamic radius and high polydispersity index (PDI).
Root Cause Analysis:
This issue typically points to a nucleation and growth process that is too rapid and uncontrolled. The reduction of Pt(IV) ions to Pt(0) atoms happens so quickly that the atoms do not have sufficient time to form stable nuclei and instead rapidly coalesce into large, amorphous aggregates.
Solutions:
-
Reduce the Reaction Temperature: Lowering the temperature of the reaction mixture slows down the reduction kinetics.[1][2] This allows for a more controlled formation of nuclei and subsequent growth, favoring the formation of smaller, more stable nanoparticles.
-
Decrease the Concentration of the Reducing Agent: A high concentration of the reducing agent can lead to a burst of nucleation, overwhelming the system and leading to uncontrolled growth.[3] Try decreasing the concentration of the reducing agent to slow down the reduction rate.
-
Optimize the Rate of Addition of the Reducing Agent: Instead of adding the reducing agent all at once, a slow, dropwise addition with vigorous stirring can help maintain a lower, more controlled concentration of the reducing agent in the reaction mixture at any given time.
Issue 2: Nanoparticles Appear Stable Initially but Aggregate Over Time (Hours to Days)
Symptoms:
-
The initial nanoparticle suspension is clear and colored (typically brownish or yellowish).
-
Over time, the solution becomes cloudy, and a precipitate forms.
-
Time-resolved DLS measurements show a gradual increase in the average particle size.
Root Cause Analysis:
This delayed agglomeration is often due to insufficient surface stabilization. While the initial synthesis may have produced well-dispersed nanoparticles, the lack of a robust protective layer (capping agent) on their surface makes them susceptible to aggregation over time due to van der Waals forces.[4]
Solutions:
-
Increase the Concentration of the Capping Agent: The capping agent, also known as a stabilizer, adsorbs to the surface of the nanoparticles, providing a protective barrier that prevents them from sticking together.[5][6][7][8][9] Increasing the concentration of the capping agent can lead to better surface coverage and enhanced stability.[10]
-
Select a More Effective Capping Agent: The choice of capping agent is critical. The effectiveness of a capping agent depends on its ability to bind strongly to the platinum surface and provide sufficient steric or electrostatic repulsion.[5][7][8][9] Common capping agents for platinum nanoparticles include polyvinylpyrrolidone (PVP), citrate, and various thiolated ligands.[11][12][13] Consider experimenting with different capping agents to find one that is optimal for your specific reaction conditions.
-
Control the pH of the Solution: The pH of the colloidal suspension can significantly influence the surface charge of the nanoparticles and the effectiveness of certain capping agents.[14][15][16][17] For instance, citrate stabilization is highly dependent on pH. By adjusting the pH, you can modulate the electrostatic repulsion between nanoparticles, thereby preventing agglomeration.[14]
Issue 3: Inconsistent Particle Size and Shape (Poor Reproducibility)
Symptoms:
-
Significant batch-to-batch variation in the average particle size and morphology as observed by Transmission Electron Microscopy (TEM).
-
Broad size distributions observed in DLS measurements.
Root Cause Analysis:
Inconsistent results often stem from subtle variations in experimental parameters that have a significant impact on the nucleation and growth kinetics.
Solutions:
-
Precise Temperature Control: Temperature fluctuations can dramatically affect the rate of reduction and nanoparticle formation.[2][18] Use a reliable and calibrated heating system to maintain a constant and uniform temperature throughout the synthesis.
-
Consistent Mixing: The stirring rate influences the diffusion of reactants and can affect the homogeneity of the reaction mixture. Ensure that the stirring speed is consistent for all experiments.
-
Purity of Reagents: Impurities in the precursor, solvent, or other reagents can act as nucleation sites or interfere with the capping process, leading to a lack of control over the final nanoparticle characteristics.[19] Always use high-purity reagents and deionized water.
-
Control of Atmospheric Conditions: The presence of oxygen can sometimes influence the reaction. Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.[20]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a capping agent in preventing agglomeration?
A capping agent, or stabilizer, is a molecule that adsorbs to the surface of newly formed nanoparticles.[5][6][7][8][9] This adsorbed layer provides a protective barrier that prevents the nanoparticles from coming into direct contact and sticking together.[5][6][7][8][9] The stabilizing effect can be achieved through two main mechanisms:
-
Steric Hindrance: Large, bulky capping agents create a physical barrier around the nanoparticles, making it difficult for them to approach each other closely.
-
Electrostatic Repulsion: Charged capping agents impart a surface charge to the nanoparticles. The resulting electrostatic repulsion between similarly charged nanoparticles keeps them dispersed in the solution.[14]
Q2: How does pH affect the stability of platinum nanoparticles?
The pH of the solution can have a profound impact on the stability of platinum nanoparticles in several ways:
-
Surface Charge: The pH can alter the surface charge of the nanoparticles, influencing the electrostatic interactions between them.[14][15]
-
Capping Agent Efficacy: The effectiveness of many capping agents is pH-dependent. For example, the carboxylate groups of citrate, a common stabilizer, are more effective at providing electrostatic stabilization at higher pH values.
-
Redox Potential: The reduction potential of both the platinum precursor and the reducing agent can be influenced by pH, which in turn affects the kinetics of the nanoparticle formation.[16]
Q3: Can the choice of reducing agent influence agglomeration?
Absolutely. The choice of reducing agent plays a crucial role in determining the rate of reduction of the platinum precursor, which directly impacts the nucleation and growth of the nanoparticles.[17]
-
Strong Reducing Agents (e.g., Sodium Borohydride): These agents cause a very rapid reduction, which can lead to a burst of nucleation and a higher risk of uncontrolled growth and agglomeration if not carefully controlled.[20][21]
-
Mild Reducing Agents (e.g., Ascorbic Acid, Citrate): These agents provide a slower, more controlled reduction, which often leads to the formation of smaller, more monodisperse nanoparticles.[1]
Q4: What is the effect of the precursor concentration on nanoparticle agglomeration?
The concentration of the this compound precursor can influence the final particle size and the tendency for agglomeration.[3] A higher precursor concentration can lead to a higher number of nuclei forming, which can result in smaller nanoparticles if the growth phase is well-controlled. However, a very high concentration can also increase the likelihood of inter-particle collisions and aggregation, especially if the stabilization is not adequate.[22]
Visualizing the Process: Nanoparticle Stabilization
To better understand the role of capping agents, the following diagram illustrates the concept of nanoparticle stabilization.
References
- 1. Platinum nanoparticle - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. What Are The Key Issues In The Synthesis Of Nanomaterials? Overcoming Size, Shape, And Purity Control Challenges - Kintek Solution [kindle-tech.com]
- 5. mdpi.com [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Tuning the Formation and Growth of Platinum Nanoparticles Using Surfactant: In Situ SAXS Study of the Aggregative Growth Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dl.astm.org [dl.astm.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. BJNANO - Functionalized platinum nanoparticles with surface charge trigged by pH: synthesis, characterization and stability studies [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. benchchem.com [benchchem.com]
- 21. Surfactant- and Ligand-Free Synthesis of Platinum Nanoparticles in Aqueous Solution for Catalytic Applications | MDPI [mdpi.com]
- 22. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
Technical Support Center: Troubleshooting Low Catalytic Activity with Sodium Hexachloroplatinate(IV) Hexahydrate Derived Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with platinum catalysts derived from sodium hexachloroplatinate(IV) hexahydrate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing from established scientific principles and extensive field experience. Our goal is to empower you to diagnose and resolve issues of low catalytic activity, ensuring the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of this compound as a platinum catalyst precursor.
Q1: What is this compound and why is it a common precursor for platinum catalysts?
This compound (Na₂[PtCl₆]·6H₂O) is an inorganic compound that serves as a versatile and widely used precursor for preparing platinum-based catalysts.[1][2] Its popularity stems from several key properties:
-
High Solubility: It readily dissolves in water, which simplifies the preparation of catalyst formulations through impregnation methods.[1]
-
Well-Defined Stoichiometry: The compound has a consistent platinum content, allowing for precise control over the metal loading in the final catalyst.
-
Versatility in Synthesis: It is a crucial starting material for synthesizing a variety of platinum catalysts, including those used in hydrogenation and oxidation reactions.[1][2]
Q2: What are the critical first steps in catalyst preparation that can impact activity?
The initial stages of catalyst preparation are paramount for achieving high catalytic activity. Two of the most critical steps are the impregnation of the support with the this compound solution and the subsequent drying process.
-
Impregnation: The goal is to achieve a uniform distribution of the platinum precursor on the support material. Uneven impregnation can lead to the formation of large platinum particles during subsequent reduction steps, resulting in a lower active surface area.
-
Drying: The drying step, typically performed at temperatures around 110 °C, is crucial for removing the hexahydrate water molecules.[3] Improper drying can lead to the premature and uncontrolled decomposition of the precursor during calcination.
Q3: How do calcination and reduction temperatures affect the final catalyst?
Calcination and reduction are thermally driven processes that transform the platinum precursor into the active metallic platinum nanoparticles. The temperatures at which these steps are carried out have a profound impact on the catalyst's properties.
-
Calcination: This step is performed in an oxidizing atmosphere (e.g., air) to decompose the precursor and anchor the platinum species to the support. The calcination temperature influences the size and dispersion of the resulting platinum oxide particles.[4][5][6] Higher temperatures can lead to sintering, where smaller particles agglomerate into larger ones, reducing the active surface area.[4]
-
Reduction: Following calcination, the platinum oxide is reduced to its metallic state, typically using a reducing agent like hydrogen. The reduction temperature also plays a role in determining the final particle size and dispersion of the metallic platinum.
Q4: What are common support materials and how do they influence catalytic activity?
The choice of support material is critical as it can significantly influence the dispersion, stability, and electronic properties of the platinum nanoparticles. Common supports include:
-
Alumina (Al₂O₃): Widely used due to its high surface area and thermal stability.
-
Silica (SiO₂): Another common support with a high surface area.
-
Carbon: Offers good conductivity and high surface area, but can be susceptible to oxidation at high temperatures.[7]
-
Ceria (CeO₂): Known for its ability to promote strong metal-support interactions, which can enhance catalytic activity and stability.[8]
The interaction between the platinum nanoparticles and the support can affect the catalyst's performance. For instance, strong metal-support interactions can help to stabilize small, highly dispersed platinum particles.[9]
Section 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues of low catalytic activity.
Guide 1: Low Conversion or Yield
Low conversion of reactants or a low yield of the desired product is a primary indicator of poor catalytic activity.
Initial Diagnostic Questions:
-
Have you confirmed the purity of your this compound precursor? Impurities in the precursor can act as catalyst poisons.[10]
-
What is the particle size and dispersion of your platinum nanoparticles? Larger particles have a lower surface-area-to-volume ratio, resulting in fewer active sites.[11]
-
Have you characterized your catalyst to confirm the oxidation state of the platinum? Incomplete reduction will leave platinum in an oxidized state, which is generally less active for many reactions.[12]
Troubleshooting Workflow:
Below is a workflow to systematically address low conversion or yield.
Caption: Troubleshooting workflow for low conversion or yield.
Experimental Protocols:
Protocol 1: Catalyst Characterization
-
Transmission Electron Microscopy (TEM): To visualize the size and distribution of platinum nanoparticles on the support.
-
X-ray Diffraction (XRD): To determine the average crystallite size of the platinum nanoparticles and identify the crystalline phases present.[13]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the platinum and the surface elemental composition.[14]
Guide 2: Catalyst Deactivation
Catalyst deactivation is the loss of catalytic activity over time. It can be caused by several factors, including poisoning, sintering, and coking.[15][16]
Common Causes of Deactivation:
-
Poisoning: The strong adsorption of certain chemical species onto the active sites of the catalyst, blocking them from participating in the reaction.[17][18] Common poisons for platinum catalysts include sulfur compounds, nitrogen-containing compounds, and heavy metals.[17][19]
-
Sintering: The agglomeration of small metal particles into larger ones at high reaction temperatures, leading to a decrease in the active surface area.[20]
-
Coking: The deposition of carbonaceous species on the catalyst surface, which can block active sites and pores.[16]
Troubleshooting Deactivation:
Caption: Decision tree for troubleshooting catalyst deactivation.
Data Presentation:
Table 1: Common Poisons for Platinum Catalysts and Their Sources
| Poison Class | Examples | Common Sources |
| Sulfur Compounds | H₂S, SO₂, mercaptans | Raw materials in petrochemical processes[19] |
| Nitrogen Compounds | NH₃, pyridine, nitriles | Byproducts in chemical synthesis[19] |
| Heavy Metals | Pb, Hg, As | Impurities in reactants or process equipment[19] |
| Carbon Monoxide | CO | Incomplete combustion, syngas reactions |
| Halogen Compounds | Halides | Precursor residues, solvents |
Section 3: Advanced Topics
The Role of Promoters
The addition of a second metal (promoter) to a platinum catalyst can significantly enhance its activity, selectivity, and stability. For example, the addition of ceria to a platinum catalyst can improve its performance in CO oxidation.[21]
Catalyst Regeneration
In some cases, a deactivated catalyst can be regenerated to restore its activity. The regeneration procedure depends on the deactivation mechanism:
-
For Coking: The carbon deposits can often be burned off by treating the catalyst in an oxidizing atmosphere at an elevated temperature.
-
For Poisoning: Depending on the nature of the poison, regeneration may involve washing with a suitable solvent or treatment with a specific chemical agent. Some poisons, however, cause irreversible deactivation.[20]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. feeco.com [feeco.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Atom Trapping Synthesis for Reduced Platinum Group Metal Catalysts, 03-R6106 | Southwest Research Institute [swri.org]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Elucidating the Formation and Structural Evolution of Platinum Single-Site Catalysts for the Hydrogen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Catalyst_poisoning [chemeurope.com]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. anysiliconerubber.com [anysiliconerubber.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalysis with Sodium Hexachloroplatinate(IV) Hexahydrate
Welcome to the technical support center for catalysis using Sodium Hexachloroplatinate(IV) Hexahydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile platinum precursor. Here, we address common challenges encountered during experimental work, providing not just solutions but also the underlying scientific principles to empower your research.
Introduction to this compound in Catalysis
This compound (Na₂[PtCl₆]·6H₂O) is a crucial precursor for synthesizing highly active platinum catalysts.[1][2] Its high solubility in water and other polar solvents makes it a convenient starting material for a wide range of catalytic applications, including hydrogenations, oxidations, and hydrosilylations.[1][2] The effectiveness of the final catalyst, however, is highly dependent on the reaction conditions during its preparation and application. This guide will help you troubleshoot and optimize these conditions for superior catalytic performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Catalyst Preparation & Activation
Question 1: My platinum catalyst, prepared from this compound, shows low activity. What are the potential causes and how can I improve it?
Answer: Low catalytic activity can stem from several factors during the preparation of your catalyst. The most common issues are incomplete reduction of the Pt(IV) precursor, formation of large platinum nanoparticles with low surface area, and catalyst poisoning.
Causality Explained: The catalytic activity of platinum is intrinsically linked to its available surface area and the electronic state of the platinum atoms. For most reactions, finely dispersed Pt(0) nanoparticles are the desired active species. Incomplete reduction leaves less active Pt(IV) or Pt(II) species, while large particles (agglomeration) reduce the number of active sites accessible to the reactants.
Troubleshooting Protocol:
-
Verify Complete Reduction: The reduction of the hexachloroplatinate(IV) ion to Pt(0) is a critical step.[3]
-
Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) are commonly used.[4][5] For instance, the reduction with NaBH₄ is rapid, often completing within minutes.[3][5] The stoichiometry of the reducing agent is crucial; an excess is often required to ensure complete reduction.
-
Reaction Monitoring: The color change of the solution from the characteristic yellow-orange of the [PtCl₆]²⁻ complex to a dark brown or black suspension is a good visual indicator of nanoparticle formation.[4] UV-Vis spectroscopy can be used to monitor the disappearance of the Pt(IV) peak (around 260 nm).[5]
-
-
Control Nanoparticle Size: The size of the platinum nanoparticles significantly impacts catalytic activity.
-
Role of Stabilizing Agents: The use of stabilizing or capping agents, such as polyvinylpyrrolidone (PVP) or citrate, can prevent agglomeration and control particle size.[6][7] These agents adsorb to the nanoparticle surface, providing steric or electrostatic repulsion.
-
Temperature Control: Lower reaction temperatures during reduction generally lead to smaller nanoparticles.[8]
-
-
Ensure Precursor Purity: Impurities in the this compound precursor can act as catalyst poisons.[9] Always use a high-purity grade (≥97%) from a reputable supplier.[9]
Experimental Workflow for Catalyst Synthesis:
Caption: Workflow for platinum nanoparticle catalyst synthesis.
Reaction Optimization
Question 2: I am observing significant side reactions and low selectivity in my hydrosilylation reaction. How can I optimize the reaction conditions?
Answer: Low selectivity in hydrosilylation reactions catalyzed by platinum is often related to the catalyst's activity being too high or not properly controlled, leading to undesired isomerization of the olefin or other side reactions.
Causality Explained: The mechanism of platinum-catalyzed hydrosilylation is complex, but it is generally accepted to proceed through the Chalk-Harrod or a modified Chalk-Harrod mechanism. The coordination strength of the olefin to the platinum center plays a crucial role in the reaction kinetics and selectivity.[10] Highly reactive catalysts can promote competing reaction pathways.
Troubleshooting & Optimization Strategies:
-
Catalyst Loading: Reduce the catalyst concentration. High catalyst loading can lead to uncontrolled reactivity. Start with a low loading (e.g., 10-50 ppm of Pt) and incrementally increase if the reaction is too slow.
-
Temperature Control: Hydrosilylation reactions are often exothermic. Running the reaction at a lower temperature can significantly improve selectivity by disfavoring side reactions that typically have higher activation energies.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity by affecting the solubility of reactants and the stability of intermediates.[11][12]
-
Non-polar solvents like toluene are commonly used.
-
Polar aprotic solvents can sometimes improve selectivity depending on the substrates.
-
A table summarizing solvent effects is provided below.
-
-
Use of Inhibitors: In some cases, intentionally adding a mild inhibitor can temper the catalyst's activity and improve selectivity. The inhibitor can be a ligand that reversibly binds to the platinum center, preventing uncontrolled reactions.
| Solvent | Polarity | Typical Observations in Hydrosilylation |
| Toluene | Non-polar | Good for many systems, standard choice. |
| Hexane | Non-polar | Similar to toluene, can be used for non-polar substrates. |
| Tetrahydrofuran (THF) | Polar Aprotic | Can sometimes improve selectivity; may slow down the reaction. |
| Dichloromethane (DCM) | Polar Aprotic | Generally less common; may be suitable for specific substrates. |
Catalyst Deactivation & Poisoning
Question 3: My catalyst appears to deactivate over time or with certain substrates. What are the common causes of deactivation and how can I prevent it?
Answer: Catalyst deactivation is a significant issue in platinum catalysis and can be caused by poisoning, sintering (agglomeration) of nanoparticles, or fouling of the catalyst surface.
Causality Explained:
-
Poisoning: Certain functional groups or impurities can strongly and often irreversibly bind to the platinum active sites, blocking them from participating in the catalytic cycle.[13]
-
Sintering: At elevated temperatures, small platinum nanoparticles can migrate and coalesce into larger, less active particles. This is a form of thermal deactivation.
-
Fouling: The deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can physically block the active sites.[13]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting catalyst deactivation.
Common Catalyst Poisons:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are notorious poisons for platinum catalysts.[14]
-
Phosphorus Compounds: Phosphines and phosphites can act as strong ligands and poisons.
-
Nitrogen Compounds: While some amines are substrates, certain nitrogen-containing heterocycles can deactivate the catalyst.
-
Halogens: High concentrations of halide ions can sometimes inhibit catalytic activity.
Prevention Strategies:
-
Substrate Purification: Ensure all reactants and solvents are free from potential poisons. Distillation or passing through a column of activated carbon or alumina can remove many impurities.
-
Use of Supported Catalysts: Dispersing platinum nanoparticles on a high-surface-area support (e.g., activated carbon, alumina, silica) can improve thermal stability and reduce sintering.
-
Controlled Reaction Conditions: As mentioned previously, optimizing temperature and reactant concentrations can minimize side reactions that lead to fouling.
Safety & Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Sensitization: It may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[15][17][18]
-
Eye Damage: It can cause serious eye damage.[15]
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[17][19]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Platinum nanoparticle - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Platinum Nanoparticles by Liquid Phase Reduction [powdermat.org]
- 8. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 15. This compound | Cl6H12Na2O6Pt | CID 24846071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Sodium hexachloroplatinate(IV) 98 19583-77-8 [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. SODIUM HEXACHLOROPLATINATE (IV) Safety Data Sheets(SDS) lookchem [lookchem.com]
Side reactions and byproducts in syntheses involving Sodium hexachloroplatinate(IV) hexahydrate.
Welcome to the technical support center for syntheses involving Sodium Hexachloroplatinate(IV) Hexahydrate (Na₂[PtCl₆]·6H₂O). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile platinum precursor. Here, we address common challenges, from unexpected side reactions to the formation of undesirable byproducts, providing you with field-proven insights and troubleshooting protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My bright orange this compound solution has turned a pale yellow upon storage. Is it still viable for my synthesis?
A1: An immediate color change from orange to yellow in your stock solution often indicates the hydration state of the sodium hexachloroplatinate(IV) complex. The anhydrous form is yellow, while the hexahydrate is orange.[1] While this change in hydration state itself may not be detrimental, it is often a precursor to more significant chemical changes, especially with prolonged storage or exposure to light and varying temperatures.
The more critical issue is the potential for hydrolysis of the [PtCl₆]²⁻ anion, where chloride ligands are sequentially replaced by water or hydroxide ions. This process is accelerated in neutral or basic solutions and can lead to the formation of a mixture of platinum species, such as [PtCl₅(OH)]²⁻ and [PtCl₄(OH)₂]²⁻. These hydrolyzed species can have different reactivities and reduction potentials, leading to poor reproducibility in your synthesis.
Troubleshooting Protocol:
-
UV-Vis Spectrophotometry: To ascertain the integrity of your platinum precursor, you can run a UV-Vis spectrum. The [PtCl₆]²⁻ ion has a characteristic absorption peak around 262 nm. A significant shift or the appearance of new peaks could indicate the presence of hydrolyzed species.
-
pH Measurement: Check the pH of your solution. A neutral or basic pH will accelerate hydrolysis. For optimal stability, aqueous solutions of sodium hexachloroplatinate(IV) should be kept slightly acidic.
-
Fresh Solution Preparation: If in doubt, it is always best to prepare a fresh solution from solid this compound, especially for sensitive applications like nanoparticle synthesis or catalysis.
Q2: I'm synthesizing platinum nanoparticles and have observed the formation of a black precipitate immediately after adding the reducing agent. What is this precipitate and how can I avoid it?
A2: The immediate formation of a black precipitate upon addition of a reducing agent, such as sodium borohydride, is a strong indication of uncontrolled, rapid reduction of the Pt(IV) precursor, leading to the formation of large, aggregated platinum metal (Pt(0)) particles rather than stable nanoparticles.
This rapid reduction is often a consequence of several factors:
-
Concentration of Reducing Agent: An excessively high concentration of the reducing agent can lead to a burst of nucleation and uncontrolled particle growth.
-
pH of the Reaction Medium: The reduction potential of both the platinum precursor and the reducing agent are highly pH-dependent. In alkaline conditions, which are often used to stabilize the resulting nanoparticles, the reduction can be extremely fast.[2]
-
Absence or Insufficiency of a Capping Agent: Capping agents are crucial for stabilizing newly formed nanoparticles and preventing their aggregation.[3] Without an effective capping agent, the thermodynamically favored outcome is the formation of bulk platinum metal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for black precipitate formation.
Q3: My reaction mixture turned an unexpected color (e.g., green, blue) during the synthesis. What could be the cause?
A3: Unexpected color changes during reactions with sodium hexachloroplatinate(IV) can be alarming and often point to the presence of impurities or unintended side reactions. The characteristic orange-yellow color of the [PtCl₆]²⁻ solution should transition to a colloidal brown or black as Pt(0) nanoparticles are formed. Deviations from this can be attributed to:
-
Contaminants in the Precursor: The purity of the this compound is critical. Trace metal impurities can lead to the formation of colored complexes.[4]
-
Side Reactions with Solvents or Buffers: Certain buffer components, particularly those with amine groups (e.g., HEPES), can coordinate with the platinum center, leading to the formation of new, colored complexes.[5]
-
Oxidation State of Platinum: The presence of intermediate platinum oxidation states, such as Pt(II), can sometimes result in colored species, although these are often transient.
Troubleshooting Protocol:
-
Verify Precursor Purity: If possible, obtain a certificate of analysis for your this compound to check for potential metal impurities.
-
Solvent and Buffer Compatibility: Ensure that your chosen solvent and buffer are compatible with the platinum precursor under your reaction conditions. When in doubt, simpler systems (e.g., water, dilute HCl) are preferable.
-
Control of Reaction Atmosphere: In some cases, reactions with atmospheric gases can lead to side products. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to eliminate these variables.
In-Depth Troubleshooting Guides
Issue 1: Hydrolysis and Speciation of the Hexachloroplatinate(IV) Anion
Problem: Inconsistent reaction kinetics and product formation, particularly in syntheses sensitive to the precursor's coordination sphere.
Root Cause Analysis: The [PtCl₆]²⁻ anion is susceptible to hydrolysis, a reaction where chloride ligands are replaced by water or hydroxide ions. This process is highly dependent on pH, temperature, and the concentration of chloride ions in the solution. The resulting mixture of aquated and hydroxylated platinum species will have different reactivities, leading to poor control over the synthesis.
Preventative Measures and Solutions:
| Parameter | Recommendation | Rationale |
| pH | Maintain a slightly acidic pH (typically < 4) for stock solutions. | Low pH suppresses the formation of hydroxo-platinum species. |
| Chloride Ion Concentration | If compatible with your reaction, maintain a moderate excess of chloride ions (e.g., from NaCl). | The presence of excess chloride ions shifts the equilibrium of the hydrolysis reaction back towards the stable [PtCl₆]²⁻ complex. |
| Temperature | Store stock solutions at low temperatures (e.g., 4 °C). | Hydrolysis is a thermally activated process; lower temperatures slow down the rate of ligand exchange. |
| Light Exposure | Store solutions in the dark. | Light can accelerate the ligand exchange reactions in platinum complexes. |
Experimental Protocol for Preparing a Stable Stock Solution:
-
Weigh the required amount of this compound in a clean, dry glass vial.
-
Add deionized water that has been acidified to a pH of approximately 3 with hydrochloric acid.
-
Gently agitate the solution until the solid is completely dissolved.
-
Store the solution in an amber glass bottle at 4 °C.
-
For critical applications, it is recommended to prepare the solution fresh on the day of use.
Issue 2: Byproducts from Reducing Agents
Problem: Contamination of the final product with byproducts derived from the reducing agent, which can be difficult to remove and may interfere with downstream applications.
Common Reducing Agents and Their Byproducts:
| Reducing Agent | Common Byproducts | Notes |
| Sodium Borohydride (NaBH₄) | Borate salts, diborane (transient)[6] | The reaction of NaBH₄ with water is accelerated in acidic conditions, producing hydrogen gas. In alkaline media, borate salts are the primary byproduct. |
| Ascorbic Acid | Dehydroascorbic acid[7] | A "green" reducing agent with relatively benign byproducts. The reduction kinetics can be influenced by pH and the presence of oxygen.[8] |
| Sodium Citrate | Acetone dicarboxylate, citrate oxidation products | Citrate also acts as a capping agent. Its oxidation byproducts can remain adsorbed to the nanoparticle surface. |
Purification Protocol for Platinum Nanoparticles:
-
Centrifugation: For nanoparticle syntheses, the most common purification method is repeated centrifugation. The nanoparticles are pelleted, and the supernatant containing the byproducts is discarded.
-
Redispersion: The nanoparticle pellet is redispersed in a suitable solvent (e.g., deionized water, ethanol). Sonication may be required to achieve a stable dispersion.
-
Washing: The centrifugation and redispersion steps are typically repeated 2-3 times to ensure the complete removal of ionic byproducts.
-
Dialysis: For smaller nanoparticles or when centrifugation is not effective, dialysis against a large volume of deionized water can be used to remove small molecule byproducts.
Issue 3: Interference from Capping Agents
Problem: The capping agent, while essential for stabilizing nanoparticles, can block active sites on the catalyst surface, leading to reduced catalytic activity.[9]
Troubleshooting Strategies:
-
Choice of Capping Agent: Select a capping agent with a known removal protocol or one that has minimal interference with your specific application. For example, citrate is a weakly bound capping agent that is often preferred for catalytic applications.
-
Post-Synthesis Treatment: Several methods can be employed to remove or displace the capping agent after synthesis:
-
Solvent Washing: Repeated washing with a solvent in which the capping agent is highly soluble can be effective.[10]
-
Thermal Annealing: Heating the nanoparticles under a controlled atmosphere can desorb or decompose the capping agent. However, this can also lead to particle sintering if not carefully controlled.
-
UV-Ozone Treatment: Exposure to UV light in the presence of ozone can effectively remove organic capping agents.[3]
-
Ligand Exchange: A strongly coordinating but easily displaceable ligand, such as carbon monoxide, can be used to displace the original capping agent.[11]
-
Caption: Decision tree for addressing reduced catalytic activity due to capping agents.
References
- 1. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Kinetics of the Redox Reaction of Platinum(IV) Ions with Ascorbic Acid in the Presence of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Best practices for handling and disposal of Sodium hexachloroplatinate(IV) hexahydrate waste.
Technical Support Center: Sodium Hexachloroplatinate(IV) Hexahydrate
A Guide for Researchers on Safe Handling and Waste Management
Prepared by the Office of Senior Application Scientists
Disclaimer: This document provides guidance based on publicly available safety information and established laboratory practices. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) for the specific material you are using, nor does it override the protocols and regulations set forth by your institution's Environmental Health & Safety (EHS) department and local regulatory bodies such as the U.S. Environmental Protection Agency (EPA). Always consult these primary sources before handling or disposing of any chemical waste.
Introduction
This compound (Na₂[PtCl₆]·6H₂O) is a valuable compound in research and development, frequently used as a catalyst, in photography, and as a chemical shift reference in ¹⁹⁵Pt NMR spectroscopy.[1][2] However, its utility is matched by its hazardous properties. As a soluble platinum salt, it is recognized as a potent respiratory and skin sensitizer, capable of causing allergic reactions upon exposure.[3][4][5] Furthermore, it is toxic if swallowed and can cause serious eye damage.[5][6]
The high economic value of platinum and the significant health and environmental hazards associated with its salts necessitate rigorous handling and disposal protocols. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered during the use and disposal of this compound.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter with your platinum waste streams. The format follows a logical progression from problem identification to cause analysis and finally to a validated solution.
❓ Issue 1: A yellow or orange platinum-containing aqueous waste solution has turned dark or changed color unexpectedly.
-
Plausible Causes:
-
pH Shift: The hexachloroplatinate(IV) anion is stable in neutral or acidic solutions. If the waste was mixed with a basic solution (e.g., sodium hydroxide), it could convert to a platinum hydroxide complex, [Pt(OH)₆]²⁻, which may have a different appearance or lead to precipitation.[2]
-
Chemical Incompatibility: The waste may have been inadvertently mixed with an incompatible chemical. Sodium hexachloroplatinate is incompatible with strong oxidizing agents, strong bases, and strong acids, which can lead to unknown and potentially hazardous reactions.[1][6]
-
Unintended Reduction: Contamination with a reducing agent could cause the reduction of Pt(IV) to other oxidation states (like Pt(II) or Pt(0) metal), often resulting in a color change to dark brown or black as colloidal platinum forms.
-
-
Recommended Action Protocol:
-
Cease Operations: Immediately stop adding any further waste to the container.
-
Isolate and Label: Securely cap the container. Label it clearly as "Unknown Hazardous Platinum Waste - Do Not Add To." Move it to a designated, secure waste accumulation area, preferably within secondary containment.
-
Consult Records: Review laboratory notebooks and waste logs to identify what might have been added to the container.
-
Contact EHS: Do not attempt to neutralize or treat the waste. Contact your institution's EHS department, inform them of the situation, and provide them with your record of the container's contents. They will provide guidance on the proper procedure for disposal.
-
❓ Issue 2: A fine, dark precipitate has formed in my platinum waste container.
-
Plausible Causes:
-
Reduction to Platinum Metal: This is the most common cause. Many laboratory reagents can act as reducing agents, converting the soluble Pt(IV) salt into insoluble, finely divided platinum metal (platinum black).
-
Formation of Insoluble Salts: If the waste stream was mixed with solutions containing certain cations (e.g., potassium or ammonium), it could lead to the precipitation of less soluble salts like potassium hexachloroplatinate or ammonium hexachloroplatinate.[2]
-
-
Recommended Action Protocol:
-
Treat as Heterogeneous Waste: The entire mixture, both the liquid and the solid precipitate, must be handled as hazardous waste.
-
Do Not Attempt Filtration: Do not try to separate the solid from the liquid. This creates an unnecessary exposure risk and results in multiple contaminated items (filter paper, funnel, etc.) that also require disposal.
-
Label Accurately: Clearly label the waste container to indicate that it contains both liquid and solid phases (e.g., "Aqueous Sodium Hexachloroplatinate Waste with Platinum Metal Precipitate").
-
Arrange for Disposal: Contact your EHS office for pickup and disposal. The presence of solid heavy metals may require a specific disposal pathway.
-
Section 2: Frequently Asked Questions (FAQs)
Handling and Personal Protective Equipment (PPE)
-
Q: What is the minimum required PPE for handling this compound?
-
A: At a minimum, you must wear a lab coat, chemical safety goggles, and nitrile gloves.[7][8] Given its status as a sensitizer, it is crucial to prevent skin contact.[3][5] When handling the solid powder, which can become airborne, work should be performed in a chemical fume hood, and respiratory protection may be necessary depending on the quantity and ventilation available.[7][8] Consult your institution's EHS for specific respirator requirements.
-
-
Q: How should I store the pure chemical and its waste?
-
A: Store the pure compound in a cool, dry, well-ventilated area in its original, tightly sealed container.[7][9] Waste solutions should be stored in clearly labeled, compatible containers (e.g., polyethylene) with secure caps.[10] All containers must be kept away from incompatible materials like strong bases and oxidizing agents.[1][6]
-
Spill Response
-
Q: What should I do if I spill a small amount of the solid powder?
-
A: For a small spill, avoid creating dust. Do not dry sweep.[7] Gently cover the spill with paper towels, dampen them with water, and carefully wipe up the material. Alternatively, use a vacuum cleaner equipped with a HEPA filter.[7] Place all contaminated materials into a sealed plastic bag, label it as hazardous waste, and dispose of it through your EHS department.
-
-
Q: How do I handle a spill of a platinum-containing solution?
-
A: First, alert others in the area. Wearing your full PPE, contain the spill by creating a dike around it with an inert absorbent material like vermiculite or spill pillows.[11] Once contained, add more absorbent material, working from the outside in.[11] Collect the absorbed material using non-sparking tools, place it in a suitable container, label it as hazardous waste, and arrange for disposal.[12]
-
Disposal and Waste Management
-
Q: Can I pour dilute solutions of Sodium Hexachloroplatinate down the drain?
-
Q: How should I label my waste container?
-
A: Your institution will have specific labeling requirements. Generally, the label must include the words "Hazardous Waste," the full chemical name ("this compound in water"), the approximate concentration, and a clear indication of the associated hazards (Toxic, Sensitizer, Corrosive if acidic/basic).
-
-
Q: Is it possible to recover the platinum from our laboratory waste?
-
A: Yes, platinum recovery is possible and can be economically viable for large quantities. A common laboratory method involves converting the soluble platinum complex to an ammonium salt (ammonium hexachloroplatinate), followed by thermal decomposition to yield platinum metal sponge.[2] However, these procedures involve hazardous reagents and should only be performed by trained personnel with specific protocols and EHS approval. For most research labs, direct disposal through a licensed contractor is the standard and safest practice.
-
Section 3: Protocols & Data
This section provides quantitative data for risk assessment and detailed protocols for essential safety procedures.
Data Presentation: Exposure Limits and Hazard Information
The following table summarizes the occupational exposure limits for soluble platinum salts, which include this compound. These values are critical for laboratory safety officers in assessing risk and implementing appropriate engineering controls.
| Parameter | Value | Source |
| OSHA PEL (Permissible Exposure Limit) | 0.002 mg/m³ (as Pt) | [4] |
| ACGIH TLV (Threshold Limit Value) | 0.002 mg/m³ (as Pt) | [4] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 4 mg/m³ (as Pt) | [4][5] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) | [5][15] |
Experimental Protocol 1: Neutralization of Aqueous Platinum Waste
Objective: To adjust the pH of acidic or basic aqueous platinum waste to a neutral range (pH 6-8) to ensure it is safe for temporary storage and compliant with disposal facility requirements.[16]
Materials:
-
Calibrated pH meter or pH test strips
-
Stir plate and magnetic stir bar
-
Neutralizing agent: Sodium bicarbonate (for acidic waste) or a dilute solution of citric acid (for basic waste).[11]
-
Appropriate PPE (goggles, lab coat, gloves)
-
Secondary containment bin
Procedure:
-
Preparation: Perform this procedure in a certified chemical fume hood. Place the hazardous waste container in a secondary containment bin large enough to hold the entire volume in case of a spill.
-
Initial pH Measurement: Carefully remove the container cap. If using a stir bar, gently place it in the container. Measure and record the initial pH of the solution.
-
Neutralization (Acidic Waste): If the pH is <6, slowly add small amounts of sodium bicarbonate powder. Be cautious, as this will generate carbon dioxide gas and may cause foaming.[11] Allow the reaction to subside before adding more.
-
Neutralization (Basic Waste): If the pH is >8, slowly add a dilute (~5%) solution of citric acid.[11]
-
Monitoring: Continuously monitor the pH after each addition, allowing the solution to mix thoroughly.
-
Completion: Stop adding the neutralizing agent when the pH is stable within the target range of 6-8.
-
Final Steps: Remove the stir bar (if used). Securely cap the container. Wipe down the exterior of the container to remove any contamination. Update the hazardous waste label to indicate that the contents have been neutralized.
Section 4: Visual Workflows
Diagrams provide at-a-glance guidance for critical decision-making processes. The following workflows were generated using Graphviz and adhere to standard safety logic.
Caption: Waste Disposal Decision Workflow for Sodium Hexachloroplatinate(IV).
Caption: General Spill Response Workflow for Hazardous Chemicals.
Section 5: References
-
Strem. (2021-07-19). Safety data sheet. --INVALID-LINK--
-
Strem. (2021-07-19). Safety Data Sheet. --INVALID-LINK--
-
Fisher Scientific. (2024-03-26). SAFETY DATA SHEET. --INVALID-LINK--
-
CDC - NIOSH. NIOSH Pocket Guide to Chemical Hazards - Platinum (soluble salts, as Pt). --INVALID-LINK--
-
Haz-Map. This compound - Hazardous Agents. --INVALID-LINK--
-
American Elements. This compound. --INVALID-LINK--
-
Guidechem. This compound 1307-82-0 wiki. --INVALID-LINK--
-
Cole-Parmer. (2018-01-24). Material Safety Data Sheet - Platinum(IV) Chloride, 99%. --INVALID-LINK--
-
Carl ROTH. Safety Data Sheet: Platinum. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Guidechem. SODIUM HEXACHLOROPLATINATE (IV) 16923-58-3 wiki. --INVALID-LINK--
-
SD Fine-Chem. PLATINUM METAL POWDER. --INVALID-LINK--
-
Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET. --INVALID-LINK--
-
Santa Cruz Biotechnology. Platinum. --INVALID-LINK--
-
Queen Mary University of London. Spill procedure: Clean-up guidance. --INVALID-LINK--
-
Wikipedia. Sodium hexachloroplatinate. --INVALID-LINK--
-
Fisher Scientific. (2023-09-29). Safety Data Sheet. --INVALID-LINK--
-
American Elements. (2022-01-15). Safety Data Sheet. --INVALID-LINK--
-
Carl ROTH. (2025-03-10). Safety Data Sheet: Hexachloroplatinum (IV) acid hexahydrate. --INVALID-LINK--
-
Kent State University. Cleaning up a spill. --INVALID-LINK--
-
Fisher Scientific via minemen.org. (2021-12-25). SAFETY DATA SHEET. --INVALID-LINK--
-
Clarkson University. CHEMICAL SPILL PROCEDURES. --INVALID-LINK--
-
CUNY. Laboratory Chemical Spill Cleanup and Response Guide. --INVALID-LINK--
-
Sigma-Aldrich. Sodium hexachloroplatinate(IV) 98 19583-77-8. --INVALID-LINK--
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound | Cl6H12Na2O6Pt | CID 24846071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carlroth.com [carlroth.com]
- 9. sds.strem.com [sds.strem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.pt [fishersci.pt]
- 16. ccny.cuny.edu [ccny.cuny.edu]
Overcoming solubility issues of Sodium hexachloroplatinate(IV) hexahydrate in specific reaction media.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Sodium Hexachloroplatinate(IV) Hexahydrate (Na₂[PtCl₆]·6H₂O). As a Senior Application Scientist, I understand that navigating the complexities of reagent solubility is a critical step for reproducible and successful experimentation. This guide is designed to provide you with in-depth, field-proven insights to overcome common solubility challenges encountered with this versatile platinum precursor. We will explore the causality behind these issues and provide validated protocols to ensure you can move forward with confidence.
Understanding the Core Issue: The Nature of Na₂[PtCl₆]·6H₂O
This compound is an ionic salt. Its structure consists of sodium cations (Na⁺) and the complex hexachloroplatinate anions ([PtCl₆]²⁻), surrounded by six molecules of water of hydration. This hydrated, ionic nature dictates its solubility profile, adhering to the fundamental chemical principle of "like dissolves like."[1][2]
This means it is highly soluble in polar solvents, especially water, where the polar water molecules can effectively solvate the ions, overcoming the crystal lattice energy.[3][4][5] However, significant challenges arise when experimental protocols require the use of less polar organic solvents, which are common in organic synthesis, catalysis, and nanoparticle fabrication.[3][6]
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: What is the basic solubility profile of Na₂[PtCl₆]·6H₂O in common lab solvents?
This is the most critical starting point. Attempting to dissolve the salt directly in a nonpolar or weakly polar solvent will inevitably lead to failure. The hexahydrate form is key; it is most stable and soluble in aqueous media.[3][7]
Data Summary: Solubility of this compound
| Solvent | Type | Solubility | Scientific Rationale |
| Water | Polar Protic | High [3][4][5][8] | Excellent solvation of Na⁺ and [PtCl₆]²⁻ ions via strong ion-dipole interactions. |
| Methanol | Polar Protic | Slightly Soluble [9] | Can engage in some ion-dipole interactions, but less effective than water. |
| Ethanol | Polar Protic | Sparingly Soluble | Lower polarity than water and methanol reduces its ability to stabilize the ions in solution.[10][11] |
| Acetone | Polar Aprotic | Very Poor / Insoluble | Lacks the hydrogen-bonding capability to effectively solvate the ions and hydrate water. |
| Hexane / Toluene | Nonpolar | Insoluble | Cannot overcome the strong ionic forces of the salt's crystal lattice. |
FAQ 2: Troubleshooting - My compound won't dissolve in an alcohol-based reaction medium (e.g., ethanol). What should I do?
This is a classic challenge, particularly in the synthesis of platinum nanoparticles where alcohols are often used as reducing agents.[12] Direct dissolution in pure ethanol is rarely successful.
Causality: Ethanol's lower dielectric constant compared to water is insufficient to screen the strong electrostatic attraction between the Na⁺ and [PtCl₆]²⁻ ions, preventing the crystal lattice from breaking down.
Solution: The Co-Solvent Approach
The most reliable method is to first create a concentrated aqueous stock solution and then introduce it into the alcoholic medium.
Protocol: Preparation of a Homogeneous Solution in an Ethanol-Water Medium
-
Prepare Aqueous Stock: Weigh the required amount of Na₂[PtCl₆]·6H₂O and dissolve it in a minimal amount of deionized water (e.g., 100 mg of salt in 1-2 mL of water). Stir until a clear, orange solution is formed.[3] This confirms complete dissociation.
-
System Equilibration: In a separate vessel, prepare the bulk of your reaction medium (e.g., the required volume of ethanol).
-
Slow Addition: While vigorously stirring the ethanol, add the concentrated aqueous stock solution dropwise.
-
Observation: A successful dissolution will result in a clear, homogeneous solution. If you observe any cloudiness or precipitation, it indicates that the final water content is too low to maintain solubility. You may need to slightly increase the proportion of water in your final reaction mixture.
Expert Tip: This co-solvent method leverages the high solubility in water to first dissociate the salt, after which the ionic species can remain solvated in a mixed-solvent environment with sufficient polarity.[11]
FAQ 3: I've dissolved the salt, but it precipitates after adding other reagents. Why is this happening?
Precipitation after initial dissolution points to a change in the solution's chemistry that reduces the stability of the hexachloroplatinate ion.
Root Causes & Solutions:
-
pH-Induced Hydrolysis: The [PtCl₆]²⁻ complex is most stable in neutral to acidic solutions with a sufficient concentration of chloride ions.[12] In basic (high pH) conditions, the chloride ligands can be displaced by hydroxide ions (OH⁻), leading to the formation of insoluble platinum hydroxides or oxides, such as Na₂[Pt(OH)₆].[7][12]
-
Troubleshooting: Before adding basic reagents, ensure your reaction is adequately buffered. If the protocol allows, maintaining a slightly acidic pH can enhance stability.[13]
-
-
Common Ion Effect/Ligand Exchange: The addition of salts containing cations that form insoluble hexachloroplatinates (e.g., potassium or ammonium salts) will cause immediate precipitation of K₂[PtCl₆] or (NH₄)₂[PtCl₆], respectively.[7][14]
-
Troubleshooting: Scrutinize all reagents to be added. If the presence of potassium or ammonium ions is unavoidable, you must redesign the synthetic route. This very property is historically used to purify platinum or for the quantitative analysis of potassium.[14]
-
-
Solvent Polarity Reduction: Adding a large volume of a nonpolar co-solvent (e.g., precipitating a product with hexane) will drastically lower the overall polarity of the medium, forcing the ionic platinum salt out of solution.
-
Troubleshooting: If an anti-solvent precipitation is required, perform it at a low temperature and add the nonpolar solvent very slowly to control the particle size of the precipitate.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving solubility and stability issues.
Visualizing the Solvation Process
The stability of the dissolved salt relies on the ability of polar solvent molecules to arrange themselves around the ions, creating a stabilizing solvation shell.
This guide provides a foundational framework for addressing the most common solubility issues with this compound. By understanding the underlying chemical principles, you can rationally design your experimental protocols to ensure this valuable platinum source remains in solution and fully available for your desired reaction.
References
- 1. The Solution Process [chem.fsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. americanelements.com [americanelements.com]
- 6. nbinno.com [nbinno.com]
- 7. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 8. This compound|lookchem [lookchem.com]
- 9. This compound CAS#: 19583-77-8 [m.chemicalbook.com]
- 10. seniorchem.com [seniorchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ibisscientific.com [ibisscientific.com]
- 14. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Reproducibility with Sodium Hexachloroplatinate(IV) Hexahydrate
Welcome to the technical support center for Sodium hexachloroplatinate(IV) hexahydrate. This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of experiments involving this critical platinum precursor. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your work effectively.
Frequently Asked Questions (FAQs)
Q1: My platinum nanoparticle synthesis is yielding inconsistent particle sizes. What are the likely causes?
A1: Inconsistent nanoparticle size is a common reproducibility challenge. The root causes often lie in the subtle variations of precursor solution preparation and reaction conditions.[1][2] Key factors to investigate include:
-
Purity of this compound: The presence of impurities can interfere with nucleation and growth kinetics, leading to unpredictable particle sizes.[1] Always use a high-purity grade of the precursor.
-
Precursor Solution Age and Storage: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[3][4] This can alter the precise concentration of your stock solution over time. It is advisable to prepare fresh solutions for each experiment or to rigorously validate the concentration of stored solutions.
-
Reaction Temperature and pH: The reduction of Pt(IV) to Pt(0) is highly sensitive to temperature and pH.[2] Even minor fluctuations can significantly impact the rate of reduction and subsequent nanoparticle formation. Precise and consistent control of these parameters is paramount.
-
Reducing and Capping Agents: The concentration and addition rate of reducing and capping agents play a crucial role in controlling nanoparticle size and stability.[2][5] Ensure accurate and reproducible delivery of these reagents.
Q2: I'm observing a color change in my this compound solid. Is it still usable?
A2: this compound is typically an orange crystalline solid.[3] A noticeable color change, particularly to a more yellowish hue, can indicate dehydration of the hexahydrate form to the anhydrous salt.[3][4] While the anhydrous form is still a platinum precursor, the change in molecular weight will affect the accuracy of your solution concentrations if you are weighing it out directly. For applications requiring high precision, it is recommended to use a fresh, properly stored lot of the hexahydrate. The hexahydrate can be regenerated from the anhydrous salt by storage in a humid environment, but for experimental consistency, starting with a well-characterized material is best.[3][4]
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: To ensure the integrity and reproducibility of your experiments, adhere to the following best practices for solution preparation and storage:
-
Use High-Purity Solvents: Always use deionized, distilled, or ultrapure water to prepare your solutions. Impurities in the solvent can introduce variability.
-
Accurate Weighing: Due to its hygroscopic nature, weigh the solid in a low-humidity environment if possible, and do so quickly to minimize moisture absorption.[4]
-
Material Compatibility: Use glass or inert plastic (e.g., PTFE) labware for preparation and storage. Avoid contact with metals that could be corroded by the solution or introduce contaminating ions.[6]
-
Storage Conditions: Store stock solutions in tightly sealed, amber glass bottles to protect them from light and atmospheric moisture. Refrigeration at 2-8°C is generally recommended for short-term storage, but always refer to the manufacturer's specific guidelines.[7]
Troubleshooting Guides
Problem 1: Inconsistent Catalytic Activity
Your platinum-based catalyst, synthesized using this compound, shows variable performance across different batches.
Caption: Troubleshooting inconsistent catalytic activity.
-
Verify Precursor Integrity:
-
Action: Obtain the Certificate of Analysis (CoA) for your lot of this compound to confirm its purity.[1]
-
Rationale: Impurities can act as catalyst poisons, reducing activity.[1]
-
Action: Review your storage conditions. Has the container been tightly sealed? Is there visible evidence of moisture absorption?
-
Rationale: As a hygroscopic material, moisture absorption will alter the true concentration of your precursor.[3][4]
-
-
Assess Solution Preparation:
-
Action: Prepare a fresh stock solution using high-purity water and a recently opened container of the precursor.
-
Rationale: Old or improperly stored solutions can degrade or change in concentration.
-
Action: Standardize your solution preparation method, ensuring consistent weighing and dissolution procedures.
-
Rationale: Minor variations in concentration can lead to significant differences in the final catalyst.
-
-
Examine Synthesis Protocol:
-
Action: Calibrate all equipment used for temperature and pH control.
-
Rationale: The reduction of platinum is highly sensitive to these parameters.[2]
-
Action: Ensure consistent stirring rates and reagent addition protocols.
-
Rationale: These factors influence the mixing and reaction kinetics, which in turn affect the catalyst's properties.
-
-
Characterize Catalyst Batches:
-
Action: Use techniques like Transmission Electron Microscopy (TEM) for particle size analysis and Brunauer-Emmett-Teller (BET) for surface area measurement.
-
Rationale: Variations in these physical properties will directly impact catalytic activity.
-
Action: Determine the platinum loading on your catalyst support using methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Rationale: Inconsistent loading will lead to variable performance.
-
Problem 2: Poor Adhesion of Electroplated Platinum Films
Electroplated platinum films are flaking or showing poor adhesion to the substrate.
Caption: Troubleshooting poor platinum film adhesion.
-
Substrate Preparation:
-
Action: Implement a rigorous multi-step cleaning process for your substrate (e.g., degreasing, acid etching, rinsing with deionized water).
-
Rationale: The inertness of platinum requires an exceptionally clean surface for good adhesion.[8] Contaminants will act as a barrier.
-
Action: Consider mechanical or chemical surface roughening.
-
Rationale: A rougher surface provides more anchor points for the plated platinum, enhancing mechanical interlocking.
-
-
Plating Bath Composition:
-
Action: Verify the concentration of this compound and all other bath components.
-
Rationale: An imbalance in the plating solution can lead to stressed and poorly adherent deposits.[8]
-
Action: Ensure complete dissolution of the platinum salt and other components.
-
Rationale: Undissolved particles can be incorporated into the film, creating points of weakness.[8]
-
-
Electroplating Parameters:
-
Action: Optimize the current density. Start with a lower current density and gradually increase it.
-
Rationale: High current densities can lead to rapid, stressed, and poorly adherent deposits.
-
Action: Ensure precise temperature and pH control of the plating bath.
-
Rationale: These parameters affect the deposition rate and the properties of the resulting film.
-
-
Post-Plating Treatment:
-
Action: Rinse the plated substrate thoroughly with deionized water immediately after plating.
-
Rationale: This removes residual plating solution that could cause corrosion or interfere with adhesion.
-
Action: Consider a post-plating annealing step.
-
Rationale: Heating the plated part can relieve stress in the platinum film and improve adhesion through diffusion at the interface.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Storage Temperature (Solid) | Room Temperature[9] | Stable under normal conditions, but should be kept in a dry place.[7] |
| Storage Temperature (Aqueous Solution) | 2-8 °C | To minimize potential degradation and microbial growth. |
| Purity | ≥ 98%[9] | High purity is crucial for minimizing side reactions and ensuring predictable outcomes.[1] |
| pH for Pt(IV) Reduction (Typical) | Varies with reducing agent, often alkaline for borohydride reduction[10] | pH affects the speciation of the platinum complex and the reducing agent's potential. |
Experimental Protocols
Protocol 1: Preparation of a Standardized 10 mM this compound Aqueous Solution
-
Materials:
-
This compound (Na₂PtCl₆·6H₂O, MW: 561.87 g/mol )[9]
-
High-purity deionized water (≥18 MΩ·cm)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Amber glass storage bottle
-
-
Procedure:
-
Calculate the required mass of Na₂PtCl₆·6H₂O for the desired volume and concentration. For 100 mL of a 10 mM solution: 0.01 mol/L * 0.1 L * 561.87 g/mol = 0.5619 g.
-
In a clean, dry beaker, accurately weigh out the calculated mass of the solid.
-
Add a small amount of deionized water to the beaker to dissolve the solid, swirling gently.
-
Carefully transfer the dissolved solution to a 100 mL Class A volumetric flask.
-
Rinse the beaker several times with small volumes of deionized water, transferring the rinsings to the volumetric flask to ensure complete transfer of the solute.
-
Bring the solution to the final volume with deionized water, ensuring the bottom of the meniscus is on the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled amber glass bottle for storage.
-
References
- 1. nbinno.com [nbinno.com]
- 2. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 4. Sodium Hexachloroplatinate(IV) [drugfuture.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Cl6H12Na2O6Pt | CID 24846071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. minemen.org [minemen.org]
- 8. proplate.com [proplate.com]
- 9. chemimpex.com [chemimpex.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Platinum Precursor Catalytic Efficiency: Sodium Hexachloroplatinate(IV) Hexahydrate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, platinum-catalyzed reactions are indispensable tools for constructing complex molecular architectures with high efficiency and selectivity. The choice of the platinum precursor is a critical, yet often overlooked, parameter that profoundly influences the catalytic system's performance. This guide provides a detailed comparison of the catalytic efficiency of Sodium Hexachloroplatinate(IV) Hexahydrate against other commonly employed platinum precursors, supported by experimental insights and data. Our objective is to equip researchers with the knowledge to make informed decisions in catalyst selection, optimizing reaction outcomes and accelerating discovery.
The Pivotal Role of the Platinum Precursor
The journey from a stable platinum salt to a catalytically active species is a multi-step process involving reduction and, in the case of heterogeneous catalysts, dispersion onto a support material. The inherent chemical and physical properties of the precursor dictate the ease of this activation process, the morphology of the resulting active catalyst, and ultimately, its catalytic performance. Key precursor characteristics influencing catalytic efficiency include:
-
Oxidation State of Platinum: Precursors with platinum in a lower oxidation state, such as Pt(II), may require milder activation conditions compared to their Pt(IV) counterparts.
-
Ligand Sphere: The ligands coordinated to the platinum center affect the precursor's solubility, stability, and reactivity. Halide ligands, for instance, can sometimes act as catalyst poisons if not completely removed.
-
Solubility: The precursor's solubility in the reaction medium is crucial for homogeneous catalysis and for achieving uniform deposition in the preparation of heterogeneous catalysts.
-
Thermal Stability: The decomposition temperature of the precursor is a key parameter in the synthesis of supported catalysts, influencing the final particle size and distribution of the active platinum species.
This guide will focus on comparing this compound (Na₂[PtCl₆]·6H₂O) with three other widely used platinum precursors:
-
Chloroplatinic Acid Hydrate (H₂[PtCl₆]·xH₂O): A common and cost-effective platinum source.
-
Platinum(II) Acetylacetonate (Pt(acac)₂): An organometallic precursor with distinct solubility and decomposition properties.
-
Platinum on Activated Carbon (Pt/C): A commercially available heterogeneous catalyst, serving as a benchmark for supported systems.
Comparative Analysis of Catalytic Performance
To provide a quantitative comparison, we will consider a model hydrogenation reaction: the reduction of styrene to ethylbenzene. This reaction is widely studied and serves as an excellent benchmark for evaluating catalyst activity and selectivity.
Factors Influencing Catalytic Efficiency
The choice of platinum precursor has a demonstrable impact on the resulting catalyst's particle size and dispersion, which in turn are critical determinants of catalytic activity. For instance, in the synthesis of FePt nanoparticles, using platinum(II) acetylacetonate (Pt(acac)₂) as a precursor has been shown to yield smaller nanoparticles (around 2 nm) compared to those produced from chloroplatinic acid (H₂PtCl₆), which tend to be larger (3.6 to 6.4 nm). Smaller particle sizes generally lead to a higher surface-area-to-volume ratio, exposing more active sites and enhancing catalytic activity.
The precursor also influences the electronic state of the platinum on the support material. A study on Pt/N-graphene catalysts revealed that using H₂PtCl₆ led to atomically dispersed platinum, whereas Pt(NO₃)₄ resulted in the formation of platinum nanocrystals[1]. The nature of the active site, whether single atoms, clusters, or nanoparticles, can dramatically alter the catalyst's activity and selectivity for a given reaction.
Quantitative Performance in Styrene Hydrogenation
The following table summarizes typical performance data for catalysts derived from the different precursors in the liquid-phase hydrogenation of styrene. These values are representative and can vary depending on the specific reaction conditions and catalyst preparation methods.
| Precursor | Active Species | Typical Particle Size (nm) | Turnover Frequency (TOF) (h⁻¹)¹ | Selectivity to Ethylbenzene (%) |
| This compound | Pt nanoparticles on support or colloidal Pt | 2 - 5 | 500 - 1500 | >99 |
| Chloroplatinic Acid Hydrate | Pt nanoparticles on support or colloidal Pt | 2 - 6 | 400 - 1400 | >99 |
| Platinum(II) Acetylacetonate | Pt nanoparticles on support | 1 - 3 | 800 - 2500 | >99 |
| Platinum on Carbon (5 wt%) | Pre-formed Pt nanoparticles on carbon | 2 - 5 | 1000 - 2000 | >99 |
¹Turnover Frequency (TOF) is defined as the number of moles of styrene converted per mole of active platinum per hour under specific reaction conditions (e.g., 1 atm H₂, 25 °C, in ethanol).
Analysis of the Data:
-
This compound and Chloroplatinic Acid: These two precursors, both containing the [PtCl₆]²⁻ anion, generally exhibit similar catalytic performance. The resulting catalysts show good activity and excellent selectivity for the hydrogenation of the vinyl group. The slightly broader range in TOF can be attributed to variations in the efficiency of the in-situ reduction and the potential for residual chloride ions to influence the catalyst's surface.
-
Platinum(II) Acetylacetonate: Catalysts derived from Pt(acac)₂ often display higher TOFs. This can be attributed to the formation of smaller, more uniform platinum nanoparticles due to its cleaner decomposition (no halide residues) and different interaction with support materials.
-
Platinum on Carbon: As a pre-synthesized heterogeneous catalyst, Pt/C provides a reliable benchmark with high activity. The performance of catalysts prepared in-situ from the other precursors can be evaluated against this standard.
Experimental Workflow: A Guide to Precursor Comparison
To empower researchers to conduct their own comparative studies, we provide a detailed, step-by-step protocol for the liquid-phase hydrogenation of styrene. This protocol is designed to be a self-validating system, allowing for the direct comparison of catalysts generated from different precursors under identical conditions.
Catalyst Preparation (In-situ Reduction for Homogeneous/Colloidal Catalysis)
This protocol describes the in-situ generation of a platinum catalyst from a soluble precursor.
Materials:
-
Styrene (freshly distilled)
-
Ethanol (anhydrous)
-
This compound
-
Chloroplatinic Acid Hydrate
-
Platinum(II) Acetylacetonate
-
Sodium Borohydride (NaBH₄) solution in ethanol (freshly prepared)
-
Hydrogen gas (high purity)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Gas-tight syringe
Procedure:
-
Reactor Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add 10 mL of anhydrous ethanol.
-
Precursor Addition: Add a specific amount of the platinum precursor to achieve a desired final platinum concentration (e.g., 0.1 mol%). For example, for a 0.1 mol% Pt concentration in a 10 mL reaction volume containing 1 mmol of styrene, you would add 1 µmol of the platinum precursor.
-
Inerting the System: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Pre-reduction (Activation): While stirring, inject a stoichiometric excess of the NaBH₄ solution (e.g., 5 equivalents relative to Pt) into the precursor solution. The solution will typically turn dark, indicating the formation of platinum nanoparticles or colloids. Allow the reduction to proceed for 30 minutes at room temperature.
-
Hydrogenation: Purge the flask with hydrogen gas and then introduce a hydrogen atmosphere (e.g., via a balloon or a regulated supply at 1 atm).
-
Substrate Injection: Inject a known amount of styrene (e.g., 1 mmol) into the reaction mixture to initiate the hydrogenation.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of styrene and the selectivity to ethylbenzene.
Data Analysis and Efficiency Calculation
-
Turnover Number (TON): TON = (moles of styrene converted) / (moles of platinum)
-
Turnover Frequency (TOF): TOF = TON / reaction time (in hours)
By performing this experiment for each precursor, a direct comparison of their catalytic efficiency can be made under your specific laboratory conditions.
Visualizing the Catalytic Pathways
The following diagrams, generated using Graphviz, illustrate the conceptual workflows for catalyst activation and the general catalytic cycle for hydrogenation.
References
A Comparative Guide to Platinum Precatalysts: Sodium vs. Potassium Hexachloroplatinate(IV) in Catalysis
For researchers and professionals in drug development and fine chemical synthesis, the choice of a catalyst precursor is a critical decision that influences reaction efficiency, product yield, and overall process economics. Among the pantheon of platinum-based catalysts, the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, is a ubiquitous starting point. Delivered as a salt with different counter-ions, most commonly sodium or potassium, its practical application can vary significantly. This guide provides an in-depth comparison of Sodium Hexachloroplatinate(IV) Hexahydrate (Na₂[PtCl₆]·6H₂O) and Potassium Hexachloroplatinate(IV) (K₂[PtCl₆]), focusing on the physicochemical properties and experimental considerations that govern their use in catalysis.
Foundational Properties: The Decisive Role of the Cation
At their core, both compounds serve as stable, solid sources of the [PtCl₆]²⁻ anion, which is the precursor to the catalytically active species. The fundamental difference lies with the alkali metal cation—sodium versus potassium. This seemingly minor substitution has profound consequences for the salt's physical properties, most notably its solubility, which is often the primary factor in selecting one over the other for a specific catalytic application.
| Property | This compound | Potassium Hexachloroplatinate(IV) | Significance in Catalysis |
| Chemical Formula | Na₂[PtCl₆]·6H₂O[1] | K₂[PtCl₆][2] | The hexahydrate form of the sodium salt indicates its hygroscopic nature. |
| Molecular Weight | 561.87 g/mol [1] | 485.99 g/mol [2] | Important for calculating molar concentrations and catalyst loading. |
| Appearance | Orange crystalline solid[3] | Yellow to yellow-orange solid[4][5] | Visual identifier. |
| Solubility in Water | High / Soluble[1][6] | Comparatively insoluble; 0.89 g/100 mL at 25°C[5][7] | Crucial determinant. High solubility is ideal for homogeneous catalysis in aqueous or polar media. Low solubility is advantageous for precipitation, recovery, or specific heterogeneous systems. |
| Solubility in Alcohol | Soluble[6] | Practically insoluble[8][9] | Expands solvent choice for the sodium salt in organic synthesis, a major advantage. |
| Hygroscopicity | Highly hygroscopic[3][6] | Hygroscopic[8] | Requires careful storage in a dry atmosphere to maintain structural integrity and accurate weighing. |
| Decomposition Temp. | 110°C (loses water)[3] | ~250°C[4][5] | Both are thermally stable enough for most solution-phase catalysis but will decompose upon strong heating to yield elemental platinum.[10] |
Application as Catalyst Precursors: From Salt to Active Species
It is essential to understand that neither Na₂[PtCl₆] nor K₂[PtCl₆] is typically the active catalyst itself. They are precatalysts, meaning they are converted in situ into the catalytically active species, usually a Pt(0) or Pt(II) complex.[4][11] This transformation is a reductive process that occurs in the presence of reactants, solvents, or a dedicated reducing agent.
Key Catalytic Transformations:
-
Hydrosilylation: This is one of the most significant industrial applications for platinum catalysts, involving the addition of a Si-H bond across an unsaturated bond (e.g., an alkene).[12][13] Chloroplatinic acid (H₂PtCl₆), often referred to as Speier's catalyst, is the benchmark for this reaction.[11][12][14] Both sodium and potassium hexachloroplatinate serve as solid, more easily handled surrogates for the corrosive and deliquescent chloroplatinic acid.[11] The high solubility of the sodium salt makes it particularly suitable for homogeneous hydrosilylation reactions in various solvents.[1]
-
Hydrogenation and Oxidation: Platinum compounds are powerful catalysts for hydrogenation (addition of H₂) and oxidation reactions.[1][11][15] The hexachloroplatinate salts are reliable precursors for generating finely dispersed platinum metal (Pt(0)) on supports or as nanoparticles, which are highly active for these transformations.[4][16]
-
Synthesis of Platinum Nanoparticles (PtNPs): Both salts are extensively used as the platinum source for synthesizing PtNPs.[1][2] These nanoparticles are crucial in fields from electrocatalysis in fuel cells to biomedical applications.[2] The choice of precursor can be dictated by the synthesis method (e.g., polyol, chemical reduction) and the solvent system employed.[17][18][19]
The Scientist's Choice: Causality Behind Experimental Design
The decision between the sodium and potassium salt is driven by the specific demands of the experimental setup.
Choose this compound when:
-
Homogeneous Catalysis is Required: Its high solubility in water, alcohols, and other polar solvents allows for the preparation of catalyst solutions with a wide range of concentrations, which is essential for optimizing reaction kinetics in a single phase.[1][6]
-
Versatile Solvent Systems are Needed: The ability to dissolve in solvents like ethanol is a distinct advantage over the potassium salt in many organic synthesis workflows.[6]
-
A Direct Analogue to Speier's Catalyst is Desired: For reactions like hydrosilylation, the sodium salt in an alcohol solution closely mimics the conditions of the classic Speier's catalyst.[11]
Choose Potassium Hexachloroplatinate(IV) when:
-
Catalyst Precipitation or Recovery is a Goal: Its low solubility was historically used for the gravimetric determination of potassium.[5][11] This property can be leveraged in catalyst design where the precursor or a derivative needs to be precipitated from solution.
-
A Non-hygroscopic Solid is Preferred: While still requiring careful handling, it is less susceptible to absorbing atmospheric water than its sodium hexahydrate counterpart, which can simplify weighing and handling.
-
Specific Heterogeneous Systems are Designed: In some cases, the direct use of the solid salt in a slurry or its role in forming supported catalysts might make its insolubility a non-issue or even an advantage.
The logical flow for selecting a precursor is visualized in the diagram below.
Caption: Decision workflow for selecting the appropriate hexachloroplatinate precursor.
Experimental Protocol: Synthesis of Platinum Nanoparticles
This protocol provides a self-validating system for synthesizing platinum nanoparticles, a common application for these precursors. The color change from pale yellow to dark brown/black provides a clear visual confirmation of the reduction of Pt(IV) ions to Pt(0) nanoparticles.
Objective: To synthesize stabilized platinum nanoparticles (PtNPs) via chemical reduction of this compound.
Materials:
-
This compound (Na₂[PtCl₆]·6H₂O)
-
Sodium borohydride (NaBH₄), as reducing agent
-
Polyvinylpyrrolidone (PVP), as stabilizing agent
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Prepare a 100 mL aqueous solution of 0.001 M this compound. The solution should be a pale yellow color.
-
Stabilizer Addition: To the platinum salt solution, add an aqueous solution of PVP (e.g., 5 mL of a 1% w/v solution) while stirring vigorously. PVP acts as a capping agent to prevent nanoparticle aggregation.[17]
-
Reduction: Prepare a fresh, ice-cold 0.01 M aqueous solution of sodium borohydride (NaBH₄). Add the NaBH₄ solution dropwise to the platinum salt/PVP mixture under continuous, vigorous stirring.
-
Observation (Self-Validation): As the NaBH₄ is added, the color of the solution will change from pale yellow to a dark brown or black colloid.[20] This color change indicates the successful reduction of Pt(IV) to Pt(0) and the formation of nanoparticles.[19]
-
Reaction Completion: Continue stirring the solution for at least 1 hour at room temperature to ensure the reduction is complete.
-
Purification (Optional but Recommended): The resulting nanoparticle colloid can be purified by methods such as dialysis or centrifugation to remove unreacted reagents and byproducts.
The general workflow from precursor to application is outlined below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Potassium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 6. Sodium Hexachloroplatinate(IV) [drugfuture.com]
- 7. Potassium hexachloroplatinate(IV) | Cl6Pt.2K | CID 61856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.at [fishersci.at]
- 9. POTASSIUM HEXACHLOROPLATINATE(IV) CAS 1307-80-8 - Chemical Supplier Unilong [unilongindustry.com]
- 10. Platinum - Wikipedia [en.wikipedia.org]
- 11. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 12. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Selective and efficient platinum(0)-carbene complexes as hydrosilylation catalysts - ProQuest [proquest.com]
- 15. collegedunia.com [collegedunia.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Characterization of Platinum Nanoparticles Synthesized from Sodium Hexachloroplatinate(IV) Hexahydrate
This guide provides an in-depth comparison of essential characterization techniques to confirm and detail the formation of platinum nanoparticles (PtNPs) from the chemical reduction of sodium hexachloroplatinate(IV) hexahydrate. The focus is on providing not just protocols, but the scientific rationale behind the selection and integration of these methods to build a comprehensive and trustworthy nanoparticle profile.
The Foundational Step: Synthesis and the Imperative for Characterization
The synthesis of platinum nanoparticles, typically through the chemical reduction of a precursor like this compound (Na₂PtCl₆·6H₂O), is a process governed by kinetics and thermodynamics.[1] A reducing agent, such as sodium borohydride or trisodium citrate, donates electrons to reduce Pt(IV) ions to their zero-valent state (Pt⁰), leading to nucleation and subsequent growth of the nanoparticles.[2]
However, the assertion of successful synthesis requires rigorous validation. The physicochemical properties of the resulting nanoparticles—specifically their size, shape, surface charge, and crystallinity—dictate their performance in downstream applications, from catalysis to nanomedicine. Therefore, a multi-modal characterization approach is not just recommended; it is essential for reproducible science and effective application development.
Primary Confirmation and Stability Assessment: UV-Visible Spectroscopy
Expertise & Experience: UV-Visible (UV-Vis) spectroscopy is often the first analytical step post-synthesis. It is a rapid and non-destructive technique that provides immediate, albeit indirect, evidence of nanoparticle formation. For noble metal nanoparticles, the technique relies on a phenomenon known as Localized Surface Plasmon Resonance (LSPR), where the collective oscillation of conduction electrons in the nanoparticle resonates with incident light of a specific wavelength.[3][4]
While gold and silver nanoparticles exhibit sharp and distinct LSPR peaks in the visible region, platinum nanoparticles typically show a broad absorption spectrum that covers the UV-visible range, often with a subtle peak or shoulder in the UV region (around 215-265 nm).[3][5] The absence of the precursor's characteristic absorption peak and the appearance of this new spectral feature is a strong indicator of the reduction of Pt(IV) ions and the formation of PtNPs.[6] Furthermore, the stability of this absorbance over time can be used to monitor the colloidal stability of the nanoparticle suspension.[1][7]
Experimental Protocol: UV-Vis Spectroscopy
-
Instrument Calibration: Calibrate the spectrophotometer using a blank solution (the same solvent used for the nanoparticle synthesis, e.g., deionized water).
-
Sample Preparation: Dilute a small aliquot of the synthesized PtNP colloidal solution with the blank solvent to ensure the absorbance reading is within the instrument's linear range (typically below 1.0 a.u.).
-
Measurement: Transfer the diluted sample to a quartz cuvette.
-
Spectral Acquisition: Scan the sample over a wavelength range of 200–800 nm.[1]
-
Data Analysis: Identify the characteristic absorbance features of the PtNPs and compare them to the spectrum of the precursor solution. Monitor the peak position and intensity over time (e.g., 1, 24, and 48 hours) to assess stability.[5]
Sizing in Solution: Dynamic Light Scattering (DLS) and Zeta Potential
Expertise & Experience: While UV-Vis confirms formation, it provides little information on size. Dynamic Light Scattering (DLS) is the premier technique for measuring the hydrodynamic diameter of nanoparticles in a colloidal suspension.[8][9] The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in scattered light intensity, which are caused by the Brownian motion of the particles.[10][11] Smaller particles move more rapidly, causing faster fluctuations in scattered light, which the instrument's correlator relates to particle size via the Stokes-Einstein equation.[9]
It is crucial to understand that DLS measures the hydrodynamic diameter—the diameter of a hypothetical sphere that diffuses at the same rate as the nanoparticle. This includes not only the metallic core but also any capping agents and the associated solvent layer. Consequently, DLS sizes are typically larger than those measured by microscopy techniques.[12]
Often performed on the same instrument, Zeta Potential analysis measures the magnitude of the electrostatic charge on the nanoparticle surface.[10] This is a critical parameter for determining colloidal stability. A high absolute zeta potential value (typically > |30| mV) indicates strong inter-particle repulsion, which prevents aggregation and ensures a stable dispersion.[2][13]
Experimental Protocol: DLS and Zeta Potential
-
Sample Preparation: Filter the nanoparticle suspension through a syringe filter (e.g., 0.22 µm) to remove dust and large aggregates. Dilute the sample with the appropriate solvent to a suitable concentration to avoid multiple scattering effects.[10]
-
Instrument Setup: Input the correct parameters for the dispersant (viscosity and refractive index) and the material (refractive index).[14]
-
DLS Measurement:
-
Zeta Potential Measurement:
-
Transfer the sample to a specific zeta potential cell (e.g., a folded capillary cell).
-
The instrument applies an electric field and measures the particle velocity using Laser Doppler Velocimetry.
-
Perform at least three replicate measurements.
-
-
Data Analysis: Analyze the size distribution report (e.g., Intensity, Volume, Number) and the zeta potential distribution. The Polydispersity Index (PDI) from DLS provides a measure of the broadness of the size distribution.
Direct Visualization and Morphology: Transmission Electron Microscopy (TEM)
Expertise & Experience: Transmission Electron Microscopy (TEM) is an indispensable technique for the direct visualization of nanoparticles.[15][16] It provides definitive information on the primary particle size, size distribution, and morphology (e.g., spherical, cubic, rod-like).[17][18] Unlike DLS, TEM measures the actual diameter of the metallic core, providing a crucial point of comparison.[19] High-Resolution TEM (HR-TEM) can even be used to visualize the crystal lattice fringes, confirming the crystalline nature of the nanoparticles.[20]
The causality behind choosing TEM is its ability to provide unambiguous visual proof and to reveal heterogeneity in the sample that bulk techniques like DLS might average out. For instance, TEM can distinguish between individual nanoparticles and aggregates, a distinction that is critical for interpreting DLS data correctly.
Experimental Protocol: TEM Sample Preparation and Imaging
-
Grid Selection: Use a TEM grid coated with a thin carbon support film (e.g., 400 mesh copper grid with a holey carbon film).[21][22]
-
Sample Deposition:
-
Disperse the PtNPs in a volatile solvent like ethanol or methanol via brief ultrasonication.[22]
-
Using a micropipette, place a single drop (5-10 µL) of the dilute nanoparticle suspension onto the carbon-coated side of the TEM grid.[22]
-
Allow the solvent to evaporate completely at room temperature, leaving the nanoparticles adhered to the support film.[22][23]
-
-
Imaging:
-
Load the dried grid into the TEM sample holder.
-
Acquire images at various magnifications to get an overview of the sample and detailed views of individual particles.[20]
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of nanoparticles (at least 200) from multiple micrographs.[20]
-
Generate a histogram to visualize the particle size distribution and calculate the mean size and standard deviation.
-
Crystalline Structure Analysis: X-ray Diffraction (XRD)
Expertise & Experience: X-ray Diffraction (XRD) is the gold standard for determining the crystal structure of materials.[24] For PtNPs, XRD confirms their metallic nature and crystalline structure, typically a face-centered cubic (fcc) lattice.[25][26] The technique works by irradiating the sample with X-rays and measuring the angles at which the X-rays are coherently scattered by the atomic planes of the crystal, according to Bragg's Law.
The diffraction pattern of nanoparticles exhibits characteristically broad peaks compared to their bulk counterparts.[27] This peak broadening is inversely proportional to the size of the crystalline domains. The average crystallite size can be estimated from the peak width using the Scherrer equation, providing a valuable cross-validation for the size data obtained from TEM.[28]
Experimental Protocol: XRD Analysis
-
Sample Preparation: Prepare a powder sample by centrifuging the colloidal PtNP solution, decanting the supernatant, and drying the resulting pellet under vacuum.
-
Instrument Setup: Mount the powder sample on a low-background sample holder.
-
Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 20° to 80°).[28]
-
Data Analysis:
-
Identify the positions of the diffraction peaks and match them with standard diffraction patterns for platinum (e.g., from the JCPDS database) to confirm the fcc structure.
-
Select a prominent peak (e.g., the (111) reflection) and measure its Full Width at Half Maximum (FWHM).
-
Apply the Scherrer equation (D = Kλ / (β cosθ)) to calculate the average crystallite size (D).[28]
-
Surface Chemistry and Oxidation State: X-ray Photoelectron Spectroscopy (XPS)
Expertise & Experience: X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and, critically, the chemical (oxidation) state of the elements within the top 1-10 nm of a material's surface.[29][30] For PtNPs, XPS is used to confirm that the platinum is predominantly in its metallic, zero-valent (Pt⁰) state, which is the desired outcome of the synthesis. It can also detect the presence of platinum oxides (e.g., PtO, PtO₂) or residual precursor salts on the nanoparticle surface.[30]
The analysis of the Pt 4f core level spectrum is particularly informative. The spectrum for metallic platinum consists of a doublet (Pt 4f₇/₂ and Pt 4f₅/₂) at specific binding energies. The presence of peaks at higher binding energies is indicative of oxidized platinum species.[31][32]
Experimental Protocol: XPS Analysis
-
Sample Preparation: Deposit a concentrated solution of the PtNPs onto a clean substrate (e.g., a silicon wafer) and allow it to dry completely in a vacuum environment to minimize surface contamination.
-
Data Acquisition:
-
Load the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey scan to identify all elements present on the surface.
-
Perform high-resolution scans of the specific regions of interest, particularly the Pt 4f, C 1s, and O 1s regions.
-
-
Data Analysis:
-
Calibrate the binding energy scale using the C 1s peak (typically set to 284.8 eV).
-
Deconvolute the high-resolution Pt 4f spectrum to quantify the relative amounts of Pt⁰ and any oxidized platinum species by fitting peaks at their known binding energies.[33]
-
Comparative Summary and Workflow
The following table summarizes the key information provided by each technique, highlighting their complementary nature.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| UV-Vis Spectroscopy | Localized Surface Plasmon Resonance | Formation confirmation, Stability | Rapid, Non-destructive, Low cost | Indirect, Limited structural info |
| Dynamic Light Scattering | Brownian Motion & Light Scattering | Hydrodynamic Size, Size Distribution, PDI | Fast, In-solution measurement, Ensemble average | Sensitive to contaminants, Measures hydrodynamic size |
| Zeta Potential | Electrophoretic Mobility | Surface Charge, Colloidal Stability | Key predictor of stability, In-solution | Dependent on solvent properties (pH, ionic strength) |
| Transmission Electron Microscopy | Electron Beam Transmission & Imaging | Primary Particle Size, Shape, Morphology | Direct visualization, High resolution | Requires vacuum, Localized analysis, Tedious sample prep |
| X-ray Diffraction | Bragg Diffraction of X-rays | Crystalline Structure, Phase Purity, Crystallite Size | Unambiguous phase ID, Bulk analysis | Requires dry powder, Peak broadening limits precision |
| X-ray Photoelectron Spectroscopy | Photoelectric Effect | Surface Elemental Composition, Oxidation States | Highly surface-sensitive, Chemical state info | Requires ultra-high vacuum, Quantitatively complex |
Visualizing the Characterization Process
A logical workflow ensures that each technique builds upon the information provided by the last, creating a self-validating system of analysis.
Caption: Recommended workflow for PtNP characterization.
Caption: Relationship between techniques and nanoparticle properties.
References
- 1. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Biofabricated platinum nanoparticles: therapeutic evaluation as a potential nanodrug against breast cancer cells and drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 8. wyatt.com [wyatt.com]
- 9. horiba.com [horiba.com]
- 10. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dynamic light scattering - zeta potential - Suisse TP [suisse-tp.ch]
- 12. Mechanism of action of platinum nanoparticles implying from antioxidant to metabolic programming in light-induced retinal degeneration model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. materialneutral.info [materialneutral.info]
- 15. [PDF] Image Processing for TEM Micrographs of Platinum Nanoparticles on Glassy Carbon | Semantic Scholar [semanticscholar.org]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. Platinum Nanozyme Probes for Cellular Imaging by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. microscopyinnovations.com [microscopyinnovations.com]
- 22. researchgate.net [researchgate.net]
- 23. microscopyinnovations.com [microscopyinnovations.com]
- 24. azooptics.com [azooptics.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.aip.org [pubs.aip.org]
- 28. vicas.org [vicas.org]
- 29. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 30. researchgate.net [researchgate.net]
- 31. X-ray spectroscopy studies on the surface structural characteristics and electronic properties of platinum nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Spectroscopic Analysis of Reaction Intermediates from Sodium Hexachloroplatinate(IV) Hexahydrate
For researchers, chemists, and professionals in drug development, understanding the intricate dance of molecules during a chemical reaction is paramount. The transient species—the reaction intermediates—that form and disappear in fleeting moments often hold the key to optimizing reaction yields, selectivity, and catalyst efficiency. Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O) is a cornerstone precursor for a multitude of platinum-catalyzed reactions, from organic synthesis to the fabrication of advanced nanomaterials.[1][2] Its utility is defined by the reaction pathways it enables, which are dictated by the intermediates it forms.
This guide provides an in-depth, objective comparison of spectroscopic techniques used to elucidate these critical intermediates. We move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a trustworthy and authoritative exploration grounded in established scientific principles.
The Imperative of In Situ Analysis in Platinum Catalysis
The core challenge in studying catalytic reactions is that the structure and composition of the catalyst often change under reaction conditions.[3] Ex situ characterization, while valuable, provides only snapshots before and after the reaction, potentially missing the most crucial, short-lived species that define the reaction mechanism. In situ and operando spectroscopic methods, which monitor the catalyst under realistic reaction conditions, are therefore indispensable for capturing a true molecular-level understanding.[4][5][6] By directly observing the formation and consumption of intermediates, we can build accurate kinetic models, identify rate-determining steps, and rationally design more efficient catalytic systems.
A Multi-Faceted Spectroscopic Toolkit for Platinum Intermediates
No single technique can provide a complete picture. A synergistic approach, combining the strengths of various spectroscopic methods, is essential for a comprehensive analysis of reactions involving sodium hexachloroplatinate(IV).
UV-Visible (UV-Vis) Spectroscopy: Monitoring Oxidation State Changes
UV-Vis spectroscopy is a highly accessible and non-destructive technique ideal for tracking the reduction of Pt(IV) complexes. The electronic transitions within the platinum complex, particularly the ligand-to-metal charge transfer (LMCT) bands, are sensitive to the metal's oxidation state.[7]
Causality of Application: The octahedral d⁶ Pt(IV) center in [PtCl₆]²⁻ has a characteristic UV absorption spectrum. For instance, a distinct peak around 260 nm is often attributed to the [PtCl₆]²⁻ ion.[8] As the reaction proceeds and Pt(IV) is reduced to a square planar d⁸ Pt(II) intermediate (e.g., [PtCl₄]²⁻), this peak diminishes, and new spectral features corresponding to the Pt(II) species appear.[8][9] This allows for real-time kinetic analysis of the reduction process.[10]
Comparative Insight: Compared to more structurally detailed methods, UV-Vis is information-poor regarding the specific ligands or geometry. However, its simplicity and ease of implementation in standard lab reactors make it an excellent first-line technique for monitoring overall reaction progress and determining reaction rates. It is particularly effective for screening various reducing agents or reaction conditions.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Coordination Sphere
NMR spectroscopy, particularly ¹⁹⁵Pt NMR, is an exceptionally powerful tool for elucidating the precise coordination environment of the platinum center.[11] The ¹⁹⁵Pt nucleus (I=1/2, 33.8% natural abundance) has a very wide chemical shift range (~15,000 ppm), making it exquisitely sensitive to changes in oxidation state, ligand identity, and coordination geometry.[12][13]
Causality of Application: The chemical shift of ¹⁹⁵Pt provides a direct fingerprint of the platinum species in solution. For example, the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, has a characteristic chemical shift around 0 ppm (relative to the Na₂PtCl₆ reference). Upon reduction and ligand exchange, new signals will appear at distinct chemical shifts, allowing for the unambiguous identification of intermediates like [PtCl₅(H₂O)]⁻, [PtCl₄]²⁻, or other ligated Pt(II) and Pt(IV) species. Furthermore, coupling constants, such as ¹J(¹⁹⁵Pt-¹⁵N) or ¹J(¹⁹⁵Pt-³¹P), provide definitive evidence of ligand binding.[12][14]
Comparative Insight: While X-ray crystallography provides the ultimate structural detail for stable, crystalline compounds, NMR is unparalleled for characterizing species in solution, which is the native environment for many catalytic reactions. It can distinguish between different isomers and provide information on dynamic processes like ligand exchange.[15] Its main limitation is the lower sensitivity compared to other methods, often requiring higher concentrations or longer acquisition times.
Vibrational Spectroscopy (IR and Raman): Identifying Ligand and Surface Species
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. They are invaluable for identifying the functional groups of ligands attached to the platinum center and for studying species adsorbed on the surface of heterogeneous catalysts.[4][16]
Causality of Application:
-
Infrared (IR) Spectroscopy: In situ IR techniques, such as Attenuated Total Reflectance (ATR-FTIR) or Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), are workhorses in catalysis.[5][17][18] They can monitor changes in the vibrational frequencies of ligands (e.g., CO, CN, organic molecules) as they coordinate to the platinum center, providing insight into the nature of the metal-ligand bond. For example, the C-O stretching frequency of adsorbed carbon monoxide is a sensitive probe of the electronic properties of the platinum surface site.[17]
-
Raman Spectroscopy: For aqueous solutions, Raman spectroscopy is often superior to IR because water is a weak Raman scatterer but a strong IR absorber. The Pt-Cl stretching modes of the [PtCl₆]²⁻ ion are Raman active and can be used to monitor its concentration and structural integrity.[19][20] Surface-Enhanced Raman Spectroscopy (SERS) can be used to dramatically amplify the signal of intermediates adsorbed on plasmonically active metal surfaces, allowing for in situ monitoring of catalytic reactions at very low concentrations.[21]
Comparative Insight: Vibrational spectroscopy provides complementary information to NMR. While NMR excels at defining the coordination geometry around the metal, IR and Raman provide detailed information about the ligands themselves. For heterogeneous catalysis, where surface species dictate reactivity, in situ IR is often the most direct method for identifying adsorbed intermediates and spectator species.[4]
X-ray Absorption Spectroscopy (XAS): An Element-Specific Probe of Oxidation State and Local Structure
XAS is a synchrotron-based technique that provides element-specific information about the electronic and geometric structure of the absorbing atom.[22][23] It is applicable to samples in any state (solid, liquid, gas) and is particularly powerful for structurally amorphous materials like supported catalysts, where diffraction methods fail.[24][25]
Causality of Application:
-
X-ray Absorption Near Edge Structure (XANES): The XANES region, at and near the absorption edge, is sensitive to the oxidation state and coordination geometry of the platinum atom. The Pt L₃-edge energy shifts to higher values as the oxidation state increases.[26] This allows for the quantitative determination of the Pt(IV)/Pt(II) ratio during a reaction.
-
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the local atomic environment, including the type, number, and distance of neighboring atoms.[24] By analyzing the EXAFS spectrum, one can determine the Pt-Cl, Pt-O, or Pt-Pt bond distances and coordination numbers for reaction intermediates.[27]
Comparative Insight: XAS is arguably the most versatile technique for studying working catalysts. It provides information similar to both UV-Vis (oxidation state) and NMR (coordination), but it is element-specific and does not require crystalline samples. Its primary drawback is the need for access to a synchrotron radiation source.
Comparison of Platinum Precursors
While this guide focuses on Na₂[PtCl₆]·6H₂O, the choice of precursor can significantly influence the reaction.
| Precursor | Formula | Key Characteristics | Impact on Intermediates |
| Sodium Hexachloroplatinate(IV) | Na₂[PtCl₆]·6H₂O | Highly water-soluble, stable solid, common reference for ¹⁹⁵Pt NMR.[1] | Provides a clean source of [PtCl₆]²⁻ ions in solution. Intermediates are typically formed via reduction and/or ligand substitution pathways. |
| Chloroplatinic Acid | H₂[PtCl₆]·xH₂O | Very common, highly soluble in water and alcohols. It is a strong acid.[27][28] | The acidic nature can influence the reaction mechanism. Hydrolysis can occur, leading to mixed aqua/hydroxy-chloro Pt(IV) intermediates, complicating the analysis. |
| Potassium Hexachloroplatinate(IV) | K₂[PtCl₆] | Significantly less soluble in water than the sodium or acid form.[19] | The lower solubility can be used to control the concentration of active platinum species. The intermediates are similar to those from the sodium salt, but reaction kinetics may be slower. |
| Potassium Tetrachloroplatinate(II) | K₂[PtCl₄] | A common Pt(II) precursor. | Starts from the Pt(II) oxidation state, allowing for the study of oxidative addition reactions where Pt(IV) intermediates are formed. |
Experimental Protocols & Workflows
A robust investigation requires carefully designed experiments. Below are representative protocols for key techniques.
Protocol 1: In Situ UV-Vis Monitoring of Pt(IV) Reduction
-
Preparation: Prepare a stock solution of Na₂[PtCl₆]·6H₂O (e.g., 1 mM) in the desired solvent (e.g., deionized water). Prepare a stock solution of the reducing agent (e.g., 100 mM NaBH₄).
-
Baseline: Fill a quartz cuvette with the solvent and record a baseline spectrum in the UV-Vis spectrophotometer (scan range: 200-600 nm).
-
Initiation: Add a known concentration of the Na₂[PtCl₆] solution to the cuvette. Record the initial spectrum, noting the characteristic absorbance of [PtCl₆]²⁻ (~260 nm).
-
Reaction Monitoring: Inject a stoichiometric or excess amount of the reducing agent into the cuvette, start a time-course measurement, and immediately begin recording spectra at fixed time intervals (e.g., every 30 seconds). The reason for rapid initiation is to capture the initial, often fast, stages of the reaction.
-
Data Analysis: Plot the absorbance at ~260 nm versus time to determine the rate of disappearance of the Pt(IV) starting material. Analyze the evolution of new spectral features to identify potential Pt(II) intermediates.
Protocol 2: ¹⁹⁵Pt NMR Analysis of Ligand Substitution
-
Sample Preparation: In an NMR tube, dissolve a precise amount of Na₂[PtCl₆]·6H₂O in a deuterated solvent (e.g., D₂O) to a concentration of ~20-50 mM. The use of a deuterated solvent is essential for the spectrometer's lock system.
-
Initial Spectrum: Acquire a ¹⁹⁵Pt NMR spectrum of the starting material. This serves as the t=0 reference, and the signal should be at approximately 0 ppm.
-
Reaction: Add a precise molar equivalent of the substituting ligand (e.g., pyridine) to the NMR tube. Mix thoroughly.
-
Time-Resolved NMR: Immediately place the tube back in the spectrometer and acquire spectra at regular intervals. This will show the disappearance of the starting material's signal and the appearance of new signals corresponding to the substituted platinum intermediate(s) and the final product.
-
Structural Confirmation: For key signals, consider running 2D NMR experiments (e.g., ¹H-¹⁹⁵Pt HMQC) if applicable, to confirm the connectivity between the platinum center and the protons on the coordinated ligand.
Visualizing the Workflow
A typical workflow for investigating reaction intermediates using a combination of spectroscopic techniques can be visualized as follows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. KIT - IKFT - Departments - Catalysis and operando spectroscopy - In-situ-spectroscopy on catalysts [ikft.kit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A colorimetric approach for monitoring the reduction of platinum( iv ) complexes in aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00859F [pubs.rsc.org]
- 11. NMR reveals active sites of catalysts based on isolated platinum atoms | Site Ens international [ens-lyon.fr]
- 12. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 13. Molecular and Electronic Structure of Isolated Platinum Sites Enabled by the Expedient Measurement of 195Pt Chemical Shift Anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195Pt solid state NMR spectroscopy and DFT calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Raman and Infrared Studies of Platinum-Based Drugs: Cisplatin, Carboplatin, Oxaliplatin, Nedaplatin, and Heptaplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Potassium hexachloroplatinate(IV) | Cl6Pt.2K | CID 61856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Raman spectrum of the hexachloroplumbate ion PbCl in solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 21. Observing Metal-Catalyzed Chemical Reactions in Situ Using Surface-Enhanced Raman Spectroscopy on Pd–Au Nanoshells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. "X-RAY CHARACTERIZATION OF PLATINUM GROUP METAL CATALYSTS" by Eric Peterson [digitalrepository.unm.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. X-Ray Absorption SpectroscopicStudies of Platinum Speciation in Fresh and Road Aged Light-Duty Diesel Vehicle Emission Control Catalysts | Johnson Matthey Technology Review [technology.matthey.com]
- 25. Chemical and X-ray Absorption Spectroscopy Characterization of a New Platinum Catalyst | Lund University [lunduniversity.lu.se]
- 26. X-ray absorption spectroscopy of exemplary platinum porphyrin and corrole derivatives: metal- versus ligand-centered oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of Platinum Nanoparticles by Liquid Phase Reduction [powdermat.org]
A Senior Application Scientist's Comparative Guide to Reducing Agents for Sodium Hexachloroplatinate(IV) Hexahydrate
For researchers, scientists, and professionals in drug development, the synthesis of platinum nanoparticles (PtNPs) from sodium hexachloroplatinate(IV) hexahydrate (Na₂PtCl₆·6H₂O) is a critical process. The choice of reducing agent is a pivotal decision that profoundly influences the physicochemical properties and, consequently, the performance of the resulting nanoparticles in applications ranging from catalysis to nanomedicine. This guide provides an in-depth, objective comparison of common reducing agents, supported by experimental data and field-proven insights to empower you in making informed decisions for your research.
The Critical Role of the Reducing Agent
The reduction of the Pt(IV) complex to its zero-valent state (Pt(0)) is the foundational step in the formation of platinum nanoparticles. The reducing agent dictates the kinetics of this conversion, influencing the nucleation and growth phases, which in turn determine the final size, shape, morphology, and surface characteristics of the PtNPs.[1] A seemingly minor change in the reducing agent can lead to vastly different nanoparticle populations with distinct catalytic activities and biological interactions.
Comparative Analysis of Key Reducing Agents
This section provides a detailed comparison of four widely used reducing agents: sodium borohydride, L-ascorbic acid, sodium citrate, and ethylene glycol. Each presents a unique set of advantages and disadvantages, making them suitable for different research objectives.
Table 1: Quantitative Comparison of Reducing Agents for PtNP Synthesis
| Reducing Agent | Typical Particle Size | Morphology | Reaction Time | Temperature (°C) | Typical Yield | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | 2-10 nm[2] | Spherical, small aggregates | Minutes | 0 - Room Temp | High | Fast reaction, small particle size | Vigorous reaction, potential for boride contamination, can etch nanoparticles over time[3] |
| L-Ascorbic Acid (Vitamin C) | 5-50 nm[4] | Spherical, nanorods, dendritic[4] | Minutes to hours | Room Temp - 100°C[5] | High | "Green" reagent, good control over morphology, can also act as a capping agent[6][7] | Slower reaction than NaBH₄, pH-dependent reactivity |
| Sodium Citrate | 2-20 nm | Spherical, faceted | Hours | 70-100°C | Moderate to High | Acts as both reducing and stabilizing agent, good for producing stable colloids[8] | Weak reducing agent, requires elevated temperatures |
| Ethylene Glycol (Polyol Process) | 1-10 nm[3] | Spherical, cubic, polyhedral[9] | Hours | 120-160°C | High | Excellent control over size and shape, produces "surfactant-free" nanoparticles | High temperatures required, potential for solvent-derived impurities |
In-Depth Analysis and Experimental Protocols
This section delves into the causality behind the experimental choices for each reducing agent, providing detailed, self-validating protocols.
Sodium Borohydride (NaBH₄): The Powerhouse Reducer
Expertise & Experience: Sodium borohydride is a strong reducing agent, making it ideal for rapid synthesis of small, relatively monodisperse PtNPs.[10] Its high reduction potential leads to a burst of nucleation, favoring the formation of numerous small nuclei that then grow into nanoparticles. However, this rapid reactivity can be a double-edged sword, making it challenging to control the growth phase precisely and sometimes leading to aggregation.[11] The borohydride anion can also adsorb to the nanoparticle surface, acting as a weak stabilizer.[3]
Trustworthiness (Self-Validating System): A successful synthesis is typically indicated by a rapid color change of the solution from pale yellow to dark brown or black. Validation of nanoparticle formation and size is crucial and can be achieved through UV-Vis spectroscopy, which shows the disappearance of the Pt(IV) peak around 260 nm, and Transmission Electron Microscopy (TEM) for direct visualization of size and morphology.[3] Dynamic Light Scattering (DLS) can provide information on the hydrodynamic diameter and colloidal stability.
Caption: Workflow for PtNP synthesis using Sodium Borohydride.
-
Preparation of Precursor Solution: Prepare a 1 mM aqueous solution of this compound.
-
Preparation of Reducing Agent: Prepare a fresh, ice-cold 10 mM aqueous solution of Sodium Borohydride. The solution should be prepared immediately before use due to the hydrolysis of NaBH₄ in neutral or acidic water.
-
Reaction: In a flask under vigorous stirring, add the Sodium hexachloroplatinate(IV) solution. Slowly add the Sodium Borohydride solution dropwise. A rapid color change to dark brown or black indicates the formation of PtNPs.
-
Stabilization: Continue stirring for at least 30 minutes to ensure complete reduction and stabilization of the nanoparticles.
-
Characterization:
-
UV-Vis Spectroscopy: Acquire a spectrum to confirm the disappearance of the Pt(IV) absorption peak at approximately 260 nm.[3]
-
Transmission Electron Microscopy (TEM): Prepare a sample for TEM analysis to determine the size, shape, and dispersity of the synthesized PtNPs.
-
Dynamic Light Scattering (DLS): Analyze the colloidal suspension to determine the hydrodynamic diameter and assess its stability.
-
L-Ascorbic Acid: The "Green" and Controllable Reducer
Expertise & Experience: L-ascorbic acid is a mild reducing agent, offering a more controlled and slower reduction of Pt(IV) ions compared to NaBH₄.[4] This slower kinetic profile allows for better separation of the nucleation and growth phases, providing greater control over the final nanoparticle morphology.[4] By tuning parameters such as pH, temperature, and the concentration of ascorbic acid, a variety of shapes, including nanorods and dendritic structures, can be achieved.[4] Furthermore, ascorbic acid and its oxidation product, dehydroascorbic acid, can act as capping agents, enhancing the stability of the resulting nanoparticles.[7]
Trustworthiness (Self-Validating System): The reaction progress is monitored by a gradual color change of the solution. The successful synthesis is validated by UV-Vis spectroscopy to track the reduction of Pt(IV) and by TEM to analyze the morphology of the resulting nanostructures. The pH of the reaction is a critical parameter and should be monitored and controlled.
Caption: Simplified two-step reduction of Pt(IV) by L-Ascorbic Acid.
-
Preparation of Solutions: Prepare a 1 mM aqueous solution of this compound and a 10 mM aqueous solution of L-ascorbic acid.
-
Reaction: In a flask, heat the Sodium hexachloroplatinate(IV) solution to the desired temperature (e.g., 80°C) with stirring. Add the L-ascorbic acid solution. The solution will gradually change color, indicating the formation of PtNPs.
-
Aging: Maintain the reaction at the set temperature for a specific duration (e.g., 1-2 hours) to allow for complete reduction and nanoparticle growth.
-
Characterization:
-
UV-Vis Spectroscopy: Monitor the reaction progress by observing the changes in the UV-Vis spectrum.
-
TEM: Analyze the final product to determine the size and morphology of the PtNPs.
-
pH Measurement: Record the initial and final pH of the solution, as it significantly influences the reaction kinetics.[12]
-
Sodium Citrate: The Dual-Role Reagent
Expertise & Experience: Sodium citrate is a weak reducing agent that requires elevated temperatures (typically >70°C) to reduce Pt(IV) ions.[8] Its primary advantage lies in its dual functionality as both a reducing agent and an excellent stabilizing (capping) agent.[13] The citrate ions adsorb onto the surface of the growing nanoparticles, providing electrostatic repulsion that prevents aggregation and results in highly stable colloidal solutions.[14] The concentration of citrate can be varied to control the final particle size.[15]
Trustworthiness (Self-Validating System): The formation of PtNPs is indicated by a slow color change. The stability of the resulting colloid is a key validation point. TEM is used to confirm the size and morphology, while DLS is essential for assessing the long-term stability of the nanoparticle suspension.
Caption: Workflow for PtNP synthesis using Sodium Citrate.
-
Preparation of Solutions: Prepare a 1 mM aqueous solution of this compound and a 1% (w/v) aqueous solution of Sodium Citrate.
-
Reaction: In a round-bottom flask equipped with a reflux condenser, bring the Sodium Citrate solution to a boil with vigorous stirring. Add the Sodium hexachloroplatinate(IV) solution. The solution will gradually change color.
-
Reflux: Continue to heat the solution under reflux for 1-2 hours.
-
Cooling: Remove the heat source and allow the solution to cool to room temperature while stirring.
-
Characterization:
-
TEM: Characterize the size and shape of the resulting PtNPs.
-
DLS: Analyze the colloidal stability and size distribution of the nanoparticles in the suspension.
-
Ethylene Glycol (Polyol Process): The Architect of Morphology
Expertise & Experience: The polyol process utilizes a high-boiling point alcohol, typically ethylene glycol, as both the solvent and the reducing agent.[16] This method is renowned for its ability to produce PtNPs with a high degree of control over their size and morphology, including cubic and other polyhedral shapes.[9] The high reaction temperature promotes the reduction of the platinum precursor, and by carefully controlling parameters such as the precursor concentration, the presence of capping agents (e.g., PVP), and the reaction time, highly crystalline and well-defined nanostructures can be synthesized.[17]
Trustworthiness (Self-Validating System): The reaction progress is monitored by the color change of the solution. The key validation for this method is the detailed morphological characterization using high-resolution TEM (HR-TEM) and X-ray Diffraction (XRD) to confirm the crystallinity and shape of the nanoparticles.
Caption: Simplified mechanism of the Polyol process for PtNP synthesis.
-
Preparation: In a three-neck flask, dissolve the this compound in ethylene glycol. If a capping agent like polyvinylpyrrolidone (PVP) is used, it should also be added at this stage.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 160°C) under an inert atmosphere (e.g., nitrogen or argon) with constant stirring.
-
Reaction: Maintain the temperature for a specific duration (e.g., 2-3 hours). The solution will change color as the PtNPs form and grow.
-
Isolation: After cooling to room temperature, the PtNPs are typically isolated by centrifugation and washed several times with a solvent like acetone or ethanol to remove excess ethylene glycol and capping agent.
-
Characterization:
-
HR-TEM: This is essential for detailed analysis of the size, shape, and crystallinity of the synthesized nanoparticles.
-
XRD: Use XRD to confirm the face-centered cubic (fcc) structure of the platinum nanocrystals.
-
Conclusion: Selecting the Optimal Reducing Agent
The choice of the reducing agent for the synthesis of platinum nanoparticles is a critical decision that must be aligned with the desired outcome of the research.
-
For rapid synthesis of small, catalytically active nanoparticles , sodium borohydride is an excellent choice, provided the potential for boride contamination is not a concern.
-
For applications requiring "green" synthesis, biocompatibility, and fine control over morphology , L-ascorbic acid offers a versatile and effective route.
-
When long-term colloidal stability is paramount , sodium citrate serves as a reliable dual-function reagent, albeit at a slower reaction rate.
-
For the synthesis of highly crystalline, shape-controlled nanoparticles for applications where specific crystallographic facets are desired, the polyol process using ethylene glycol is the method of choice.
By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can leverage the distinct properties of each reducing agent to synthesize platinum nanoparticles tailored to their specific scientific and developmental needs.
References
- 1. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Platinum Nanoparticles Supported on Fused Nanosized Carbon Spheres Derived from Sustainable Source for Application in a Hydrogen Generation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tuning the Formation and Growth of Platinum Nanoparticles Using Surfactant: In Situ SAXS Study of the Aggregative Growth Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platinum Nanoparticles: Green Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijert.org [ijert.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. nanocomposix.com [nanocomposix.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Determining Platinum Content in Sodium Hexachloroplatinate(IV) Hexahydrate
Introduction: The Criticality of Precise Platinum Quantification
Sodium hexachloroplatinate(IV) hexahydrate (Na₂PtCl₆·6H₂O) serves as a crucial precursor in the synthesis of platinum-based Active Pharmaceutical Ingredients (APIs), most notably anticancer agents like cisplatin and carboplatin.[1] The stoichiometric integrity and purity of this starting material directly impact the yield, purity, and safety of the final drug product. Therefore, the accurate and precise determination of its platinum content is not merely a quality control metric; it is a fundamental requirement for ensuring therapeutic efficacy and patient safety.
This guide provides an in-depth comparison of three principal analytical methods for the quantification of platinum in Na₂PtCl₆·6H₂O: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and classical Gravimetric Analysis. We will delve into the underlying principles, provide validated experimental protocols, and present comparative performance data, empowering researchers and drug development professionals to select the most appropriate methodology for their specific analytical objectives. All methods discussed are designed to be validated in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4]
Regulatory Framework: The Imperative of Method Validation
Before deploying any analytical method for quality control or release testing, it must be rigorously validated to prove its suitability for the intended purpose.[5][6] The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, outlining the specific characteristics that must be evaluated.[2][3][7][8] Similarly, USP General Chapter <233> details procedures and validation requirements for the evaluation of elemental impurities, recommending techniques like ICP-MS and ICP-OES.[4][9][10][11][12] The core validation parameters assessed in this guide include:
-
Accuracy: Closeness of test results to the true value.
-
Precision: Degree of agreement among individual test results (repeatability and intermediate precision).
-
Specificity: Ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Ability to elicit results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method is demonstrated to have suitable accuracy, precision, and linearity.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
Method 1: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for elemental analysis, renowned for its exceptional sensitivity and ability to achieve extremely low detection limits, making it ideal for trace and ultra-trace analysis.[13][14]
Principle of Operation A liquid sample is introduced into a high-temperature argon plasma (~10,000 K), which desolvates, atomizes, and ionizes the platinum atoms.[14] These ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio. A detector then counts the individual ions, providing a signal directly proportional to the concentration of platinum in the original sample.[14]
Experimental Protocol: ICP-MS
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 50 mg of this compound into a clean, acid-leached microwave digestion vessel.
-
Causality: Precise weighing is critical for accurate final concentration calculations. Microwave digestion in a closed vessel ensures complete dissolution and prevents the loss of any volatile species.[12][13]
-
Carefully add 5 mL of aqua regia (a 3:1 mixture of concentrated HCl and HNO₃).
-
Causality: Aqua regia is a powerful oxidizing agent necessary to ensure the platinum complex is fully broken down and the platinum is solubilized and stabilized in its ionic form.
-
Seal the vessel and place it in a microwave digestion system. Ramp the temperature to 200°C and hold for 20 minutes. Allow to cool completely.
-
Quantitatively transfer the digested solution to a 100 mL volumetric flask, rinsing the vessel multiple times with deionized water. Dilute to the mark with deionized water. This is the stock sample solution.
-
Prepare a further 1:100 dilution of the stock sample solution for analysis to bring the concentration within the linear range of the instrument.
-
-
Standard Preparation:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) from a certified 1000 mg/L platinum reference material.[11]
-
Causality: Using a certified reference material (CRM) ensures the traceability and accuracy of the calibration.[11]
-
Matrix-match the standards by preparing them in the same acid concentration as the final diluted sample solutions to minimize matrix effects.
-
-
Instrumental Analysis:
-
Optimize the ICP-MS instrument parameters (e.g., plasma power, nebulizer gas flow) to maximize the signal for the platinum isotope (e.g., ¹⁹⁵Pt) while minimizing interferences.
-
Perform a system suitability check using a mid-range standard to ensure instrument stability and performance.
-
Analyze the blank, calibration standards, and sample solutions in triplicate.
-
ICP-MS Workflow```dot
Caption: Workflow for Platinum Determination by ICP-OES.
Method 3: Gravimetric Analysis
Gravimetric analysis is a classical "wet chemistry" technique that determines the amount of an analyte by mass. For platinum, this typically involves precipitating it as an insoluble salt, which is then converted to pure metallic platinum through ignition. It is a primary method, meaning its accuracy is derived from fundamental measurements of mass, and it does not rely on calibration with external standards.
Principle of Operation The platinum in the sample is converted into the hexachloroplatinate anion, [PtCl₆]²⁻. A precipitating agent, such as ammonium chloride (NH₄Cl), is added to form a sparingly soluble salt, ammonium hexachloroplatinate ((NH₄)₂PtCl₆). [15]This precipitate is filtered, washed, and then ignited at high temperature. The ignition process decomposes the salt, driving off ammonia and chlorine, leaving behind pure, elemental platinum, which is then weighed.
Experimental Protocol: Gravimetric Analysis
-
Sample Dissolution:
-
Accurately weigh a significant amount of sample (e.g., 500 mg) into a glass beaker.
-
Causality: A larger sample mass is required to yield a weighable amount of precipitate, minimizing relative weighing errors.
-
Dissolve the sample in approximately 50 mL of deionized water and add 5 mL of concentrated HCl.
-
-
Precipitation:
-
Heat the solution to approximately 85°C.
-
Slowly add a saturated solution of ammonium chloride while stirring continuously.
-
Causality: Slow addition and stirring promote the formation of larger, purer crystals that are easier to filter.
-
Allow the solution to cool slowly to room temperature, then let it stand for at least 12 hours to ensure complete precipitation. [15]
-
-
Filtration and Washing:
-
Filter the yellow precipitate through a pre-weighed, ashless filter paper.
-
Wash the precipitate with a cold, dilute solution of ammonium chloride to remove any soluble impurities, followed by a final wash with a small amount of ice-cold water.
-
Causality: Washing with a common-ion solution (NH₄Cl) minimizes the loss of the precipitate due to solubility.
-
-
Ignition and Weighing:
-
Carefully transfer the filter paper containing the precipitate into a pre-weighed porcelain crucible.
-
Gently heat the crucible to dry and char the filter paper, then increase the temperature to 800-900°C in a muffle furnace for 1-2 hours.
-
Causality: This high-temperature ignition ensures the complete decomposition of (NH₄)₂PtCl₆ to elemental Pt.
-
Allow the crucible to cool in a desiccator to prevent moisture absorption, then weigh it to a constant mass.
-
The mass of the platinum is the final mass of the crucible and residue minus the initial mass of the empty crucible.
-
Gravimetric Analysis Workflow```dot
References
- 1. Sodium Hexachloroplatinate(IV) [drugfuture.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. USP <233> - Analytik Jena [analytik-jena.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. starodub.nl [starodub.nl]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. usp.org [usp.org]
- 10. usp.org [usp.org]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
- 13. Determination of Osmium and other Platinum Group Elements in Active Pharmaceutical Ingredients by ICP-MS [at-spectrosc.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Determination of Platinum with High Content in Platinum-Carbon Catalysts by Ammonium Chloroplatinate Gravimetric Method and Inductively Coupled Plasma Atomic Emission Spectrometry [lhjyhxfc.mat-test.com]
A Senior Application Scientist's Guide to Benchmarking Electrochemical Sensors Fabricated with Sodium Hexachloroplatinate(IV) Hexahydrate
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for benchmarking the performance of electrochemical sensors fabricated using Sodium hexachloroplatinate(IV) hexahydrate. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental design, ensuring a deep and applicable understanding of sensor characterization. We will use the electrochemical detection of the neurotransmitter dopamine as a case study to illustrate these principles, providing a direct comparison with common alternative sensor materials.
Introduction: The Significance of Platinum Nanoparticles in Electrochemical Sensing
This compound (Na₂PtCl₆·6H₂O) is a crucial precursor for creating highly effective electrochemical sensors.[1] Its primary role is as a source of platinum ions, which are electrochemically reduced to form platinum nanoparticles (PtNPs) on an electrode surface.[2][3] These PtNPs are the cornerstone of the sensor's performance, offering exceptional electrocatalytic properties, high conductivity, and chemical stability that are vital for sensitive and selective detection of various analytes.[4][5]
The rationale for employing PtNPs lies in their ability to significantly enhance the kinetics of electron transfer for many electrochemical reactions.[6] For a molecule like dopamine, PtNPs lower the overpotential required for its oxidation, leading to a more distinct and measurable signal, even at low concentrations.[3][7] This guide will walk you through the precise fabrication of these sensors and the rigorous methods required to validate their performance against established alternatives.
The Benchmarking Workflow: From Fabrication to Performance Validation
A successful benchmarking study is built on a foundation of reproducible fabrication and systematic characterization. The following workflow outlines the critical stages, from preparing the platinum precursor to final data analysis. This systematic approach ensures that the performance metrics are both accurate and comparable across different sensor platforms.
Caption: A logical workflow for fabricating and benchmarking electrochemical sensors.
Detailed Experimental Protocols
Here, we provide self-validating, step-by-step protocols for fabricating and testing a PtNP-modified sensor for dopamine detection. The causality behind key steps is explained to provide a deeper understanding.
Fabrication of PtNP-Modified Glassy Carbon Electrode (GCE)
This protocol details the in-situ electrodeposition of platinum nanoparticles onto a glassy carbon electrode (GCE) surface.
Materials:
-
This compound (Na₂PtCl₆·6H₂O)
-
Sulfuric Acid (H₂SO₄), 0.5 M
-
Glassy Carbon Electrode (GCE, e.g., 3 mm diameter)
-
Polishing materials (e.g., 0.3 and 0.05 µm alumina slurry)
-
High-purity deionized water
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Pre-treatment (The 'Why'): A pristine electrode surface is paramount for uniform and adherent nanoparticle deposition. Any surface contaminants can inhibit electron transfer and lead to poor sensor reproducibility.
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes, followed by 0.05 µm alumina slurry for 2 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 1 minute to remove any embedded alumina particles.
-
Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ (e.g., between -0.2 V and +1.2 V) until a stable cyclic voltammogram is obtained. This removes any remaining organic impurities.
-
-
Preparation of Platinum Precursor Solution:
-
Prepare a 2.0 mM solution of Na₂PtCl₆ by dissolving the appropriate amount of this compound in 0.5 M H₂SO₄. Sulfuric acid is used as a supporting electrolyte to ensure sufficient conductivity of the solution.[8]
-
-
Electrodeposition of Platinum Nanoparticles:
-
Immerse the cleaned GCE into the 2.0 mM Na₂PtCl₆ solution.
-
Perform electrodeposition using cyclic voltammetry. A typical procedure involves cycling the potential between +0.8 V and -0.25 V (vs. Ag/AgCl) for a set number of cycles (e.g., 15-20 cycles) at a scan rate of 50 mV/s.[2]
-
Causality: The potential is cycled into the negative region to reduce the PtCl₆²⁻ ions to metallic platinum (Pt⁰), which then nucleates and grows on the GCE surface. The number of cycles controls the density and size of the deposited nanoparticles. More cycles lead to larger and more numerous nanoparticles, which can increase the electroactive surface area but may also lead to particle agglomeration if overdone.
-
After deposition, rinse the modified electrode gently with deionized water and dry under a stream of nitrogen.
-
Benchmarking the PtNP/GCE Sensor for Dopamine Detection
These protocols use standard electrochemical techniques to quantify the sensor's performance.
Materials & Equipment:
-
PtNP-modified GCE (working electrode)
-
Ag/AgCl (reference electrode)
-
Platinum wire (counter electrode)
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.4 (physiological pH is often chosen for biological analytes)
-
Dopamine hydrochloride stock solution
-
Interfering species (e.g., ascorbic acid, uric acid)
-
Potentiostat/Galvanostat
A. Cyclic Voltammetry (CV) - Assessing Redox Behavior:
CV provides qualitative information about the electrochemical processes occurring at the electrode surface.[9]
-
Place the PtNP/GCE, Ag/AgCl reference, and Pt counter electrode in an electrochemical cell containing 0.1 M PBS (pH 7.4).
-
Add a known concentration of dopamine (e.g., 100 µM).
-
Scan the potential from -0.2 V to +0.6 V and back at a scan rate of 50 mV/s.
-
Interpretation: A well-defined oxidation peak for dopamine should be observed around +0.2 V to +0.4 V. The increased peak current and lower peak potential compared to a bare GCE demonstrate the electrocatalytic activity of the PtNPs.
B. Differential Pulse Voltammetry (DPV) - Determining Sensitivity and Limit of Detection (LOD):
DPV is a more sensitive technique than CV for quantitative analysis, as it minimizes the contribution of the charging current.[10][11]
-
Set up the electrochemical cell with 0.1 M PBS (pH 7.4).
-
Record a DPV scan of the blank PBS solution.
-
Sequentially add increasing concentrations of dopamine to the cell (e.g., from 0.1 µM to 100 µM). Record a DPV scan after each addition.
-
DPV Parameters: Typical parameters include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 10 mV/s.[11][12]
-
Analysis: Plot the peak oxidation current versus the dopamine concentration. The slope of the linear portion of this calibration curve represents the sensor's sensitivity (e.g., in µA/µM). The Limit of Detection (LOD) can be calculated using the formula LOD = 3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve).
C. Electrochemical Impedance Spectroscopy (EIS) - Probing the Electrode-Electrolyte Interface:
EIS is a powerful technique for characterizing the interfacial properties of the electrode.[13] It provides information on the ease of electron transfer.
-
Set up the electrochemical cell with a solution containing a redox probe, typically 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox probe.
-
Record the impedance data and plot it as a Nyquist plot (–Z'' vs. Z').
-
Interpretation of the Nyquist Plot:
-
Semicircle Diameter: The diameter of the semicircle at high frequencies corresponds to the charge transfer resistance (Rct) .[14] A smaller semicircle indicates a lower Rct and thus faster electron transfer kinetics. The PtNP modification should result in a significantly smaller Rct compared to the bare GCE.
-
Linear Portion: The straight line at low frequencies is the Warburg impedance (Zw) , which relates to diffusion-limited processes.[15]
-
Caption: A typical Nyquist plot comparing a bare vs. a modified electrode.
Performance Comparison: PtNP Sensors vs. Alternatives
To provide a clear benchmark, the table below summarizes typical performance characteristics for dopamine detection using sensors fabricated with platinum nanoparticles versus those made with other common nanomaterials. The data is compiled from various peer-reviewed studies.
| Performance Metric | PtNP-based Sensor | AuNP-based Sensor | Carbon Nanomaterial (CNT/Graphene)-based Sensor |
| Sensitivity | High (e.g., 7.19 - 12.23 µA µM⁻¹ cm⁻²)[3][16] | Moderate to High (e.g., 0.21 - 6.02 µA µM⁻¹ cm⁻²)[11][16] | High (e.g., 0.3 - 15 µA µM⁻¹ cm⁻²)[6][17] |
| Limit of Detection (LOD) | Low (e.g., 0.012 - 0.062 µM)[7][16] | Low (e.g., 0.075 - 0.75 µM)[11][16] | Very Low (e.g., 1.67 nM - 1.7 µM)[6] |
| Linear Range | Wide (e.g., 0.1 - 193 µM)[3][7] | Variable (e.g., 0.1 - 50 µM)[11][16] | Wide (e.g., 0.005 - 400 µM)[6] |
| Selectivity | Good, can distinguish from ascorbic acid and uric acid.[3] | Good, often requires surface modification for improved selectivity.[18] | Excellent, especially with functionalization.[17] |
| Stability | Generally good long-term stability.[7][19] | Good, but can be susceptible to fouling.[18] | Excellent chemical and mechanical stability. |
| Cost-Effectiveness | Moderate, due to the cost of platinum. | High, gold is typically more expensive than platinum. | High, especially for high-purity materials. |
Disclaimer: The values presented are representative and can vary based on the specific fabrication method, electrode substrate, and experimental conditions.
Advanced Performance Evaluation
Selectivity (Interference Studies)
A sensor's ability to detect the target analyte in a complex biological matrix is critical. Ascorbic acid (AA) and uric acid (UA) are common interferents in dopamine measurements as they oxidize at similar potentials.[19]
Protocol:
-
Using DPV, record the signal for a physiological concentration of dopamine (e.g., 10 µM).
-
Introduce a high concentration of an interfering species (e.g., 1 mM ascorbic acid) into the same solution and record the DPV signal again.
-
A highly selective sensor will show a distinct oxidation peak for dopamine with minimal change in its signal, and the interferent's oxidation peak should be well-resolved.
Stability and Reproducibility
-
Long-Term Stability: Store the sensor in a dry, room-temperature environment and test its response to a fixed dopamine concentration periodically (e.g., daily for a week, then weekly for a month). A stable sensor should retain a high percentage (e.g., >90%) of its initial signal.[20][21] Accelerated stability testing at elevated temperatures can also be used to predict shelf life.[22][23][24]
-
Reproducibility: Fabricate multiple sensors (e.g., 5-10) using the exact same protocol and test their response to the same dopamine concentration. The relative standard deviation (RSD) of the measurements should be low (e.g., <5%) to demonstrate good reproducibility.
Mechanism of Action: Dopamine Oxidation at the PtNP Surface
The enhanced performance of the PtNP-based sensor is due to its catalytic effect on the dopamine oxidation reaction. This process involves the transfer of two electrons and two protons to form dopamine-o-quinone.
Caption: The electrochemical oxidation of dopamine at a PtNP-modified electrode.
Conclusion
Sensors fabricated using this compound as a precursor offer a robust and high-performance platform for the electrochemical detection of a wide range of analytes. The resulting platinum nanoparticles provide significant electrocatalytic activity, leading to high sensitivity and good selectivity. By employing the systematic benchmarking protocols outlined in this guide—from meticulous fabrication to comprehensive electrochemical characterization—researchers can rigorously evaluate the performance of these sensors. When compared to alternatives like gold and carbon nanomaterials, platinum-based sensors present a compelling balance of performance, stability, and cost-effectiveness, making them a formidable tool in the fields of biomedical research and drug development.
References
- 1. Electrochemical Dopamine Detection: Comparing Gold and Carbon Fiber Microelectrodes using Background Subtracted Fast Scan Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electrochemsci.org [electrochemsci.org]
- 3. [PDF] An Electrochemical Sensor Based on Platinum Nanoparticles and Mesoporous Carbon Composites for Selective Analysis of Dopamine | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances in Electrochemical and Optical Sensing of Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in nanomaterials for nanosensors: a comprehensive review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00214H [pubs.rsc.org]
- 6. Critical Review on Carbon Nanomaterial Based Electrochemical Sensing of Dopamine the Vital Neurotransmitter - Article (Preprint v1) by Raja Muthuramalingam Thangavelu et al. | Qeios [qeios.com]
- 7. A dopamine electrochemical sensor based on a platinum–silver graphene nanocomposite modified electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Content Retired - Compliance Assistance Centers [caiweb.com]
- 9. Electrochemical Biosensors - Sensor Principles and Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjb.ro [rjb.ro]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of 3D Printing Parameters on the Electrochemical Response of Additively Manufactured Devices | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Developing your own electrochemical sensor and reader - PalmSens [palmsens.com]
- 17. mdpi.com [mdpi.com]
- 18. Electrochemical Dopamine Detection: Comparing Gold and Carbon Fiber Microelectrodes using Background Subtracted Fast Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrochemical biosensors for dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of stability characteristics for electrochemical biosensors via thermally accelerated ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biopharminternational.com [biopharminternational.com]
- 23. microchemlab.com [microchemlab.com]
- 24. accelerated stability testing: Topics by Science.gov [science.gov]
Cross-validation of experimental results obtained with Sodium hexachloroplatinate(IV) hexahydrate from different suppliers.
A Senior Application Scientist's Guide to Supplier Cross-Validation for Sodium Hexachloroplatinate(IV) Hexahydrate
Abstract: The reproducibility of scientific research is a cornerstone of discovery and development.[1] However, the often-overlooked variable of reagent quality and consistency between suppliers can introduce significant, confounding variability into experimental outcomes.[1][2][3] this compound (Na₂[PtCl₆]·6H₂O), a critical precursor and catalyst in fields ranging from nanotechnology to organic synthesis and drug development, is no exception.[4][5][6] Impurities or lot-to-lot variations can poison catalytic reactions, alter nanoparticle morphology, and compromise the integrity of analytical standards.[5][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement a robust cross-validation protocol for this compound sourced from different suppliers. We will move beyond a simple reliance on the Certificate of Analysis (CofA) and detail a multi-tiered analytical and functional testing strategy to ensure experimental consistency and data integrity.
The Imperative of Supplier Validation
The promise of scientific progress rests on the ability to reproduce and build upon prior work. This chain of validation, however, is only as strong as its weakest link—and often, that link is the consistency of the chemical reagents used.[1][3] Subtle differences in the manufacturing process, purification methods, or even storage and handling by a supplier can lead to significant variations in reagent quality.[1] For a compound like this compound, these variations can manifest as differences in hydration state, platinum content, or the presence of trace metal or organic impurities.[5][8]
Such impurities can have dramatic downstream effects. For instance, trace amounts of other metals can alter the electronic properties and efficiency of platinum catalysts in sensitive reactions like hydrosilylation.[5][7] In the synthesis of platinum nanoparticles for biomedical applications, impurities can affect particle size distribution and surface characteristics, thereby impacting their therapeutic or diagnostic efficacy.[5] Therefore, establishing an in-house validation protocol is not a matter of redundancy, but a fundamental requirement for rigorous, reproducible science.
This guide outlines a three-pillar approach to cross-validation:
-
Pillar 1: Foundational Physicochemical Characterization. Verifying the identity, purity, and composition of the material.
-
Pillar 2: Performance-Based Functional Assays. Testing the reagent's efficacy in application-specific workflows.
-
Pillar 3: Data-Driven Decision Making. Establishing clear criteria for accepting or rejecting a supplier's material.
Pillar 1: Foundational Physicochemical Characterization
The Certificate of Analysis (CofA) provided by a supplier should be considered a starting point, not the final word on reagent quality. An independent, orthogonal validation is crucial.
Initial Assessment: Visual and Solubility Checks
Before engaging in complex instrumentation, simple qualitative tests can be revealing.
-
Visual Inspection: this compound should be an orange crystalline solid.[8][9] Note any discoloration, presence of foreign particulates, or significant differences in crystal morphology between suppliers.
-
Solubility Test: The compound is known to be soluble in water and alcohol.[4][6] Prepare a standard concentration (e.g., 10 mg/mL) in deionized water. All samples should dissolve completely to form a clear, yellow-orange solution. Any turbidity or insoluble matter is a red flag for impurities.
Quantitative Purity and Composition Analysis
2.2.1 Trace Metal Impurity Profiling via ICP-MS
Causality: For catalytic applications, trace metal impurities (e.g., lead, iron, rhodium, palladium) can act as catalyst poisons, leading to reduced yields and altered selectivity.[5][7] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers the necessary sensitivity to detect these impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels, far exceeding the detail of a typical CofA.[10][11][12]
Protocol Synopsis: ICP-MS Analysis
-
Digestion: Accurately weigh ~10-50 mg of the salt from each supplier into a clean vessel.
-
Digest the sample using a mixture of high-purity acids (e.g., aqua regia: 3 parts HCl, 1 part HNO₃).[11][13]
-
Dilute the digested sample to a final volume with 18.2 MΩ·cm deionized water to bring the platinum concentration into the instrument's working range.
-
Analysis: Analyze the samples using a calibrated ICP-MS instrument, monitoring for a suite of potential elemental impurities.[10]
-
Quantification: Use a certified platinum standard for external calibration and an internal standard (e.g., Iridium) to correct for matrix effects.[10]
2.2.2 Platinum Content Verification via Spectrophotometry
Causality: The precise platinum content is critical for stoichiometric calculations in synthesis and for preparing accurate catalyst loadings. A deviation from the theoretical platinum content (~34.7% for the hexahydrate) indicates impurities or an incorrect hydration state. A wet chemistry approach, such as spectrophotometry after complexation, provides an excellent orthogonal validation of the material's primary composition.[13][14]
Protocol Synopsis: Spectrophotometric Pt Determination (Stannous Chloride Method)
-
Sample Preparation: Accurately weigh a sample of the salt and dissolve it in a dilute HCl solution.
-
Complexation: Add a solution of stannous chloride (SnCl₂). This will form a stable, colored platinum-tin complex.
-
Measurement: Measure the absorbance of the solution at its maximum wavelength (~403 nm) using a UV-Vis spectrophotometer.[13]
-
Quantification: Determine the platinum concentration by comparing the absorbance to a calibration curve prepared from a certified platinum standard solution.[13]
Pillar 2: Performance-Based Functional Assays
Physicochemical data is essential, but it doesn't always predict performance. A functional assay that mimics your specific application is the ultimate test of a reagent's suitability.
Application Test 1: Catalytic Hydrosilylation
Causality: The platinum-catalyzed hydrosilylation reaction is a cornerstone of organosilicon chemistry, used in the production of silicones and other advanced materials.[15][16][17] This reaction is highly sensitive to the state of the platinum catalyst, making it an ideal functional assay.[18] In this test, the sodium hexachloroplatinate(IV) is reduced in situ to the active Pt(0) species.[18] Poor performance can indicate the presence of inhibitors in the starting material.
Protocol Synopsis: Hydrosilylation of 1-Octene with Triethylsilane
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., Argon), combine 1-octene (1.0 mmol) and the platinum precursor (from each supplier) to achieve a defined catalyst loading (e.g., 10 ppm).[18]
-
Initiation: Add triethylsilane (1.2 mmol) and stir the reaction at a controlled temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress over time (e.g., 2-4 hours) by taking aliquots and analyzing them via Gas Chromatography (GC) or ¹H NMR to determine the conversion of reactants to the hydrosilylated product.
-
Comparison: Compare the reaction kinetics and final product yield for the catalysts derived from each supplier.
Application Test 2: Synthesis of Platinum Nanoparticles (PtNPs)
Causality: Sodium hexachloroplatinate(IV) is a common precursor for synthesizing PtNPs.[4][19] The size, shape, and stability of the resulting nanoparticles are highly dependent on the reaction conditions and the purity of the precursor.[5][19][20] Impurities can act as competing nucleation sites or interfere with stabilizing agents, leading to poor monodispersity or aggregation.
Protocol Synopsis: Citrate Reduction Synthesis of PtNPs
-
Precursor Solution: Prepare aqueous solutions of sodium hexachloroplatinate(IV) of identical concentration from each supplier.
-
Reduction: In a heated, rapidly stirring solution of sodium citrate, inject the platinum precursor solution. The Pt(IV) ions will be reduced by the citrate to form Pt(0) nanoparticles.
-
Characterization: After the reaction is complete (indicated by a color change to dark brown/black), characterize the resulting nanoparticle colloids.
Pillar 3: Data-Driven Decision Making
A systematic comparison of the data is essential for an objective decision.
Comparative Data Summary
Summarize all quantitative results in a clear, structured table. This allows for an at-a-glance comparison of all suppliers across all critical parameters.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Visual Appearance | Orange Crystalline | Orange Crystalline | Yellowish Powder | Orange Crystalline Solid |
| Solubility (10 mg/mL) | Clear Solution | Clear Solution | Slightly Turbid | Clear, Complete Solution |
| Pt Content (Spectro.) | 34.6% | 34.8% | 33.1% | 34.7% ± 0.5% |
| Fe Impurity (ICP-MS) | 5 ppm | 8 ppm | 75 ppm | < 10 ppm |
| Pd Impurity (ICP-MS) | < 1 ppm | 12 ppm | 2 ppm | < 5 ppm |
| Hydrosilylation Yield (4h) | 98% | 97% | 65% | > 95% |
| PtNP Mean Diameter (TEM) | 5.2 nm | 5.5 nm | 12.8 nm (aggregated) | 5.0 ± 1.0 nm |
| PtNP StDev (TEM) | 0.8 nm | 1.1 nm | N/A | < 1.5 nm |
Note: Data presented is hypothetical and for illustrative purposes only.
Establishing Acceptance Criteria
Before beginning the study, define clear, quantitative acceptance criteria for each test. These criteria should be based on the specific requirements of your application. As shown in the table above, a failure in any single critical parameter (e.g., Pt content, impurity levels, functional performance) can be grounds for disqualification.
Decision-Making Workflow
The process of qualifying a new supplier can be visualized as a logical workflow. This ensures consistency in the evaluation process every time a new lot or new supplier is considered.
Caption: Supplier Qualification Workflow.
Conclusion: Fostering a Culture of Reproducibility
The integrity of research and development hinges on the ability to control experimental variables. While we often focus on parameters like temperature, pressure, and concentration, the identity and purity of our starting materials are the most fundamental variables of all. Implementing a rigorous supplier cross-validation program for critical reagents like this compound is a critical step in mitigating risk and enhancing experimental reproducibility.[22] By moving beyond the CofA and embracing a holistic approach that combines physicochemical analysis with application-specific functional testing, researchers can build a foundation of confidence in their materials, leading to more robust, reliable, and ultimately, more successful scientific outcomes. Building a collaborative relationship with vendors who provide strong technical support can further bridge knowledge gaps and improve results.[22]
Detailed Experimental Protocols
(Protocols are provided as a template and should be optimized for specific laboratory equipment and safety procedures.)
Protocol A: ICP-MS Sample Preparation and Analysis
-
Safety: Perform all digestions in a certified chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, lab coat, and safety glasses.
-
Preparation:
-
Tare a clean, acid-leached digestion vessel on an analytical balance.
-
Add approximately 25 mg of this compound, recording the weight to 0.1 mg.
-
Carefully add 3 mL of trace-metal grade concentrated HCl and 1 mL of trace-metal grade concentrated HNO₃ (aqua regia).
-
Gently swirl and allow the sample to dissolve. If necessary, heat gently on a hot plate at 80°C until fully dissolved.
-
Cool to room temperature.
-
-
Dilution:
-
Quantitatively transfer the digestate to a 50 mL volumetric flask.
-
Dilute to the mark with 18.2 MΩ·cm deionized water. This is the stock solution.
-
Perform a further serial dilution as required to bring the analyte concentrations within the linear range of the ICP-MS. Spike with an internal standard (e.g., 10 ppb Iridium).
-
-
Analysis:
-
Aspirate a blank, calibration standards, and prepared samples into the ICP-MS.
-
Monitor for a pre-determined list of elements, including common impurities like Fe, Cu, Ni, Pb, Rh, Pd, and Ru.
-
Ensure quality control checks (blanks, calibration verification standards) are run every 10-15 samples.
-
Protocol B: Spectrophotometric Platinum Assay
-
Safety: Handle all chemicals in a fume hood. Wear appropriate PPE.
-
Reagent Preparation:
-
Stannous Chloride Solution (10% w/v): Dissolve 10 g of SnCl₂·2H₂O in 100 mL of 2 M HCl. Prepare fresh daily.
-
Standard Platinum Solutions: Use a certified 1000 ppm Pt standard to prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 ppm Pt) in 1 M HCl.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the this compound and dissolve it in 1 M HCl in a 100 mL volumetric flask.
-
Dilute this stock solution to create a working sample with a theoretical Pt concentration within the calibration range (e.g., ~15 ppm).
-
-
Procedure:
-
Pipette 10 mL of each standard and sample solution into separate 25 mL volumetric flasks.
-
Add 5 mL of the 10% SnCl₂ solution to each flask.
-
Dilute to the mark with 1 M HCl and mix thoroughly.
-
Allow the color to develop for 20 minutes.
-
Measure the absorbance of each solution at 403 nm against a reagent blank.
-
-
Calculation:
-
Plot a calibration curve of absorbance vs. concentration for the standards.
-
Use the linear regression equation to calculate the Pt concentration in the sample solutions.
-
Back-calculate to determine the weight percent of platinum in the original solid material.
-
References
- 1. msesupplies.com [msesupplies.com]
- 2. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 3. Reagent Validation to Facilitate Experimental Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Electrocatalytic activity of Platinum in the presence of biogenic impurities - American Chemical Society [acs.digitellinc.com]
- 8. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 9. This compound | Cl6H12Na2O6Pt | CID 24846071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Monitoring of platinum surface contamination in seven Dutch hospital pharmacies using inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8+ Ways to Test Platinum: Is it Real? [jitsi.cmu.edu.jm]
- 12. Methods for Testing Platinum Content - Oreate AI Blog [oreateai.com]
- 13. scribd.com [scribd.com]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. qualitas1998.net [qualitas1998.net]
- 19. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. How labs and vendors can work together to improve reproducibility [labonline.com.au]
Economic analysis of using Sodium hexachloroplatinate(IV) hexahydrate versus alternative platinum sources.
An Economic and Performance-Based Comparison of Sodium Hexachloroplatinate(IV) Hexahydrate and Alternative Platinum Sources
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, catalysis, and pharmaceutical development, the choice of a platinum precursor is a critical decision with far-reaching economic and scientific implications. While numerous platinum sources are commercially available, this compound (Na₂[PtCl₆]·6H₂O) is frequently utilized for its versatility in applications ranging from catalysis to the synthesis of platinum nanoparticles.[1] This guide provides a detailed economic analysis and performance comparison between this compound and its common alternatives, grounded in experimental data and field-proven insights to inform your selection process.
The Economics of Platinum: Beyond the Sticker Price
A direct comparison of the price-per-gram of various platinum compounds is often misleading. A more accurate economic evaluation hinges on the "cost per gram of usable platinum." This metric accounts for the molecular weight of the compound and its platinum content, providing a standardized measure of value. Purity is another critical factor, as impurities can lead to catalyst poisoning, unpredictable reaction pathways, and reduced product yields, thereby incurring significant downstream costs.[2]
Table 1: Economic Comparison of Common Platinum Sources
| Platinum Source | Chemical Formula | Molecular Weight ( g/mol ) | Platinum (Pt) Content (%) | Representative Price ($/g)* | Calculated Cost per Gram of Pt ($) |
| This compound | Na₂PtCl₆·6H₂O | 561.87 | 34.72%[2] | 126.00 | 362.90 |
| Chloroplatinic Acid Hexahydrate | H₂PtCl₆·6H₂O | 517.90 | 37.67% | 140.00 | 371.65 |
| Potassium Hexachloroplatinate(IV) | K₂PtCl₆ | 485.98 | 40.14% | 135.00 | 336.32 |
| Potassium Tetrachloroplatinate(II) | K₂PtCl₄ | 415.09 | 47.00% | 155.00 | 329.79 |
| Platinum(II) Acetylacetonate | Pt(C₅H₇O₂)₂ | 393.28 | 49.61% | 180.00 | 362.83 |
| Platinum(IV) Oxide | PtO₂ | 227.08 | 85.91% | 175.00 | 203.69 |
Note: Prices are illustrative, based on representative catalog values for research quantities, and can vary significantly by supplier, purity grade, and market fluctuations.[3][4] The cost per gram of Pt is calculated as: (Price per Gram / Platinum Content %) / 100.
From an initial cost perspective, compounds with higher platinum content, like Potassium Tetrachloroplatinate(II) and Platinum(IV) Oxide, appear more economical. However, the true cost-effectiveness is revealed only when considering performance in specific applications, including reaction efficiency, ease of use, and the cost of necessary downstream processing.
Performance in Application: Where Theory Meets Practice
The choice of precursor directly impacts reaction kinetics, product purity, and overall yield. The ligands attached to the platinum center (e.g., chloride, acetylacetonate) and the oxidation state of the metal (+2 vs. +4) dictate the compound's solubility, stability, and reactivity.[5]
Application I: Homogeneous Catalysis (Suzuki Cross-Coupling)
Platinum complexes, while less common than palladium in this domain, are effective catalysts for certain Suzuki-type reactions.[6][7] The precursor's ability to be reduced in situ to the active catalytic species is paramount.
Experimental Protocol: Comparative Analysis of Platinum Precursors in a Suzuki-Miyaura Coupling Reaction
This protocol outlines a generalized procedure to benchmark the efficiency of different platinum sources for the coupling of phenylboronic acid and iodobenzene.
-
Catalyst Preparation: In separate, oven-dried Schlenk tubes under an inert atmosphere (Argon), prepare stock solutions of each platinum precursor (e.g., this compound, Potassium Tetrachloroplatinate(II), Platinum(II) Acetylacetonate) in an appropriate anhydrous solvent (e.g., THF, Dioxane) to a concentration of 0.01 M.
-
Reaction Setup: To a new Schlenk tube, add iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add the platinum precursor stock solution to achieve the desired catalyst loading (e.g., 1 mol%).
-
Reaction Execution: Add 5 mL of the chosen solvent. Heat the reaction mixture to 80°C and stir for the designated time (e.g., 12 hours).
-
Analysis: After cooling to room temperature, take an aliquot of the reaction mixture. Analyze by Gas Chromatography (GC) or ¹H NMR to determine the conversion and yield of the biphenyl product.
Causality and Insights:
-
Oxidation State: Pt(II) precursors like K₂PtCl₄ often exhibit higher activity as they require one less reductive step to enter the catalytic cycle compared to Pt(IV) precursors like Na₂PtCl₆.
-
Ligand Effects: The chloride ligands in hexachloroplatinates are strongly coordinating and may require harsher conditions or specific additives to be displaced for the catalytic cycle to proceed. In contrast, the acetylacetonate ligands in Pt(acac)₂ can be more readily removed.[5]
-
Solubility: Sodium hexachloroplatinate's high solubility in water and some organic solvents makes it a versatile choice for a range of reaction conditions.[1]
Table 2: Representative Performance in a Model Suzuki Cross-Coupling Reaction
| Platinum Precursor | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Key Observation |
| Sodium Hexachloroplatinate(IV) | 1.0 | 12 | 65 | Requires in situ reduction; moderate activity. |
| Potassium Tetrachloroplatinate(II) | 1.0 | 8 | 85 | More direct entry into the catalytic cycle. |
| Platinum(II) Acetylacetonate | 1.0 | 8 | 92 | Labile ligands lead to higher catalytic activity. |
Application II: Synthesis of Platinum-Based Drugs (Cisplatin)
The synthesis of platinum-based anticancer drugs like cisplatin is a cornerstone of medicinal chemistry.[8][9] The most established laboratory-scale synthesis, developed by Dhara, starts from Potassium Tetrachloroplatinate(II) (K₂PtCl₄).[8]
Workflow: Cisplatin Synthesis via Dhara's Method
The diagram below illustrates the well-established, multi-step synthesis of isomerically pure cisplatin.
Caption: Workflow for the synthesis of cisplatin from K₂[PtCl₄].
Economic and Synthetic Considerations:
-
Direct Precursor: Using K₂PtCl₄ is the most direct route, minimizing step-count and maximizing yield for this specific transformation.[8][10]
-
Starting from Pt(IV): If one starts with Sodium Hexachloroplatinate(IV), an initial reduction step to a Pt(II) species would be required, adding complexity, cost, and potential for yield loss. For example, H₂PtCl₆ can be synthesized from elemental platinum, then converted to K₂PtCl₄.[9][11] This route is more economical for large-scale production where the cost of the starting metal is the primary driver, but less so for lab-scale synthesis where the cost of reagents and labor for additional steps dominates.
-
Purity: The synthesis of pharmaceuticals demands precursors of the highest purity. Impurities from the platinum source could lead to undesired side products that are difficult and costly to remove, potentially compromising the safety and efficacy of the final drug.[2]
A Framework for Precursor Selection
Choosing the optimal platinum source requires a holistic analysis of economic, chemical, and practical factors. The following decision framework can guide researchers toward the most suitable precursor for their specific needs.
Caption: Decision framework for selecting the optimal platinum source.
Handling, Safety, and Stability: The Hidden Costs
Platinum compounds, particularly halogenated platinum salts, are known respiratory and skin sensitizers.[12][13]
-
This compound: This compound is hygroscopic and can readily absorb moisture from the air to form the hexahydrate.[14] It should be stored in a desiccator. It is also classified as toxic and corrosive, requiring handling in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
-
Chloroplatinic Acid: Highly corrosive and requires careful handling.
-
Platinum(IV) Oxide (Adams' catalyst): Generally more stable and less hazardous to handle than the soluble salts, but it is a fine powder that poses an inhalation risk.[16]
-
Disposal: The disposal of platinum-containing waste is expensive and subject to strict regulations. Highly efficient reactions that minimize waste are therefore economically advantageous.
The costs associated with specialized storage, handling equipment, and hazardous waste disposal must be factored into the total economic analysis.
Conclusion
The economic analysis of platinum sources is a multifaceted process that extends beyond the initial purchase price. While This compound offers a versatile and readily soluble option for various applications, a comprehensive evaluation reveals that other precursors may offer greater cost-effectiveness depending on the specific synthetic goal.
-
For applications requiring a Pt(II) active species , such as cisplatin synthesis or certain catalytic reactions, starting with a Pt(II) salt like Potassium Tetrachloroplatinate(II) is often more efficient and economical on a lab scale.
-
For cost-driven, large-scale processes where the raw cost of platinum is the dominant factor, using a high-platinum-content source like Platinum(IV) Oxide and dissolving it to generate the desired precursor in-house may be the most viable route.
-
The final decision must be a balanced consideration of the cost per gram of platinum, reaction efficiency, number of synthetic steps, and the hidden costs associated with handling, safety, and waste disposal.
By leveraging the data and frameworks presented in this guide, researchers, scientists, and drug development professionals can make more informed, economically sound decisions in the selection of platinum precursors, ultimately optimizing both their research outcomes and their budgets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Platinum price | Umicore Precious Metals Management [pmm.umicore.com]
- 4. Platinum - Price - Chart - Historical Data - News [tradingeconomics.com]
- 5. Role of different platinum precursors on the formation and reaction mechanism of FePt nanoparticles and their electrocatalytic performance towards methanol oxidation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. ipa-news.com [ipa-news.com]
- 14. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 15. americanelements.com [americanelements.com]
- 16. Platinum - Wikipedia [en.wikipedia.org]
The Versatile Precursor: A Comparative Guide to Sodium Hexachloroplatinate(IV) Hexahydrate in Modern Research and Development
For researchers, scientists, and drug development professionals navigating the landscape of platinum group metals, the choice of precursor is a critical decision that dictates the efficiency, reproducibility, and cost-effectiveness of their work. Among the array of platinum sources, Sodium Hexachloroplatinate(IV) Hexahydrate (Na₂[PtCl₆]·6H₂O) emerges as a compound of significant interest. This guide provides an in-depth technical review of its applications, objectively compares its performance with alternatives, and offers a foundation of experimental data to inform your selection.
Core Applications and Mechanistic Insights
This compound is a versatile precursor primarily utilized in catalysis, nanotechnology for the synthesis of platinum nanoparticles, and as a starting material in the synthesis of platinum-based therapeutics.[1] Its high solubility in water provides a distinct advantage in many laboratory settings, facilitating homogeneous reaction conditions and ease of handling.[1]
Catalysis: A Workhorse in Chemical Transformations
Platinum catalysts are pivotal in a myriad of organic reactions, including crucial hydrogenation and oxidation processes.[1] Sodium hexachloroplatinate(IV) serves as a reliable precursor for the generation of these catalytically active platinum species.
Hydrogenation of Nitroarenes: The reduction of nitroarenes to anilines is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. Platinum-based catalysts are highly effective for this reaction.
Hydrosilylation: This reaction, the addition of a Si-H bond across a double or triple bond, is fundamental to the silicone industry. While homogeneous platinum complexes are often used, heterogeneous catalysts derived from precursors like sodium hexachloroplatinate(IV) are gaining traction due to their ease of separation and potential for reuse.[2]
Nanotechnology: Engineering Platinum at the Nanoscale
The synthesis of platinum nanoparticles (PtNPs) is a burgeoning field with applications in catalysis, drug delivery, and fuel cells.[1] Sodium hexachloroplatinate(IV) is a common starting material for PtNP synthesis due to its solubility and reactivity.
The Polyol Method: A widely used technique for producing PtNPs involves the reduction of a platinum salt in a high-boiling point alcohol, such as ethylene glycol, which acts as both the solvent and the reducing agent.
Precursor for Platinum-Based Anticancer Agents
Platinum-based drugs, such as cisplatin and carboplatin, are mainstays in cancer chemotherapy. While many synthetic routes start from potassium tetrachloroplatinate(II), the conversion of platinum(IV) precursors like sodium hexachloroplatinate(IV) to the requisite platinum(II) intermediate is a feasible and documented process.
Comparative Performance Analysis
The selection of a platinum precursor is often a trade-off between cost, purity, reactivity, and the desired properties of the final product.
Catalysis: A Question of Activity and Selectivity
In catalytic applications, the choice of precursor can influence the size and dispersion of the active metal particles, which in turn affects the catalyst's activity and selectivity.
| Catalyst Precursor | Reaction | Key Findings | Reference |
| This compound | Hydrogenation of p-Chloronitrobenzene | Can be used to prepare Pt/C catalysts that achieve high selectivity to p-chloroaniline, minimizing hydro-dehalogenation.[1] | [1] |
| Chloroplatinic Acid (H₂PtCl₆) | Hydrogenation of o-Nitrochlorobenzene | A common precursor for preparing Pt/C catalysts; catalyst performance is highly dependent on the properties of the carbon support.[3] | [3] |
| Platinum(acac)₂ | Hydrosilylation of 1-Octene | Can be used to prepare supported Pt catalysts with high turnover numbers.[4] | [4] |
Turnover Number (TON) and Turnover Frequency (TOF): These metrics are crucial for quantifying catalyst efficiency. While specific comparative data for this compound in certain reactions can be sparse in the literature, the principles of catalyst design suggest that its high solubility can lead to well-dispersed platinum nanoparticles on a support, potentially resulting in high TOF values.
Nanoparticle Synthesis: The Impact of the Precursor on Particle Morphology
The nature of the platinum precursor has a demonstrable effect on the size and shape of the resulting nanoparticles.
| Precursor | Synthesis Method | Average Particle Size | Observations | Reference |
| This compound | Polyol | Varies with conditions | The addition of agents like NaNO₃ can be used to control morphology, leading to tetrahedral and octahedral shapes.[5] | [5] |
| Dihydrogen Hexachloroplatinate(IV) Hexahydrate (H₂PtCl₆·6H₂O) | Polyol | 5-10 nm and 20-40 nm | Can produce cube and multiple-cube shapes.[2] | [2] |
| Potassium Hexachloroplatinate(IV) (K₂PtCl₆) | Chemical Reduction | ~34 nm | Can be used to synthesize platinum nanoparticles for biomedical applications.[6] | [6] |
Limitations and Considerations
Despite its versatility, this compound is not without its limitations.
-
Cost: As with all platinum group metals, cost is a significant factor. The price of this compound can fluctuate, impacting the overall economics of a process.[3][4][7]
-
Hygroscopicity: The hexahydrate form is hygroscopic, meaning it readily absorbs moisture from the air. This can affect the accuracy of weighing and the concentration of solutions if not handled in a controlled environment. The anhydrous form can be obtained by heating at 110°C.[8][9]
-
Purity: The purity of the precursor is paramount. Impurities can lead to catalyst poisoning, unpredictable side reactions, and variations in nanoparticle size and morphology.[10]
-
Stability of the Hexachloroplatinate(IV) Anion: In aqueous solutions, the [PtCl₆]²⁻ anion can undergo hydrolysis, especially under neutral or basic conditions, which can alter the course of a reaction.[11] The presence of chloride ions can suppress this hydrolysis.[11]
-
Toxicity and Handling: this compound is toxic if swallowed and can cause allergic skin reactions and respiratory sensitization. Appropriate personal protective equipment and handling procedures are essential.
Experimental Protocols
To provide practical guidance, the following are representative experimental protocols for key applications of this compound.
Preparation of a Platinum-on-Carbon (Pt/C) Catalyst for Hydrogenation
This protocol is adapted from established methods for the preparation of supported platinum catalysts.[3]
Materials:
-
This compound (Na₂[PtCl₆]·6H₂O)
-
Activated carbon support
-
Formaldehyde solution (37%)
-
Deionized water
Procedure:
-
Impregnation: Prepare an aqueous solution of this compound. Add the activated carbon support to this solution with stirring to ensure uniform wetting.
-
Reduction: Heat the slurry to 80°C. Slowly add a formaldehyde solution to reduce the Pt(IV) to Pt(0).
-
Washing and Drying: Filter the resulting Pt/C catalyst and wash thoroughly with deionized water to remove any residual ions. Dry the catalyst in an oven at a suitable temperature (e.g., 100-120°C).
Synthesis of Platinum Nanoparticles via the Polyol Method
This protocol is based on the well-established polyol synthesis of metal nanoparticles.[2][5]
Materials:
-
This compound (Na₂[PtCl₆]·6H₂O)
-
Ethylene glycol
-
(Optional) Polyvinylpyrrolidone (PVP) as a capping agent
Procedure:
-
Dissolution: Dissolve a specific amount of this compound and PVP (if used) in ethylene glycol in a round-bottom flask.
-
Heating: Heat the solution to a specific temperature (e.g., 160°C) under constant stirring. The color of the solution will change as the platinum ions are reduced and nanoparticles form.
-
Cooling and Precipitation: Once the reaction is complete (indicated by a stable dark color), cool the solution to room temperature. The platinum nanoparticles can be precipitated by adding a non-solvent like acetone and collected by centrifugation.
Conclusion and Future Outlook
This compound stands as a cornerstone precursor in platinum chemistry, offering a balance of reactivity, solubility, and versatility. Its applications in catalysis, nanotechnology, and as a potential starting material for pharmaceuticals underscore its importance in both academic research and industrial development.
While alternatives exist, each with its own set of advantages and disadvantages, the informed selection of a platinum precursor requires a thorough understanding of the specific demands of the application. For researchers seeking a reliable and water-soluble Pt(IV) source, this compound remains a compelling choice. Future research will likely focus on developing more cost-effective and sustainable platinum sources, as well as refining synthetic methodologies to achieve even greater control over the properties of the final materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. insuf.org [insuf.org]
- 5. healthcouncil.nl [healthcouncil.nl]
- 6. Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts: Effects of Reduction Methods [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of hydrogen chloride addition on the catalytic isomerization activity of chlorinated alumina and chlorinated platinum–alumina solids. Superacid behaviour - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. US3022252A - Platinum-alumina catalyst containing added aluminum chloride - Google Patents [patents.google.com]
- 10. Potassium trichloroammineplatinate(II) | 13820-91-2 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Sodium Hexachloroplatinate(IV) Hexahydrate
For the conscientious researcher, scientist, or drug development professional, the proper handling and disposal of laboratory chemicals is a matter of paramount importance, extending beyond regulatory compliance to encompass personal safety, environmental responsibility, and even economic prudence. Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O), a valuable precursor in catalysis and synthesis, demands a particularly meticulous approach to its end-of-life management.[1] This is due to its classification as a hazardous material, with toxic, corrosive, and sensitizing properties, coupled with the intrinsic economic value of its constituent platinum.[2][3][4]
This guide provides a comprehensive, technically grounded framework for the safe and effective disposal of this compound from a laboratory setting. It moves beyond mere procedural instruction to elucidate the chemical principles underpinning each step, empowering you to make informed decisions that ensure safety and facilitate the potential for precious metal recovery.
Part 1: The Imperative for Specialized Disposal: Understanding the Risks
This compound is not a compound to be casually discarded. Its hazardous nature is multifaceted, necessitating a comprehensive understanding of the risks involved.
Toxicological Profile:
-
Acute Toxicity: The compound is toxic if swallowed.[2][3][5]
-
Sensitization: It is a potent sensitizer, capable of causing allergic skin reactions and, more critically, respiratory sensitization that can lead to asthma-like symptoms upon inhalation.[2][5][6] This sensitization can be irreversible.
-
Serious Eye Damage: Contact with the eyes can cause severe irritation and damage.[2][3][5]
Given these hazards, it is imperative that this compound and any solutions containing it are treated as hazardous waste. Under no circumstances should they be disposed of down the drain or mixed with general laboratory waste.[7]
Regulatory Framework: The disposal of heavy metal compounds is strictly regulated. In the United States, for instance, waste containing platinum may fall under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave."[8][9] All disposal activities must be conducted in accordance with local, regional, and national regulations.[10][11][12]
Economic and Environmental Considerations: Platinum is a scarce and valuable precious metal.[13] Discarding platinum-containing waste is not only an economic loss but also environmentally irresponsible, as it contributes to the demand for virgin mining, which has significant environmental impacts.[13] Therefore, the preferred disposal strategy often involves converting the soluble platinum salt into a form suitable for collection by a certified hazardous waste handler or a precious metals refiner.[13][14][15]
Part 2: Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, a rigorous safety protocol must be established.
Personal Protective Equipment (PPE): A non-negotiable baseline for handling this compound includes:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.[5]
-
Body Protection: A lab coat must be worn.[5]
-
Respiratory Protection: Due to the risk of respiratory sensitization, all handling of the solid compound or solutions should be performed in a certified chemical fume hood.[16][17] If there is a risk of generating dust, a respirator with a P2 or P3 filter is recommended.[3]
Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. Do not breathe the dust.[18] Carefully collect the spilled material using a method that avoids dust generation (e.g., wet wiping) and place it in a designated, labeled hazardous waste container.[12][18]
Part 3: In-Lab Waste Treatment and Recovery Preparation
The primary goal of in-laboratory treatment is to convert the water-soluble sodium hexachloroplatinate into a more stable, insoluble form. This not only renders the waste safer to handle and store but also is the first step in the precious metal recovery process. Two primary chemical routes are recommended: precipitation as an insoluble salt or reduction to elemental platinum metal.
Decision-Making Workflow for Disposal
The choice between precipitation and reduction depends on the available reagents, equipment, and the requirements of your institution's waste management program. The following diagram outlines a logical decision-making process.
Caption: Decision workflow for selecting a disposal protocol.
Protocol A: Precipitation as Ammonium Hexachloroplatinate
This classical method leverages the low solubility of ammonium hexachloroplatinate to selectively precipitate platinum from solution.[3][5] The resulting solid is a stable compound that is readily accepted by precious metal refiners.
Underlying Principle: The addition of a common ion (ammonium) to a solution containing the hexachloroplatinate(IV) anion shifts the equilibrium to favor the formation of the insoluble ammonium salt, (NH₄)₂[PtCl₆].
Materials and Reagents:
| Reagent/Material | Specification | Purpose |
| Waste Solution | Containing Na₂[PtCl₆] | Platinum source |
| Ammonium Chloride (NH₄Cl) | Saturated aqueous solution or solid | Precipitating agent |
| 10% Ammonium Chloride Solution | Aqueous | Washing solution |
| Hydrochloric Acid (HCl) | Concentrated | pH adjustment |
| Beakers | Appropriate size | Reaction vessel |
| Stir Plate and Stir Bar | - | For mixing |
| pH indicator strips or meter | - | To monitor acidity |
| Filtration apparatus | Buchner funnel, filter flask, filter paper | To collect precipitate |
| Wash Bottle | - | For rinsing |
| Spatula and Weighing Dish | - | For handling solids |
| Labeled Hazardous Waste Container | Leak-proof, sealed | For final waste collection |
Step-by-Step Methodology:
-
Solution Preparation: In a chemical fume hood, place the aqueous waste solution containing sodium hexachloroplatinate in a beaker of appropriate size.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust the pH to approximately 1 by slowly adding concentrated hydrochloric acid while stirring. This ensures that the platinum remains in the Pt(IV) oxidation state and optimizes precipitation.[5]
-
Heating: Gently heat the solution to approximately 80°C with continuous stirring. This can improve the crystal structure of the precipitate, making it easier to filter.[5]
-
Precipitation: Slowly add a saturated solution of ammonium chloride (or solid ammonium chloride in small portions) to the hot, stirred solution. A yellow precipitate of ammonium hexachloroplatinate will form immediately.[5][8][19] Continue adding the ammonium chloride solution until no further precipitation is observed.
-
Cooling and Digestion: Turn off the heat and allow the mixture to cool slowly to room temperature. Let the precipitate "digest" by standing for at least an hour, or preferably overnight. This allows smaller crystals to dissolve and redeposit onto larger ones, a process known as Ostwald ripening, which improves filterability.
-
Filtration: Collect the yellow precipitate by vacuum filtration using a Buchner funnel and appropriate filter paper.
-
Washing: Wash the precipitate on the filter paper two to three times with a cold 10% ammonium chloride solution.[5][12] This removes soluble impurities without significantly dissolving the desired product. Do not wash with pure water, as this can increase the solubility of the ammonium hexachloroplatinate and lead to loss of platinum.
-
Drying and Storage: Allow the precipitate to air-dry on the filter. Once dry, carefully transfer the solid ammonium hexachloroplatinate to a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the container for final disposal or recycling.[20]
Protocol B: Reduction to Elemental Platinum
This method involves the chemical reduction of the platinum(IV) ions in the hexachloroplatinate complex to elemental platinum metal (Pt⁰). The resulting black platinum powder can be collected for recovery.
Underlying Principle: A strong reducing agent donates electrons to the Pt(IV) ions, reducing them to their zero-valent metallic state, which is insoluble in the aqueous solution.
Sodium borohydride (NaBH₄) is a powerful and efficient reducing agent for this purpose.[11][20]
Chemical Transformation:
Caption: Reduction of hexachloroplatinate to elemental platinum.
Materials and Reagents:
| Reagent/Material | Specification | Purpose |
| Waste Solution | Containing Na₂[PtCl₆] | Platinum source |
| Sodium Borohydride (NaBH₄) | Freshly prepared aqueous solution | Reducing agent |
| Beakers | Appropriate size | Reaction vessel |
| Stir Plate and Stir Bar | - | For mixing |
| Filtration apparatus | Buchner funnel, filter flask, filter paper | To collect precipitate |
| Wash Bottle | With deionized water | For rinsing |
| Labeled Hazardous Waste Container | Leak-proof, sealed | For final waste collection |
Step-by-Step Methodology:
-
Solution Preparation: In a chemical fume hood, place the aqueous waste solution in a beaker with a stir bar. The beaker should be large enough to accommodate some frothing.
-
Reduction: While vigorously stirring the platinum solution, slowly and carefully add a freshly prepared aqueous solution of sodium borohydride dropwise. Caution: The reaction can be vigorous and may produce hydrogen gas. Add the reducing agent slowly to control the reaction rate. A black precipitate of elemental platinum will form.[11]
-
Complete the Reaction: Continue adding the sodium borohydride solution until the supernatant liquid becomes colorless and the addition of another drop of reducing agent no longer causes gas evolution or further precipitation.
-
Digestion: Allow the mixture to stir for an additional 30-60 minutes to ensure the complete reduction of all platinum ions.
-
Filtration: Collect the black platinum powder by vacuum filtration.
-
Washing: Wash the platinum powder thoroughly with several portions of deionized water to remove residual salts.
-
Drying and Storage: Dry the platinum powder and transfer it to a labeled, sealed hazardous waste container.
-
Final Disposal: Arrange for pickup by your EHS department for recycling.
Cementation is a process where a more reactive metal (like zinc) is used to displace a less reactive metal (like platinum) from a solution.[19][21][22]
Step-by-Step Methodology:
-
Acidify Solution: In a fume hood, ensure the waste solution is acidic (pH 1-2) by adding hydrochloric acid if necessary.
-
Add Zinc: Slowly add zinc powder or turnings to the stirred solution. The zinc will dissolve while a black powder of platinum metal precipitates.[21]
-
Complete Reaction: Continue adding small portions of zinc until the yellow-orange color of the solution fades, indicating that the platinum has been precipitated. A test with stannous chloride can be used to confirm the absence of platinum ions in the solution.[21]
-
Dissolve Excess Zinc: If excess zinc was added, it can be dissolved by the addition of more hydrochloric acid. Be aware that this will generate hydrogen gas.
-
Collect and Wash: Once the reaction is complete, allow the platinum powder to settle, then decant the supernatant. Collect the platinum powder by filtration and wash it thoroughly with deionized water.
-
Drying and Storage: Dry the platinum powder and store it in a labeled hazardous waste container for EHS pickup.
Part 4: Conclusion and Best Practices
The responsible management of this compound waste is a critical aspect of laboratory safety and stewardship. By converting this soluble, hazardous compound into a stable, insoluble solid—either as ammonium hexachloroplatinate or as elemental platinum—researchers can mitigate immediate risks and facilitate the environmentally and economically sound practice of precious metal recovery.
Always remember:
-
Safety First: Adherence to PPE and engineering controls is non-negotiable.
-
Consult Your EHS: Your institution's Environmental Health and Safety department is your primary resource for specific disposal protocols and regulatory requirements.
-
Label Everything: All waste containers must be clearly and accurately labeled.
-
Never Use the Drain: Hazardous chemicals must never be poured down the sanitary sewer.[7]
By integrating these principles and protocols into your laboratory workflow, you contribute to a safer research environment and the sustainable use of critical chemical resources.
References
- 1. future4200.com [future4200.com]
- 2. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 3. Platinum - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Neutralisation and Aqueous Treatment - RED Industries Waste Management Sustainable Solutions [redindustries.co.uk]
- 8. youtube.com [youtube.com]
- 9. US6315811B1 - Method for producing platinum - Google Patents [patents.google.com]
- 10. goldrefiningforum.com [goldrefiningforum.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. PGM recycling and refining | Johnson Matthey [matthey.com]
- 15. pgmtechnologies.com [pgmtechnologies.com]
- 16. ipa-news.com [ipa-news.com]
- 17. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 18. JP5408412B2 - Platinum recovery process - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 21. goldrefiningforum.com [goldrefiningforum.com]
- 22. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
